1-Pentadecanethiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
pentadecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMQODZGDORXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179922 | |
| Record name | Pentadecane-1-thiol | |
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Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Pentadecane-1-thiol | |
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CAS No. |
25276-70-4 | |
| Record name | Pentadecanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25276-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentadecane-1-thiol | |
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| Record name | Pentadecane-1-thiol | |
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| Record name | Pentadecane-1-thiol | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Pentadecanethiol
Abstract
This technical guide provides a comprehensive overview of 1-Pentadecanethiol (CAS No: 25276-70-4), a long-chain alkanethiol pivotal in materials science and nanotechnology.[1] This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's fundamental chemical and physical properties, robust synthesis and characterization protocols, and key applications, with a particular focus on the formation of Self-Assembled Monolayers (SAMs). By integrating field-proven insights with established scientific principles, this guide explains the causality behind experimental choices, ensuring that the described protocols are understood in both theory and practice. Safety, handling, and data interpretation are also covered, providing a holistic resource for the effective and safe utilization of this compound in advanced research settings.
Chemical Identity and Properties
This compound, also known as pentadecyl mercaptan, is an organic compound characterized by a fifteen-carbon aliphatic chain attached to a thiol functional group.[1][2] This structure imparts a dual nature to the molecule: a hydrophilic thiol head that exhibits strong affinity for noble metal surfaces and a hydrophobic hydrocarbon tail. This amphiphilic character is the primary driver for its utility in surface science.
1.1. Identifiers and General Data
For clarity and precise identification, the following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonym(s) | Pentadecyl Mercaptan, Pentadecane-1-thiol | [1][2][3] |
| CAS Number | 25276-70-4 | [1][2][3] |
| EC Number | 246-785-5 | [4] |
| Molecular Formula | C₁₅H₃₂S | [1][2][3] |
| Molecular Weight | 244.48 g/mol | [1][2][3] |
| InChI Key | IGMQODZGDORXEN-UHFFFAOYSA-N | [3] |
| SMILES String | CCCCCCCCCCCCCCCS |
1.2. Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various experimental conditions. These properties are critical for designing synthesis, purification, and application protocols.
| Property | Value | Notes & Significance | Source(s) |
| Appearance | Colorless liquid | Typical for long-chain alkanethiols at room temperature. | [5] |
| Odor | Distinct, strong (stench) | Characteristic of thiol compounds. Requires handling in a fume hood. | [5][6] |
| Density | 0.847 g/mL at 25 °C | Important for volume-to-mass conversions in synthesis. | |
| Boiling Point | 325 °C (lit.) | High boiling point allows for purification by vacuum distillation. | [2] |
| Melting Point | 22 °C | May be solid or liquid depending on ambient laboratory temperature. | [2] |
| Refractive Index | n20/D 1.462 (lit.) | A useful parameter for quick purity assessment. | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | Indicates it is not highly flammable but should be kept from ignition sources. | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | Dictates solvent choice for reactions and SAM formation. | [5] |
Synthesis and Purification
The synthesis of long-chain alkanethiols like this compound is a well-established process. A common and reliable method involves the nucleophilic substitution of a corresponding haloalkane (e.g., 1-bromopentadecane) with a sulfur nucleophile. The thiourea method is often preferred as it avoids the direct use of odorous and toxic sodium hydrosulfide and minimizes the formation of disulfide byproducts.
2.1. Synthesis Workflow: Thiourea Method
This two-step protocol first forms an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol.
Caption: Workflow for the synthesis of this compound via the thiourea method.
2.2. Detailed Experimental Protocol
-
Step 1: Formation of S-Pentadecylisothiouronium Bromide
-
To a round-bottom flask equipped with a reflux condenser, add 1-bromopentadecane (1 equivalent) and thiourea (1.1 equivalents).
-
Add ethanol (95%) as the solvent to dissolve the reactants.
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by TLC.
-
Causality Insight: Using a slight excess of thiourea ensures the complete consumption of the expensive haloalkane. Ethanol is an excellent solvent for both reactants and facilitates the Sₙ2 reaction.
-
-
Step 2: Hydrolysis to this compound
-
After cooling the reaction mixture, add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Re-heat the mixture to reflux for another 2-3 hours to hydrolyze the isothiouronium salt.
-
Cool the mixture to room temperature. The product will likely separate as an oily layer.
-
Causality Insight: Strong basic conditions are required to efficiently hydrolyze the stable intermediate to the thiolate anion.
-
-
Step 3: Workup and Purification
-
Transfer the cooled mixture to a separatory funnel. Carefully acidify with dilute HCl until the aqueous layer is acidic. This protonates the thiolate to the neutral thiol.
-
Extract the aqueous layer with diethyl ether or hexane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
-
Causality Insight: Acidification is critical to ensure the product is in its neutral, organic-soluble form for extraction. Vacuum distillation is necessary due to the high boiling point of the product, preventing decomposition at atmospheric pressure.
-
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is a critical self-validating step. Standard analytical techniques should be employed.
| Technique | Expected Result / Observation |
| ¹H NMR | A characteristic triplet at ~2.5 ppm (protons on carbon adjacent to sulfur, -CH₂-SH), a triplet at ~1.3 ppm (thiol proton, -SH), a complex multiplet between 1.2-1.6 ppm (bulk methylene protons, -(CH₂)₁₃-), and a triplet at ~0.9 ppm (terminal methyl group, -CH₃). |
| ¹³C NMR | A peak around 24 ppm corresponding to the carbon attached to the thiol group (C1), and a series of peaks between 22-34 ppm for the other aliphatic carbons. |
| FT-IR | A weak but sharp absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretch. Strong C-H stretching bands will be observed around 2850-2960 cm⁻¹. |
| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 244.5. |
Key Applications in Research & Development
The primary application of this compound in research and drug development is its use as a molecular building block for creating highly ordered Self-Assembled Monolayers (SAMs) on noble metal surfaces, particularly gold (Au).[1][5]
4.1. Formation of Self-Assembled Monolayers (SAMs)
SAMs are formed by the spontaneous chemisorption of the thiol head groups onto a gold substrate, resulting in a densely packed, oriented molecular layer.[5][7] The long pentadecyl chains align due to van der Waals interactions, creating a well-defined, hydrophobic surface.[5]
Caption: Schematic of this compound molecules forming a SAM on a gold substrate.
4.2. Relevance to Drug Development and Research
-
Biocompatible Surfaces: SAMs created from long-chain alkanethiols can passivate surfaces, reducing non-specific protein adsorption and cell adhesion.[5] This is crucial for developing implantable devices, biosensors, and in vitro diagnostic platforms where controlling biological interactions is paramount.
-
Electrochemical Biosensors: The insulating but well-defined nature of a this compound SAM can be used to modify electrodes.[5] These modified surfaces can then be further functionalized (e.g., with antibodies or enzymes) to create highly specific sensors for detecting biomarkers.
-
Controlling Wettability: The hydrophobic surface created by a this compound SAM can be used to control fluid behavior in microfluidic devices, which are increasingly used for high-throughput screening and diagnostics.[5]
-
Fundamental Studies: These well-ordered surfaces serve as ideal model systems for studying fundamental biological and chemical processes, such as protein folding, cell adhesion, and electron transfer mechanisms.[5]
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The primary hazards are associated with its unpleasant odor and potential for skin and eye irritation.[6][8]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of its strong odor.[8]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS No: 25276-70-4) is a versatile chemical tool whose utility is firmly rooted in its molecular structure. Its ability to form robust, highly ordered self-assembled monolayers makes it indispensable in surface science, nanotechnology, and various facets of biomedical research. Understanding its synthesis, properties, and handling is key to leveraging its full potential in the development of advanced materials and technologies. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this compound into their experimental designs.
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]
-
Verstraete, L., et al. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Langmuir. Retrieved from [Link]
-
Gupta, S., et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Organic Electronics. Retrieved from [Link]
Sources
1-Pentadecanethiol physical properties
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-Pentadecanethiol
Introduction
This compound (C₁₅H₃₂S) is a long-chain alkanethiol, a class of organic compounds renowned for their utility in surface science and nanotechnology. Comprising a fifteen-carbon alkyl chain terminating in a thiol (-SH) group, this molecule serves as a fundamental building block for creating highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). The strong affinity of the sulfur headgroup for noble metal surfaces, particularly gold, combined with the van der Waals interactions between the long alkyl chains, drives the spontaneous formation of these densely packed, crystalline-like films.[1][2]
This guide is designed for researchers, materials scientists, and drug development professionals who leverage surface modification techniques. We will explore the core physicochemical properties of this compound, provide a detailed protocol for its application in forming SAMs, and discuss critical safety and handling procedures. The insights herein are intended to provide a comprehensive understanding of not just the properties of this molecule, but the causality behind its utility in advanced applications.[3][4]
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of reproducible science. This compound is unambiguously identified by several key descriptors, as summarized below.
| Identifier | Value | Source |
| IUPAC Name | pentadecane-1-thiol | [5][6] |
| Synonyms | Pentadecyl Mercaptan | [3][7] |
| CAS Number | 25276-70-4 | [3][5][7] |
| EC Number | 246-785-5 | [8] |
| Molecular Formula | C₁₅H₃₂S | [3][5] |
| Molecular Weight | 244.48 g/mol | [3][5][7] |
| SMILES String | CCCCCCCCCCCCCCCS | [5] |
| InChI Key | IGMQODZGDORXEN-UHFFFAOYSA-N | [5] |
Core Physicochemical Properties
The physical properties of this compound are dictated by its long hydrophobic alkyl chain and the polar thiol headgroup. These characteristics govern its behavior in various solvents and its thermal properties, which are critical for its application in forming stable monolayers.
| Property | Value | Conditions | Source |
| Appearance | Colorless liquid | Room Temperature | [6] |
| Melting Point | 22 °C (295.27 K) | - | [5][7] |
| Boiling Point | 325 °C (598.15 K) | Atmospheric Pressure | [7] |
| Density | 0.847 g/mL | 25 °C | |
| Refractive Index | 1.462 | 20 °C (D-line) | |
| Flash Point | 110 °C (230 °F) | Closed Cup | |
| Vapor Pressure | 0.000559 mmHg | 25 °C | [9] |
| Water Solubility | 0.007412 mg/L (estimated) | 25 °C | [8] |
| Organic Solvent Solubility | Soluble | Ethanol, Ether | [6] |
The molecule's substantial C₁₅ alkyl chain results in a high boiling point and makes it virtually insoluble in water.[8] Conversely, its nonpolar nature allows for excellent solubility in common organic solvents like ethanol, which is the preferred solvent for preparing solutions for SAM formation.[1][6]
Application Focus: Self-Assembled Monolayers (SAMs)
The primary application of this compound is in the formation of self-assembled monolayers, particularly on gold surfaces.[3] This process is a cornerstone of surface engineering, enabling precise control over interfacial properties such as wetting, adhesion, and biocompatibility.
Causality of SAM Formation
The assembly process is driven by two primary energetic contributions:
-
Sulfur-Gold Affinity : The thiol headgroup has a strong, specific affinity for gold surfaces, leading to the formation of a stable, semi-covalent gold-thiolate (Au-S) bond with a bond strength of approximately 45 kcal/mol.[1] This initial chemisorption anchors the molecules to the substrate.
-
Inter-chain van der Waals Forces : The long, fifteen-carbon alkyl chains of adjacent molecules interact via hydrophobic, van der Waals forces. To maximize these stabilizing interactions and minimize the overall system energy, the chains pack closely together into a highly ordered, crystalline-like arrangement. This packing causes the alkyl chains to tilt at an angle of approximately 30° relative to the surface normal on a Au(111) surface.[1]
The length of the alkyl chain is critical; chains with at least 10 carbons are required to provide sufficient inter-chain interaction to form a well-ordered monolayer.[1] The C₁₅ chain of this compound provides a robust and stable hydrophobic barrier.
Experimental Protocol: Formation of a this compound SAM on Gold
This protocol describes a self-validating methodology for producing a high-quality, well-ordered monolayer. The cleanliness of the substrate and purity of the thiol are paramount for achieving a defect-free surface.
Materials:
-
This compound (≥97% purity)
-
Absolute Ethanol (200 proof)
-
Gold-coated substrate (e.g., silicon wafer with a Ti/Au layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity Nitrogen or Argon gas
-
Glass beakers and petri dish
Methodology:
-
Substrate Cleaning (Causality: Removal of Organic Contaminants):
-
Place the gold substrate in a glass beaker.
-
Immerse the substrate in Piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution inside a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.) This step ensures an atomically clean, hydrophilic gold surface, which is essential for uniform monolayer formation.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrate copiously with DI water (at least 5-6 cycles).
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, add ~6 mg of this compound to 25 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Monolayer Assembly:
-
Place the clean, dry gold substrate into a glass petri dish.
-
Immediately immerse the substrate in the 1 mM this compound solution.
-
Cover the petri dish to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for at least 12-24 hours at room temperature. While initial monolayer coverage occurs within minutes, this extended period is crucial for the molecules to rearrange into a well-ordered, low-energy configuration with minimal defects.[1]
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
The functionalized substrate is now ready for characterization (e.g., via contact angle goniometry, ellipsometry, or XPS) or for use in the intended application.
-
Visualization of SAM Preparation Workflow
The following diagram illustrates the key stages of the experimental workflow for creating a this compound SAM.
Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While this compound is not classified as acutely hazardous, proper handling is essential due to its chemical nature and potential for long-term effects.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9][10]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat.[9][10]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood.[9] If exposure limits are exceeded, use a multi-purpose combination respirator cartridge.
-
-
First Aid Measures:
-
Fire-Fighting:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9]
-
-
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The material is a non-combustible solid for storage classification purposes.
-
Avoid dust formation and sources of ignition.[9]
-
The compound has a water hazard class of 3 (WGK 3), indicating it is severely hazardous to water.[8] Prevent spillage from entering drains.
-
Conclusion
This compound is more than just a chemical reagent; it is a precision tool for molecular engineering. Its well-defined physicochemical properties, particularly the interplay between its sulfur headgroup and long alkyl chain, enable the reliable and spontaneous formation of robust, highly-ordered self-assembled monolayers. For professionals in materials science and drug development, a thorough understanding of its properties, handling, and application methodologies is essential for harnessing its full potential in creating advanced functional surfaces for a new generation of devices and therapies.
References
-
Chemical Properties of this compound (CAS 25276-70-4) . Cheméo. [Link]
-
1-pentadecane thiol, 25276-70-4 . The Good Scents Company. [Link]
-
Potential-Dependent Wetting of Aqueous Solutions on Self-Assembled Monolayers Formed from 15-(Ferrocenylcarbonyl)pentadecanethiol on Gold . ACS Publications. [Link]
-
Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases . National Institutes of Health (NIH). [Link]
-
Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications . National Institutes of Health (NIH). [Link]
-
Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures . Royal Society of Chemistry. [Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients . MDPI. [Link]
-
Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications . ScienceDirect. [Link]
-
Special Issue “The Role of Natural Products in Drug Discovery” . MDPI. [Link]
-
This compound | Chemical Substance Information . J-GLOBAL. [Link]
Sources
- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 2. Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CAS 25276-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Buy this compound | 25276-70-4 [smolecule.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Introduction: The Architectural Significance of a Long-Chain Alkanethiol
An In-Depth Technical Guide to 1-Pentadecanethiol: Structure, Properties, and Applications in Advanced Research
This compound, also known as pentadecyl mercaptan, is a long-chain alkylthiol with the chemical formula CH₃(CH₂)₁₄SH.[1] Its structure is deceptively simple: a fifteen-carbon saturated aliphatic chain terminating in a sulfhydryl (thiol) group. This simplicity, however, belies its profound utility in materials science, nanotechnology, and drug development. For researchers and scientists, this compound is not merely a chemical reagent but a fundamental building block for constructing highly ordered molecular architectures on surfaces.
The power of this compound lies in the dual nature of its structure. The thiol headgroup exhibits a strong, specific affinity for the surfaces of noble metals like gold, silver, and copper, forming a stable, semi-covalent bond.[2][3] The long, hydrophobic pentadecyl tail, through collective van der Waals interactions, drives the spontaneous organization of these molecules into densely packed, crystalline-like films known as self-assembled monolayers (SAMs).[3] This guide provides a comprehensive overview of this compound, from its core chemical properties to its sophisticated applications in creating functionalized surfaces for advanced scientific endeavors.
Core Chemical Structure and Physicochemical Properties
Understanding the fundamental properties of this compound is essential for its effective application. The molecule's identity is defined by its linear formula, CH₃(CH₂)₁₄SH, and its CAS Number, 25276-70-4.[1][4][5]
Molecular Structure
The molecule consists of a saturated 15-carbon chain, which imparts significant hydrophobicity and is responsible for the ordering of monolayers through intermolecular forces. The terminal thiol (-SH) group is the reactive center, enabling the molecule's "self-assembly" on specific substrates.
Caption: Chemical structure of this compound.
Physicochemical Data
The physical properties of this compound dictate its handling, purification, and application conditions. These are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂S | [4][5][6] |
| Molecular Weight | 244.48 g/mol | [1][4][6] |
| CAS Number | 25276-70-4 | [1][4][5][6] |
| Appearance | Colorless liquid at room temperature | [2] |
| Density | 0.847 g/mL at 25 °C | [1] |
| Boiling Point | 325 °C | [1][6] |
| Melting Point | 22 °C | [6] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.462 | [1][7] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) | [2] |
Synthesis and Quality Control: The Foundation of Reproducibility
The quality of a self-assembled monolayer is critically dependent on the purity of the alkanethiol used.[3] Impurities can introduce defects into the monolayer, disrupting its order and compromising its performance. While this compound is commercially available, understanding its synthesis provides insight into potential impurities.
A common laboratory-scale synthesis involves the conversion of a 1-bromopentadecane to the corresponding thiol. This is typically achieved via a two-step process involving a thioacetate intermediate to avoid the formation of disulfide byproducts.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method. Causality: The choice of a thioacetate intermediate (Step 1) is crucial. Direct reaction of the alkyl halide with a sulfide salt can lead to symmetric sulfide (R-S-R) formation. The thioacetate route provides a clean, high-yield pathway to the thiol. The subsequent hydrolysis (Step 2) is performed under basic conditions to deprotect the thiol.
Materials:
-
1-Bromopentadecane
-
Potassium thioacetate (KSAc)
-
Ethanol (anhydrous)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Nucleophilic Substitution to form S-Pentadecyl thioacetate
-
Dissolve 1-bromopentadecane and a slight molar excess (1.1 eq) of potassium thioacetate in anhydrous ethanol.
-
Reflux the mixture for 3-4 hours with stirring. The progress can be monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in diethyl ether and wash with water to remove the potassium bromide salt. Dry the organic layer over anhydrous MgSO₄.
-
-
Step 2: Hydrolysis to this compound
-
Dissolve the crude S-pentadecyl thioacetate from Step 1 in ethanol.
-
Add an aqueous solution of KOH or NaOH (approx. 2 eq) and stir at room temperature for 12-24 hours. Rationale: This basic hydrolysis cleaves the thioester bond to yield the thiolate salt.
-
Cool the reaction mixture in an ice bath and carefully acidify with dilute HCl until the solution is acidic (pH ~2-3). This protonates the thiolate to form the final thiol product.
-
Extract the product into diethyl ether, wash with brine, and dry the organic layer over anhydrous MgSO₄.
-
-
Step 3: Purification
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography to achieve the high purity (>97%) required for SAM formation.
-
Core Application: Formation of Self-Assembled Monolayers (SAMs)
The primary application of this compound is in the formation of SAMs, particularly on gold surfaces.[2][4] These highly ordered molecular films serve as robust, well-defined interfaces for a vast range of applications. The formation is a spontaneous process driven by the strong gold-sulfur bond (~45 kcal/mol) and the stabilizing van der Waals interactions between the 15-carbon alkyl chains.[3]
Experimental Workflow: SAM Formation on a Gold Substrate
Caption: Workflow for forming a this compound SAM on gold.
Detailed Protocol:
-
Substrate Preparation (Critical Step):
-
Use a gold-coated substrate (e.g., silicon wafer with a Ti/Au layer).
-
Clean the substrate rigorously to remove organic contaminants. Common methods include immersion in "Piranha" solution (a hazardous mixture of H₂SO₄ and H₂O₂) or exposure to UV/Ozone. Rationale: A pristine gold surface is paramount for the formation of a well-ordered, defect-free monolayer.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.[3] Rationale: Ethanol is a good solvent for the thiol and does not compete for binding sites on the gold surface. The 1 mM concentration is standard and ensures sufficient material for monolayer formation without excessive waste.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution in a clean glass vial.
-
Seal the vial and leave it undisturbed at room temperature for 12 to 24 hours. Rationale: While initial monolayer coverage occurs within minutes, this extended period allows the alkyl chains to rearrange and anneal into a highly ordered, thermodynamically stable, crystalline-like structure.[3]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to wash away any non-chemisorbed (physisorbed) thiol molecules.
-
Dry the substrate under a gentle stream of nitrogen gas. The functionalized substrate is now ready for use or characterization.
-
Applications in Nanotechnology and Drug Development
The well-defined, hydrophobic surface created by a this compound SAM is a powerful platform for various advanced applications.
Nanoparticle Functionalization
This compound is used to functionalize the surface of nanoparticles, particularly gold nanoparticles (AuNPs).[2] This process is analogous to SAM formation on a planar surface.
-
Stabilization: The thiol coating prevents the aggregation of nanoparticles in solution, ensuring their colloidal stability.
-
Surface Property Control: The long pentadecyl chains render the nanoparticles hydrophobic, allowing their dispersion in non-polar solvents.[2] This is essential for applications in nanoelectronics and composite materials.
-
Foundation for Bioconjugation: While the terminal group of this compound itself is inert, it can be part of a mixed monolayer system. By co-assembling this compound with other thiols that have a terminal functional group (e.g., -COOH, -NH₂), researchers can create a biocompatible surface that also allows for the covalent attachment of drugs, proteins, or DNA.[8][9] This is a cornerstone strategy in developing nanoparticles for targeted drug delivery and diagnostics.
Role in Drug Delivery Systems
While not a drug itself, this compound is a critical enabling tool in drug delivery research. Nanoparticles functionalized with thiol layers can act as drug carriers. The hydrophobic environment created by the pentadecyl chains can be used to encapsulate hydrophobic drugs, increasing their solubility and bioavailability. By engineering the surface with mixed SAMs, these nanocarriers can be designed to release their payload in response to specific biological triggers.
Biosensors and Surface Interaction Studies
SAMs formed from this compound provide an ideal model surface for fundamental research.
-
Controlling Wettability: The monolayer creates a highly hydrophobic (water-repelling) surface, which is useful in microfluidics and for creating anti-corrosion coatings.[2]
-
Biocompatibility Studies: The well-defined, protein-resistant nature of long-chain alkanethiol SAMs allows researchers to study protein-surface interactions and cell adhesion with high precision, which is crucial for the design of medical implants and biomaterials.[2]
Safety and Handling
As with all chemicals, proper safety protocols must be followed when handling this compound.
-
Hazards: The compound has the characteristic and powerful stench of a thiol. It may cause skin and eye irritation.[6]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][10]
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep the container tightly sealed.[1]
-
First Aid: In case of contact, flush eyes with water for at least 15 minutes. Wash skin with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]
Conclusion
This compound is a powerful and versatile molecule that serves as a fundamental tool for scientists and researchers. Its ability to form robust, highly ordered self-assembled monolayers on metal surfaces provides an unparalleled method for controlling surface chemistry at the molecular level. From stabilizing nanoparticles for drug delivery systems to creating model surfaces for biocompatibility studies, the applications of this compound are central to advancing nanotechnology, materials science, and biomedical engineering. A thorough understanding of its chemical properties, synthesis, and handling is the key to unlocking its full potential in the laboratory.
References
-
This compound. NIST WebBook. [Link]
-
Chemical Properties of this compound (CAS 25276-70-4). Cheméo. [Link]
-
Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. Sibener Group, University of Chicago. [Link]
-
Nanoparticle Surface Functionalization Technology. Luna Nanotech Inc. [Link]
-
Nanoparticle Functionalization and Its Potentials for Molecular Imaging. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. This compound = 97 25276-70-4 [sigmaaldrich.com]
- 2. Buy this compound | 25276-70-4 [smolecule.com]
- 3. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. echemi.com [echemi.com]
- 8. lunanano.com [lunanano.com]
- 9. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 1-Pentadecanethiol for Advanced Research Applications
This guide provides an in-depth exploration of the primary synthetic routes to this compound (C₁₅H₃₂S), a long-chain alkanethiol crucial for advancements in nanotechnology, surface chemistry, and drug delivery systems. Its principal application lies in the formation of highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, which are instrumental in the development of biosensors, molecular electronics, and corrosion-resistant coatings. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of the synthesis, purification, and characterization of this compound.
Foundational Principles in Thiol Synthesis
The synthesis of long-chain thiols like this compound (also known as pentadecyl mercaptan) predominantly relies on nucleophilic substitution reactions where a sulfur-containing nucleophile displaces a leaving group on an alkyl chain. The most common precursor is an alkyl halide, such as 1-bromopentadecane, due to its commercial availability and the good leaving group ability of the bromide ion.[1] The primary challenge in thiol synthesis is preventing the formation of the dialkyl sulfide (R-S-R) byproduct, which can occur if the newly formed thiol acts as a nucleophile and reacts with another molecule of the alkyl halide.[2][3] To circumvent this, two highly reliable methods are predominantly employed: the use of thiourea to form a stable intermediate salt and the thioacetate protection-deprotection strategy.
Method 1: The Isothiouronium Salt Pathway
This is arguably the most common and efficient method for preparing primary thiols from alkyl halides.[2][3] It involves a two-step process that effectively prevents the formation of sulfide impurities. The causality behind this choice is that thiourea acts as an excellent sulfur nucleophile, and the resulting S-alkylisothiouronium salt is a stable, isolable intermediate that is not nucleophilic, thus halting the reaction sequence at the desired stage.[4] Subsequent hydrolysis under basic conditions liberates the desired thiol.
Reaction Mechanism
-
Step 1: S_N2 Alkylation of Thiourea. The synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the primary carbon of 1-bromopentadecane. This is a classic bimolecular nucleophilic substitution (S_N2) reaction, which proceeds readily with primary alkyl halides.[2] The product is a stable S-pentadecylisothiouronium bromide salt.
-
Step 2: Alkaline Hydrolysis. The isothiouronium salt is then hydrolyzed using a strong base, such as sodium hydroxide. The hydroxide ion attacks the electrophilic carbon of the C=N bond, leading to the formation of the thiol and urea as a byproduct.
Experimental Protocol: Synthesis of this compound via Isothiouronium Salt
Caution: This procedure should be performed in a well-ventilated fume hood due to the potent stench of the final thiol product. All glassware should be decontaminated with a bleach solution before removal from the hood.[5]
Part A: Synthesis of S-Pentadecylisothiouronium Bromide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromopentadecane (CH₃(CH₂)₁₄Br, MW: 291.31 g/mol ; 1 equivalent) and thiourea ((NH₂)₂CS, MW: 76.12 g/mol ; 1.1 equivalents).
-
Solvent Addition: Add 95% ethanol as the solvent. A typical concentration is around 2 mL of ethanol per gram of 1-bromopentadecane.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 3 to 4 hours.[6] The formation of the salt may be observed as the reaction mixture becomes more homogeneous or as a precipitate forms upon cooling.
-
Isolation (Optional but Recommended): The intermediate salt can be isolated by cooling the reaction mixture in an ice bath and collecting the resulting precipitate by filtration. Washing the solid with cold diethyl ether helps to remove any unreacted starting material.
Part B: Hydrolysis to this compound
-
Hydrolysis Setup: Transfer the crude or purified S-pentadecylisothiouronium bromide to a larger round-bottom flask (e.g., 500 mL) equipped with a reflux condenser and magnetic stirrer.
-
Base Addition: Add a solution of sodium hydroxide (NaOH, MW: 40.00 g/mol ; 2-3 equivalents) in water. A typical concentration for the NaOH solution is 10-15% (w/v).
-
Reflux: Heat the biphasic mixture to reflux with vigorous stirring for 2 to 3 hours. During this time, the thiol will form, often as an oily layer.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature. The mixture will separate into two layers.
-
Transfer the mixture to a separatory funnel. Add a nonpolar organic solvent like diethyl ether or hexane to dissolve the thiol product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and then with a saturated brine solution (1x) to remove any remaining salts and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
-
Workflow Visualization
Caption: Workflow for this compound via Isothiouronium Salt.
Method 2: The Thioacetate Protection-Deprotection Strategy
This method offers an alternative high-yield route that also effectively prevents sulfide formation. It involves converting the alkyl halide to a thioacetate ester, which acts as a stable, less odorous, and easily handled intermediate. The thiol is then liberated in a separate deprotection step. This approach is particularly valuable when other functional groups sensitive to the harsh basic conditions of the thiourea hydrolysis are present in the molecule.
Reaction Mechanism
-
Step 1: Thioacetate Formation. 1-bromopentadecane is treated with a salt of thioacetic acid, typically potassium thioacetate (KSAc). The thioacetate anion is a potent sulfur nucleophile that displaces the bromide ion in an S_N2 reaction to form S-pentadecyl thioacetate.
-
Step 2: Hydrolysis (Deprotection). The thioacetate ester is then hydrolyzed to the thiol. This can be achieved under either basic (e.g., sodium hydroxide, potassium carbonate) or acidic conditions. Basic hydrolysis is common and involves the saponification of the ester to yield the thiolate anion, which is subsequently protonated during acidic work-up to give the final thiol.
Experimental Protocol: Synthesis of this compound via Thioacetate Intermediate
Caution: While the intermediate is less odorous, the final product requires handling in a well-ventilated fume hood.
Part A: Synthesis of S-Pentadecyl thioacetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-bromopentadecane (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Nucleophile Addition: Add potassium thioacetate (KSAc, MW: 114.23 g/mol ; 1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (typically 4-12 hours) until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up:
-
Pour the reaction mixture into water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude S-pentadecyl thioacetate, which can be used directly in the next step or purified by column chromatography.
-
Part B: Hydrolysis to this compound
-
Reaction Setup: Dissolve the crude S-pentadecyl thioacetate (1 equivalent) in an alcoholic solvent like ethanol or methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the final thiol.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (e.g., 1-2 M solution; 2-3 equivalents), dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.
-
Work-up:
-
Cool the mixture in an ice bath and carefully neutralize it by adding a degassed acid solution (e.g., 1 M HCl) until the pH is approximately 7.
-
Extract the product with a degassed organic solvent (e.g., hexane or ether) (3x).
-
Combine the organic layers and wash with degassed water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the resulting crude thiol by vacuum distillation.
-
Workflow Visualization
Caption: Workflow for this compound via Thioacetate Intermediate.
Comparative Analysis of Synthesis Methods
The choice between the isothiouronium salt and thioacetate routes depends on several factors, including the scale of the reaction, the presence of other functional groups, and considerations regarding handling and byproducts.
| Feature | Isothiouronium Salt Method | Thioacetate Method |
| Starting Materials | 1-Bromopentadecane, Thiourea | 1-Bromopentadecane, Potassium Thioacetate |
| Key Intermediate | S-Pentadecylisothiouronium Bromide | S-Pentadecyl thioacetate |
| Byproducts | Urea | Acetate Salts |
| Typical Yields | High (often >80%)[6] | High (often >85%) |
| Advantages | Cost-effective reagents, robust and well-established, avoids sulfide byproducts.[2][7] | Milder deprotection conditions possible, intermediate is less odorous and more stable for storage. |
| Disadvantages | Hydrolysis requires strong base, byproduct (urea) removal can sometimes be tedious. | Requires two distinct steps (synthesis and deprotection), thioacetic acid/salts can be corrosive. |
Conclusion and Outlook
The synthesis of this compound is reliably achieved through well-established nucleophilic substitution methodologies. Both the isothiouronium salt and thioacetate pathways provide high yields and effectively circumvent the common problem of sulfide byproduct formation. The isothiouronium salt method is a robust, one-pot (though two-step) procedure using inexpensive reagents. The thioacetate route offers the advantage of a stable, less odorous intermediate and allows for milder deprotection conditions, making it suitable for more complex molecular architectures. The selection of the optimal synthetic route will be guided by the specific requirements of the research application, balancing factors of cost, scalability, and chemical compatibility.
References
-
Synthetic access to thiols: A review. Journal of Chemical Sciences. [Link]
-
3.2.6: Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
-
General synthetic scheme of the synthesis of thiol compounds from an alkyl halide using thiourea. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
1-pentadecane thiol, 25276-70-4. The Good Scents Company. [Link]
-
n-DODECYL (LAURYL) MERCAPTAN. Organic Syntheses. [Link]
Sources
1-Pentadecanethiol molecular weight.
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 1-Pentadecanethiol
Introduction
This compound (C₁₅H₃₂S), also known as Pentadecyl Mercaptan, is a long-chain alkyl thiol that has garnered significant attention in materials science and nanotechnology.[1][2] Its unique molecular structure, featuring a fifteen-carbon aliphatic chain and a terminal thiol (-SH) group, enables the formation of highly ordered, self-assembled monolayers (SAMs) on various metallic substrates, particularly gold.[1][2] This guide provides a detailed examination of the fundamental physicochemical properties of this compound, with a primary focus on its molecular weight. It will explore the critical role this parameter plays in experimental design and application, offering researchers and drug development professionals a comprehensive resource for utilizing this versatile compound.
Core Molecular Identity and Physicochemical Properties
The foundation of any chemical's utility in a research setting is a precise understanding of its molecular characteristics. The molecular weight is a cornerstone property, essential for stoichiometric calculations, solution preparation, and analytical characterization.
The molecular formula for this compound is C₁₅H₃₂S.[2][3][4][5] Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Sulfur: ~32.06 u), the calculated molecular weight is a critical value for any quantitative work. Authoritative sources confirm the molecular weight to be approximately 244.48 g/mol .[2][3][5][6][7]
A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 244.48 g/mol | [2][6][7] |
| Molecular Formula | C₁₅H₃₂S | [2][3][4] |
| Linear Formula | CH₃(CH₂)₁₄SH | [7] |
| CAS Number | 25276-70-4 | [2][3][7] |
| Appearance | Colorless liquid | [1] |
| Density | 0.847 g/mL at 25 °C | [7] |
| Boiling Point | 325 °C | [7] |
| Solubility | Insoluble in water; Soluble in ethanol, ether | [1] |
| Synonyms | Pentadecyl Mercaptan, Pentadecane-1-thiol | [2][3][6] |
The Critical Role of Molecular Weight in Experimental Design
While seemingly a simple datum, the molecular weight of this compound is indispensable for ensuring experimental reproducibility and accuracy. Its application is most evident in the preparation of solutions for creating SAMs, a primary use for this compound.[1][2]
The causality is straightforward: to achieve a specific molar concentration (e.g., in millimoles, mM) in a solvent like ethanol, one must convert the desired molar amount into a measurable mass. This conversion is impossible without the precise molecular weight.
Molarity Calculation Example: To prepare 10 mL of a 5 mM solution of this compound in ethanol:
-
Moles needed: 0.010 L * (5 mmol / L) = 0.05 mmol
-
Convert moles to grams: 0.00005 mol * 244.48 g/mol = 0.012224 g
-
Convert grams to milligrams: 0.012224 g * 1000 mg/g = 12.224 mg
Therefore, a scientist would need to accurately weigh approximately 12.2 mg of this compound and dissolve it in 10 mL of ethanol. An inaccurate molecular weight would lead to an incorrect solution concentration, directly impacting the kinetics and final quality of the self-assembled monolayer.
Application Workflow: Formation of a this compound SAM on Gold
The formation of SAMs is a self-validating system; the quality of the resulting monolayer (e.g., its packing density and surface energy) is a direct reflection of the precision of the preparatory steps. The following protocol outlines a standard procedure where accurate reagent measurement, reliant on molecular weight, is paramount.
Experimental Protocol
-
Substrate Preparation:
-
Obtain a gold-coated substrate (e.g., silicon wafer or glass slide).
-
Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (5 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Treat with UV/Ozone or an oxygen plasma cleaner for 10-15 minutes to remove organic contaminants and render the surface hydrophilic.
-
-
Thiol Solution Preparation:
-
Using the molecular weight of 244.48 g/mol , prepare a 1-10 mM solution of this compound in a high-purity solvent, typically absolute ethanol.
-
Ensure the thiol is fully dissolved by gentle vortexing or agitation.
-
-
Self-Assembly (Immersion):
-
Immediately immerse the cleaned, dried gold substrate into the prepared thiol solution.
-
Allow the self-assembly process to occur for 18-24 hours in a sealed container to prevent solvent evaporation and contamination. This extended period ensures the formation of a well-ordered, crystalline-like monolayer.
-
-
Post-Assembly Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-covalently bonded (physisorbed) molecules.
-
Dry the substrate again under a gentle stream of nitrogen.
-
-
Characterization:
-
The resulting hydrophobic surface can be initially verified by measuring the static water contact angle, which should be >100° for a well-formed monolayer.
-
Further analysis can be performed using techniques like ellipsometry (to measure thickness) or X-ray photoelectron spectroscopy (XPS) to confirm chemical composition.
-
Workflow Visualization
The following diagram illustrates the logical flow of the SAM formation process.
Caption: Workflow for this compound Self-Assembled Monolayer (SAM) formation.
Safety and Handling Considerations
Like other thiols, this compound possesses a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. While it has low to moderate toxicity, direct contact and inhalation should be avoided.[1]
Conclusion
The molecular weight of this compound, 244.48 g/mol , is a fundamental parameter that underpins its effective use in scientific research.[2][6][7] This value is not merely a piece of data but the key to quantitative accuracy in the lab, enabling the reproducible formation of high-quality self-assembled monolayers for applications ranging from biocompatibility studies to chemical sensing.[1] This guide has detailed its core properties and provided a practical workflow, demonstrating the direct link between this foundational chemical constant and successful experimental outcomes.
References
-
This compound . NIST Chemistry WebBook. [Link]
-
8-Pentadecanethiol . PubChem, National Institutes of Health. [Link]
-
1-pentadecane thiol, 25276-70-4 . The Good Scents Company. [Link]
-
This compound . NIST Chemistry WebBook (Permanent Link). [Link]
-
Chemical Properties of this compound (CAS 25276-70-4) . Cheméo. [Link]
Sources
- 1. Buy this compound | 25276-70-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 25276-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound = 97 25276-70-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 1-Pentadecanethiol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-pentadecanethiol (C15H32S), a long-chain alkanethiol pivotal in the fields of self-assembled monolayers (SAMs), nanotechnology, and materials science. Understanding its solubility profile in various organic solvents is critical for researchers, scientists, and drug development professionals to control experimental conditions, optimize reaction yields, and ensure the formation of high-quality, ordered molecular layers. This document synthesizes theoretical principles with practical, field-proven insights, detailing the physicochemical drivers of solubility, presenting qualitative solubility data, and providing robust, step-by-step experimental protocols for quantitative solubility determination. The guide is structured to offer full editorial control, allowing for a narrative that best elucidates the technical nuances of this topic, grounded in scientific integrity and supported by authoritative references.
Introduction: The Significance of this compound and Its Solubility
This compound, also known as pentadecyl mercaptan, is a colorless liquid characterized by a long C15 alkyl chain and a terminal thiol (-SH) group.[1] This unique amphiphilic structure, with a nonpolar hydrocarbon tail and a polar headgroup, governs its utility in a multitude of applications. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, silver, and copper, enabling the spontaneous formation of highly ordered self-assembled monolayers (SAMs).[1] These SAMs are instrumental in tailoring the surface properties of materials, with applications ranging from controlling wettability and corrosion resistance to developing biocompatible surfaces for implants and biosensors.[1]
The efficacy and quality of SAMs are intrinsically linked to the solubility of the constituent alkanethiol in the deposition solvent. Proper dissolution ensures a homogenous solution, which is a prerequisite for controlled and reproducible monolayer formation. Conversely, poor solubility can lead to aggregation, incomplete surface coverage, and disordered layers, thereby compromising the intended functionality. Therefore, a thorough understanding of this compound's solubility in various organic solvents is not merely an academic exercise but a critical parameter for practical application and process optimization.
Theoretical Framework: Physicochemical Principles of Solubility
The solubility of this compound is primarily dictated by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility based on the polarity of the solute and solvent.[2] The interplay of intermolecular forces—van der Waals interactions, dipole-dipole interactions, and hydrogen bonding—determines the extent to which a solute will dissolve in a given solvent.
-
Van der Waals Forces: The long, nonpolar pentadecyl chain (CH3(CH2)14-) of this compound is the dominant structural feature.[3] Consequently, its solubility is highest in nonpolar solvents where London dispersion forces, a type of van der Waals interaction, are the primary mode of intermolecular attraction. Solvents like hexane, heptane, and toluene are expected to be excellent solvents for this compound.
-
Dipole-Dipole Interactions and Hydrogen Bonding: The thiol (-SH) group introduces a modest degree of polarity to the molecule. However, the S-H bond is less polar than the O-H bond in alcohols, resulting in weaker dipole-dipole interactions.[4] While thiols can act as weak hydrogen bond donors and acceptors, this capability is significantly diminished compared to their alcohol counterparts.[2] As a result, this compound is expected to have limited solubility in highly polar, protic solvents like water and methanol. Its solubility in polar aprotic solvents, such as acetone or ethyl acetate, will depend on the balance between the favorable interactions with the thiol group and the unfavorable interactions with the long alkyl chain.
The overall solubility can be conceptualized as a thermodynamic process governed by the Gibbs free energy of dissolution (ΔGsolv). For dissolution to be spontaneous, ΔGsolv must be negative. This is influenced by both the enthalpy of dissolution (ΔHsolv), which relates to the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions, and the entropy of dissolution (ΔSsolv), which relates to the change in disorder of the system. In the case of long-chain alkanethiols, the large, nonpolar chain often leads to a positive ΔHsolv in polar solvents, rendering them sparingly soluble.
Qualitative Solubility of this compound
Based on the aforementioned principles and available data for analogous long-chain alkanethiols, a qualitative solubility profile for this compound can be predicted. It is important to note that specific quantitative data for this compound is not extensively available in public literature, necessitating experimental determination for precise applications.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Strong van der Waals interactions between the alkyl chains of the solute and solvent. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Favorable dispersion forces and potential for weak π-stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | High to Moderate | Good balance of dispersion forces and weak dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ether oxygen can act as a hydrogen bond acceptor for the thiol proton, but the long alkyl chain limits solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group is less compatible with the long nonpolar tail. |
| Esters | Ethyl Acetate | Low to Moderate | Similar to ketones, the ester group's polarity is not ideal for solubilizing the long alkyl chain. |
| Alcohols | Ethanol, Isopropanol | Low | The hydrogen-bonding network of the alcohol is disrupted by the nonpolar tail of the thiol, making dissolution energetically unfavorable.[1][5] |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low | The highly polar nature of these solvents is incompatible with the predominantly nonpolar solute. |
| Highly Polar Protic | Water, Methanol | Insoluble | Strong hydrogen bonding in the solvent and the hydrophobic nature of the C15 chain lead to negligible solubility.[1][6] |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise concentrations, the experimental determination of this compound solubility is essential. The following protocol describes a robust, gravimetric method for quantifying solubility. This method is self-validating as it relies on reaching a thermodynamic equilibrium.
4.1. Materials and Equipment
-
This compound (≥97% purity)[3]
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readability ±0.1 mg)
-
Vials with PTFE-lined caps (e.g., 4 mL or 20 mL)
-
Constant temperature bath or incubator
-
Vortex mixer
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Gas-tight syringes
-
Inert gas (Nitrogen or Argon)
-
Glass pipettes and bulbs
-
Pre-weighed evaporation dishes or vials
4.2. Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
4.3. Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add an excess amount of this compound. A general starting point is to add approximately 100-200 mg of the thiol to each vial. The key is to ensure that undissolved solute remains after equilibration.
-
Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes, then place them on a shaker or rotator in the temperature bath.
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached. The presence of undissolved this compound is crucial.
-
After the agitation period, let the vials stand undisturbed in the constant temperature bath for at least 12-24 hours to allow the excess solid to settle, leaving a clear, saturated supernatant.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe that has been pre-equilibrated to the experimental temperature.
-
Immediately attach a 0.2 µm syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporation dish or vial. The filtration step is critical to remove any suspended microparticles.
-
Record the exact mass of the filtered solution dispensed.
-
-
Quantification:
-
Allow the solvent to evaporate completely. This can be done in a fume hood at ambient temperature or accelerated by a gentle stream of inert gas (e.g., nitrogen). Avoid heating, as this compound has a relatively high boiling point (approx. 325 °C) but could be susceptible to oxidation.[3]
-
Once the solvent has fully evaporated, reweigh the dish containing the this compound residue.
-
The mass of the dissolved thiol is the final mass minus the initial tare mass of the dish.
-
-
Calculation:
-
Calculate the solubility in mg/mL or g/L using the mass of the residue and the volume of the aliquot taken.
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the mean and standard deviation.
-
Safety and Handling Precautions
This compound, like many thiols, has a strong, unpleasant odor.[1] It is also classified as a skin and eye irritant.[7] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[8] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[7][8]
Conclusion
The solubility of this compound in organic solvents is a critical parameter governed by the interplay of its long nonpolar alkyl chain and its weakly polar thiol headgroup. While it exhibits high solubility in nonpolar solvents like alkanes and aromatic hydrocarbons, its solubility diminishes significantly as the polarity of the solvent increases. For precise and reproducible applications, particularly in the fabrication of self-assembled monolayers, a quantitative understanding of its solubility is imperative. The gravimetric method detailed in this guide provides a reliable and self-validating protocol for determining the solubility of this compound in a range of organic solvents, enabling researchers to make informed decisions in experimental design and process optimization.
References
-
The Good Scents Company. (n.d.). 1-pentadecane thiol, 25276-70-4. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 25276-70-4). Retrieved from [Link]
-
Scribd. (n.d.). Solvent Properties Table. Retrieved from [Link]
-
University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]
-
Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 25276-70-4 Name: Pentadecane-1-thiol. Retrieved from [Link]
-
Cole, D. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11957-12007. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans). Retrieved from [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5738. Retrieved from [Link]
-
Shishkin, Y. L., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 28(14), 5396. Retrieved from [Link]
-
Van der Maelen, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Theory and Computation, 18(11), 6965-6975. Retrieved from [Link]
-
Cotgreave, I. A., & Moldéus, P. (1986). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Biochemical and Biophysical Methods, 13(4-5), 231-249. Retrieved from [Link]
-
Giles, G. I., & Jacob, C. (2012). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 963, 231-247. Retrieved from [Link]
-
Schmidt, R., et al. (2023). Thiol Quantification Using Colorimetric Thiol-Disulfide Exchange in Nonaqueous Solvents. Analytical Chemistry, 95(12), 5289-5296. Retrieved from [Link]
-
Longdom Publishing. (2022, July 14). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Retrieved from [Link]
-
Arroyo-Currás, N., et al. (2020). Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids. ACS Applied Materials & Interfaces, 12(8), 9956-9964. Retrieved from [Link]
-
ResearchGate. (n.d.). A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents. Retrieved from [Link]
-
Podvorna, O., et al. (2017). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir, 33(37), 9343-9351. Retrieved from [Link]
Sources
- 1. Buy this compound | 25276-70-4 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound = 97 25276-70-4 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. echemi.com [echemi.com]
Section 1: Core Chemical Identity and Physicochemical Profile
An In-depth Technical Guide to the Safe Handling of 1-Pentadecanethiol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive safety and handling overview for this compound (CAS No. 25276-70-4), a long-chain alkyl thiol utilized in advanced research, particularly in the formation of self-assembled monolayers (SAMs) for nanotechnology, biosensors, and drug delivery systems.[1][2] As a Senior Application Scientist, the goal of this document is to move beyond a standard Safety Data Sheet (SDS) by providing not just the "what" but the "why" behind safety protocols, grounded in the specific physicochemical properties of this compound.
This compound, also known as Pentadecyl Mercaptan, is an organosulfur compound with a 15-carbon alkyl chain.[2][3] Its long, nonpolar hydrocarbon tail and polar thiol head-group dictate its physical behavior and, consequently, its handling requirements.[1]
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 25276-70-4 | |
| Molecular Formula | C₁₅H₃₂S | [4] |
| Molecular Weight | 244.48 g/mol | [4] |
| Appearance | Colorless liquid with a distinct, strong odor | [1] |
| Boiling Point | ~325 °C (lit.) | [5] |
| Melting Point | 22 °C | [5] |
| Density | 0.847 g/mL at 25 °C (lit.) | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Water Solubility | Insoluble (0.007412 mg/L @ 25°C est.) | [1][6] |
| Organic Solvent Solubility | Soluble in ethanol and ether |[1] |
The high boiling point and low vapor pressure at room temperature suggest that the primary risk of inhalation exposure comes from aerosols or heating, rather than rapid evaporation. However, like all thiols, it possesses a potent, unpleasant odor, which serves as an excellent warning sign for its presence in the air.[1][7] Its insolubility in water is a critical consideration for environmental containment and disposal.[1][6]
Section 2: Hazard Assessment and Toxicological Insights
A thorough review of publicly available safety literature reveals a significant lack of specific toxicological data and official GHS classification for this compound.[3][6] Many formal SDS documents list this information as "no data available."[3] This data gap necessitates a precautionary approach, drawing inferences from the known hazards of similar long-chain alkanethiols and the general reactivity of the thiol functional group.
Inferred Hazards:
-
Skin and Eye Irritation: While specific data is absent, related thiols are known irritants.[7][8] The lipophilic 15-carbon chain can facilitate penetration into skin layers. Prolonged or repeated contact should be avoided.
-
Respiratory Irritation: Inhalation of vapors or aerosols, especially if the substance is heated or agitated, may irritate the respiratory system.[7]
-
Aquatic Toxicity: Long-chain thiols, such as 1-Octadecanethiol, are classified as very toxic to aquatic life.[9] Given its insolubility in water and chemical nature, it is prudent to assume this compound poses a similar environmental hazard and must be prevented from entering drains or waterways.[9][10]
Due to the absence of a harmonized GHS classification, laboratory-specific hazard assessments are crucial. Based on the available information, the following GHS pictograms should be considered as a conservative starting point for internal labeling until official data becomes available.
Caption: Decision workflow for selecting appropriate PPE.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. [3]* Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected. [11]* Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. If there is a potential for exceeding exposure limits or generating aerosols outside of a hood, a NIOSH-approved respirator with a multi-purpose combination cartridge is recommended. [7]
Section 4: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures Protocol:
-
Inhalation:
-
Immediately move the affected person to fresh air. [3] * If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). [3] * Seek immediate medical attention. [12]2. Skin Contact:
-
Remove all contaminated clothing immediately. [11] * Wash the affected area with plenty of soap and water for at least 15 minutes. [7][13] * Seek medical attention if irritation develops or persists.
-
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [3][13] * Remove contact lenses if present and easy to do. [12] * Seek immediate medical attention from an ophthalmologist. [14]4. Ingestion:
-
Rinse the mouth with water. Do NOT induce vomiting. [11][12] * Give one or two glasses of water to drink. [12] * Never give anything by mouth to an unconscious person. Seek immediate medical attention. [15] Accidental Release Measures (Small-Scale Spill): For spills of <100 mL in a fume hood:
-
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite. [16]4. Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable, labeled container for hazardous waste. [3][16]5. Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the waste container.
-
Dispose: Dispose of the waste container according to institutional and local environmental regulations.
Section 5: Safe Handling, Storage, and Reactivity
Handling:
-
Use the smallest quantities necessary for the experiment.
-
Ground all equipment when transferring large volumes to prevent static discharge. [16]* Avoid contact with skin, eyes, and clothing. * Do not eat, drink, or smoke in areas where the chemical is handled. [12] Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area. [3][11]* The storage class is 13 - Non-Combustible Solids (though it is a liquid, its high flash point may place it in a similar low-risk category for flammability). * Store away from incompatible materials. [3] Stability and Reactivity Profile: While specific stability data is lacking, the compound is generally stable under recommended storage conditions. [3]The primary reactivity hazards stem from its incompatibility with certain classes of chemicals.
Caption: Key chemical incompatibilities of this compound.
-
Strong Oxidizing Agents (e.g., calcium hypochlorite, nitric acid): Reacts violently, producing toxic sulfur oxide (SOx) fumes. [16]* Strong Acids and Bases: Incompatible. May react to produce toxic and flammable vapors. [16]* Alkali Metals: Incompatible. [16]* Hazardous Decomposition Products: When heated to decomposition or burned, it emits toxic fumes of sulfur oxides. [16]
References
Sources
- 1. Buy this compound | 25276-70-4 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. This compound [webbook.nist.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Pentanethiol [cdc.gov]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemos.de [chemos.de]
- 11. chemos.de [chemos.de]
- 12. ICSC 1521 - 1-PENTANETHIOL [inchem.org]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. 1-DECANETHIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
1-Pentadecanethiol: A Comprehensive Technical Guide for Advanced Research and Development
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the long-chain alkyl thiol, 1-Pentadecanethiol. This document provides a thorough examination of its nomenclature, physicochemical properties, synthesis, and analysis, with a particular focus on its pivotal role in the formation of self-assembled monolayers (SAMs) and its emerging applications in the pharmaceutical and biomedical fields.
Section 1: Nomenclature and Identification
This compound is a long-chain aliphatic thiol that is also known by several other names in scientific literature and commercial catalogs. Accurate identification is crucial for procurement, regulatory compliance, and unambiguous scientific communication.
Table 1: Alternate Names and Chemical Identifiers for this compound
| Identifier Type | Value | Source(s) |
| Systematic IUPAC Name | pentadecane-1-thiol | [1] |
| Common Synonyms | Pentadecyl Mercaptan | [2][3] |
| n-Pentadecylthiol | ||
| 1-Mercaptopentadecane | ||
| CAS Number | 25276-70-4 | [1][2] |
| EC Number | 246-785-5 | [4] |
| PubChem CID | 91373 | [5] |
| MDL Number | MFCD00059147 | [4] |
| Linear Formula | CH₃(CH₂)₁₄SH | [4] |
| Molecular Formula | C₁₅H₃₂S | [2] |
| InChI Key | IGMQODZGDORXEN-UHFFFAOYSA-N | [4] |
Section 2: Physicochemical Properties
The utility of this compound in various applications is dictated by its distinct physicochemical properties, which are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 244.48 g/mol | [2][4] |
| Appearance | Colorless liquid | [6] |
| Odor | Characteristic thiol odor | [6] |
| Boiling Point | 325 °C (lit.) | [4][5] |
| Melting Point | 22 °C | [5] |
| Density | 0.847 g/mL at 25 °C (lit.) | [4] |
| Flash Point | 110 °C (closed cup) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [6] |
| Refractive Index (n20/D) | 1.462 (lit.) | [4] |
Section 3: Synthesis of this compound
The synthesis of long-chain alkyl thiols like this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the starting materials' availability, desired purity, and reaction scale. Below is a representative protocol based on the nucleophilic substitution of an alkyl halide.
Experimental Protocol: Synthesis via Alkylation of Sodium Hydrosulfide
This method involves the reaction of 1-bromopentadecane with sodium hydrosulfide (NaSH).
Causality of Experimental Choices:
-
Nucleophilic Substitution: This is a fundamental and reliable method for forming carbon-sulfur bonds. The hydrosulfide ion (SH⁻) is a potent nucleophile that readily displaces the bromide leaving group from the primary alkyl halide.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often chosen to dissolve both the ionic nucleophile and the organic substrate, facilitating the reaction. Ethanol can also be used.
-
Inert Atmosphere: Thiols can be susceptible to oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the formation of disulfide byproducts.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide in a suitable solvent like ethanol. The flask should be purged with an inert gas.
-
Addition of Alkyl Halide: Slowly add 1-bromopentadecane to the stirred solution at room temperature.
-
Reaction: Gently heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as diethyl ether or hexane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.
Caption: Synthetic workflow for this compound.
Section 4: Analytical Methodologies
Accurate characterization and quantification of this compound are essential for quality control and research applications. Gas chromatography and High-Performance Liquid Chromatography are two powerful techniques for this purpose.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds like this compound.[3]
Experimental Protocol: GC Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating nonpolar compounds (e.g., a polydimethylsiloxane-based stationary phase).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 10 minutes.[7]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a calibration curve prepared from standards of known concentration.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For enhanced sensitivity and selectivity, especially in complex matrices, HPLC with fluorescence detection is a powerful alternative.[8] Since thiols are not naturally fluorescent, a pre-column derivatization step is required.[9]
Experimental Protocol: HPLC-FD Analysis
-
Derivatization: React the this compound sample with a fluorescent labeling agent such as monobromobimane (mBBr) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) to form a highly fluorescent derivative.[8]
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column and a fluorescence detector.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or citrate buffer) and an organic solvent like methanol or acetonitrile is typically employed.[1][8]
-
Detection: Set the excitation and emission wavelengths of the fluorescence detector to the optimal values for the specific fluorescent derivative formed.
-
Analysis: The derivatized this compound is identified by its retention time and quantified based on its fluorescence intensity relative to a standard curve.
Caption: Analytical workflows for this compound.
Section 5: Applications in Research and Drug Development
The long alkyl chain and the reactive thiol headgroup of this compound make it a valuable molecule in materials science and biomedicine.
Self-Assembled Monolayers (SAMs)
The primary application of this compound is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[2] The strong affinity of the sulfur atom for gold drives the spontaneous organization of the molecules into a dense, ordered layer.[10] These SAMs can be used to precisely control the surface properties of materials, such as wettability and biocompatibility.[11]
Experimental Protocol: Formation of this compound SAMs on Gold
-
Substrate Preparation: A clean gold substrate is paramount for the formation of a high-quality SAM. This can be achieved by cleaning the substrate with piranha solution (a mixture of sulfuric acid and hydrogen peroxide; extreme caution is advised ), followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of this compound in a high-purity solvent such as ethanol.
-
Immersion: Immerse the clean gold substrate into the thiol solution.[11] The self-assembly process begins immediately.
-
Incubation: Allow the substrate to remain in the solution for an extended period (typically 18-24 hours) to ensure the formation of a well-ordered and densely packed monolayer.[11]
-
Rinsing and Drying: After incubation, remove the substrate from the solution, rinse thoroughly with fresh solvent (ethanol) to remove any non-chemisorbed molecules, and dry with nitrogen.
Characterization of SAMs:
-
Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the SAM.
-
Ellipsometry: To measure the thickness of the monolayer.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and morphology of the SAM.[12]
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the bonding of the thiol to the gold surface.[12]
Drug Development and Biomedical Applications
The ability of this compound to form robust SAMs opens up possibilities in drug development:
-
Drug Delivery Systems: Thiol-functionalized surfaces and nanoparticles can be used to create controlled-release drug delivery systems.[13][14] The thiol group can act as an anchor for attaching drug molecules or targeting ligands.
-
Biocompatible Coatings: SAMs of long-chain alkanethiols can create biocompatible surfaces on medical implants and biosensors, reducing non-specific protein adsorption and improving device performance.[11]
-
Inhibitors of Metallo-β-lactamases: The thiol group is a known zinc chelator and can inhibit metallo-β-lactamases, which are enzymes that confer antibiotic resistance to bacteria.[15] This suggests a potential, though less direct, role for thiol-containing molecules in combating multidrug-resistant bacteria.
Section 6: Safety and Handling
This compound, like other thiols, requires careful handling due to its potential hazards and strong odor.
-
Handling: Work in a well-ventilated fume hood.[16] Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[16][17]
-
First Aid:
Section 7: Conclusion
This compound is a versatile long-chain alkyl thiol with well-defined physicochemical properties and established synthetic and analytical protocols. Its primary application in the formation of self-assembled monolayers provides a powerful tool for tailoring surface properties at the molecular level. This capability, in turn, is driving innovative research in drug delivery, biocompatible materials, and biosensing, making this compound a molecule of significant interest to the scientific and drug development communities.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound = 97 25276-70-4 [sigmaaldrich.com]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. Buy this compound | 25276-70-4 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. if.tugraz.at [if.tugraz.at]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ias.ac.in [ias.ac.in]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. echemi.com [echemi.com]
- 17. chemicalbook.com [chemicalbook.com]
1-Pentadecanethiol literature review
1-Pentadecanethiol: A Technical Guide to its Properties, Monolayer Assembly, and Applications
This in-depth technical guide provides a comprehensive overview of this compound (PDT), a long-chain alkanethiol pivotal to advancements in surface chemistry, nanotechnology, and biomedical engineering. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a foundational understanding of the principles governing the synthesis, application, and characterization of this compound and its derivatives. We will explore the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood.
This compound, with the linear formula CH₃(CH₂)₁₄SH, is an organic molecule characterized by a fifteen-carbon alkyl chain and a terminal thiol (-SH) group. This structure imparts an amphiphilic nature to the molecule: the long hydrocarbon tail is hydrophobic and non-polar, while the thiol head group exhibits a strong affinity for noble metal surfaces, most notably gold.[1] This affinity is the driving force behind its most significant application: the spontaneous formation of highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs).[2] The quality and properties of these monolayers make this compound an invaluable tool for precisely controlling the interfacial properties of materials at the molecular level.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. These properties dictate its behavior in different solvents, its thermal stability, and its interactions with substrates.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂S | [3] |
| Molecular Weight | 244.48 g/mol | [3][4][5] |
| CAS Number | 25276-70-4 | [3][4][5] |
| Boiling Point | 325 °C (lit.) | [5] |
| Melting Point | 22 °C | [5] |
| Density | 0.847 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.462 (lit.) | |
| Flash Point | 110 °C (230 °F) - closed cup |
Synthesis of this compound
While commercially available from suppliers like Sigma-Aldrich and TCI America, understanding the synthesis of this compound provides insight into its purity and potential trace impurities.[6] Common synthetic routes for long-chain alkanethiols include:
-
Alkylation of Sodium Hydrosulfide: This is a straightforward and common method involving the reaction of a 1-halo-pentadecane (e.g., 1-bromopentadecane) with sodium hydrosulfide (NaSH). The nucleophilic hydrosulfide ion displaces the halide to form the thiol.
-
Reduction of Thioesters: Thioesters can be reduced to their corresponding thiols using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7]
-
Polystyrene-Supported Sulfonic Acid Catalysis: A more recent, environmentally friendly method utilizes a hydrophobic polystyrene-supported sulfonic acid catalyst for the hydrolysis of thioesters in water.[8] This approach offers an efficient and "green" alternative for producing alkanethiols.[8]
The Cornerstone Application: Self-Assembled Monolayers (SAMs)
The ability of this compound to form dense, highly ordered self-assembled monolayers, particularly on gold surfaces, is its most widely exploited characteristic.[1][2] This process is a cornerstone of surface engineering.
Mechanism of SAM Formation on Gold
The formation of a this compound SAM on a gold substrate is a spontaneous chemisorption process.[9] The sulfur atom of the thiol headgroup has a strong, specific affinity for the gold surface, leading to the formation of a stable gold-thiolate (Au-S) bond.[10][11] While the exact nature of this bond is still a subject of research, it is the anchor that immobilizes the molecules on the surface.[2][10]
Once anchored, the long C₁₅ alkyl chains, driven by van der Waals interactions, pack closely together in a tilted, all-trans conformation to maximize their interaction energy. This cooperative process results in a quasi-crystalline, densely packed monolayer that effectively modifies the surface properties of the underlying gold substrate.[12]
Caption: Formation of a this compound SAM on a gold substrate.
Advanced Applications and Research Frontiers
The precise control over surface chemistry afforded by this compound SAMs has opened doors to numerous applications in science and technology.
Nanotechnology
In nanotechnology, this compound is used as a surface functionalization agent for nanoparticles, particularly gold nanoparticles (AuNPs).[13] The thiol group ensures strong binding to the AuNP surface, while the long alkyl chain provides stability and prevents aggregation.[13] These functionalized nanoparticles are integral to the development of new diagnostic tools, sensors, and therapeutic agents.[14][15]
Biosensors and Drug Delivery
The well-defined surface of a this compound SAM provides an ideal platform for the immobilization of biorecognition elements like antibodies, enzymes, or DNA.[1] This is a critical step in the fabrication of highly sensitive and specific biosensors.[7] For instance, SAMs can be used to create surfaces that minimize non-specific protein adsorption, a crucial requirement for reliable biosensor performance in complex biological media.[7][16] In drug delivery, functionalized nanoparticles coated with molecules like this compound can be designed to target specific cells or tissues.[7][16]
Characterization of this compound SAMs
Verifying the quality and integrity of a formed SAM is a critical step. Several surface-sensitive analytical techniques are employed for this purpose:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the surface, confirming the presence of sulfur and carbon from the thiol monolayer and the underlying gold substrate.[9][17]
-
Contact Angle Goniometry: The hydrophobicity of a surface is highly sensitive to its chemical composition. A well-formed this compound SAM, with its exposed methyl (CH₃) groups, will exhibit a high water contact angle, indicating a hydrophobic surface. This provides a quick and effective measure of monolayer quality.[18]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography of the SAM at the nanoscale, revealing its uniformity and identifying any defects or domain boundaries.[9]
-
Thermal Desorption Spectroscopy (TDS): TDS provides information about the binding energy of the thiol to the gold surface and the thermal stability of the monolayer.[12]
Experimental Protocols
The following protocols provide a standardized workflow for the preparation and basic characterization of a this compound SAM on a gold substrate.
Protocol 1: Formation of a this compound SAM on Gold
This protocol is adapted from standard procedures for creating high-quality alkanethiol SAMs.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound (≥97% purity)
-
200-proof ethanol (ACS grade or higher)
-
Clean glass vials with sealable caps
-
Tweezers
-
Dry nitrogen gas
Procedure:
-
Solution Preparation: In a fume hood, prepare a 1 mM solution of this compound in 200-proof ethanol. For example, dissolve approximately 2.45 mg of this compound in 10 mL of ethanol.
-
Substrate Cleaning: The cleanliness of the gold substrate is paramount. A common and effective method is to clean the substrate with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling piranha solution. Alternatively, UV-Ozone cleaning or an ethanol rinse followed by drying under a stream of nitrogen can be used for less stringent applications.
-
Immersion: Using clean tweezers, fully immerse the cleaned and dried gold substrate into the 1 mM thiol solution.
-
Incubation: Seal the vial to minimize solvent evaporation and exposure to atmospheric contaminants. For optimal monolayer packing and ordering, allow the assembly to proceed for 24-48 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the thiol solution with tweezers. Thoroughly rinse the surface with copious amounts of fresh ethanol to remove any physisorbed (non-chemisorbed) molecules.
-
Drying: Gently dry the substrate under a stream of dry nitrogen gas.
-
Storage: Store the prepared SAM-coated substrate in a clean, dry environment, such as a petri dish or a dedicated sample box, to prevent contamination.
Caption: Experimental workflow for SAM preparation and characterization.
Safety and Handling
Proper safety precautions must be observed when working with this compound and associated chemicals.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[19]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[20][21]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[20]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[21]
-
First Aid: In case of skin or eye contact, rinse immediately with plenty of water.[21] If swallowed, seek immediate medical attention.[20]
Conclusion and Future Outlook
This compound remains a molecule of significant interest in materials science and biotechnology. Its ability to form robust, well-defined self-assembled monolayers provides a remarkably versatile platform for tailoring surface properties with molecular precision. Future research will likely focus on the development of more complex, multi-functional SAMs incorporating this compound as a foundational component. These advanced surfaces will be critical for the next generation of biosensors, targeted drug delivery systems, and molecular electronic devices. The principles and protocols outlined in this guide serve as a foundation for innovation in these exciting and rapidly evolving fields.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 25276-70-4). Retrieved from [Link][4]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link][3][22]
-
The Good Scents Company. (n.d.). 1-pentadecane thiol. Retrieved from [Link][6]
-
Fang, T. H., et al. (2010). Surface and Mechanical Characteristics of Alkanethiol Self-Assembled Monolayers. Japanese Journal of Applied Physics.[18]
-
Wöll, C., et al. (2004). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. Langmuir.[12]
-
Sibener, S. J., et al. (2019). Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. The Journal of Physical Chemistry C.[17]
-
Surface Science Western. (2009). Self-Assembled Monolayers of Alkanethiols. Retrieved from [Link][1]
-
Allara, D. L., et al. (1995). Assembly and Characterization of SAMs Formed by the Adsorption of Alkanethiols on Zinc Selenide Substrates. Langmuir.[9]
-
Wöll, C., et al. (2011). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics.[2]
-
Whitesides, G. M., & Abbott, N. L. (1993). Potential-Dependent Wetting of Aqueous Solutions on Self-Assembled Monolayers Formed from 15-(Ferrocenylcarbonyl)pentadecanethiol on Gold. Langmuir.[23]
-
Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews.[10]
-
Haiss, W., et al. (2014). Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers. Nature Communications.[11]
-
Iravani, S., & Varma, R. S. (2020). Functional Nanomaterials in Biomedicine: Current Uses and Potential Applications. Molecules.[13]
-
Santos, A. C., et al. (2017). Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications. Polymers.[16]
-
Khan, F., et al. (2024). Nanotechnology's Applications and Potential in Various Fields. Cureus.[14]
-
Grumezescu, A. M., et al. (2025). Last Fifteen Years of Nanotechnology Application with Our Contribute. Nanomaterials.[15]
Sources
- 1. biomaterials.org [biomaterials.org]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 25276-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]
- 7. Buy this compound | 25276-70-4 [smolecule.com]
- 8. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional Nanomaterials in Biomedicine: Current Uses and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanotechnology's Applications and Potential in Various Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. This compound [webbook.nist.gov]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 1-Pentadecanethiol in Self-Assembled Monolayers (SAMs)
Introduction: The Significance of 1-Pentadecanethiol in Surface Engineering
For researchers, scientists, and professionals in drug development, the ability to precisely control the physicochemical properties of surfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) of alkanethiols on noble metal substrates, particularly gold, represent a foundational and robust technology for achieving this control.[1][2][3] this compound (C15H32S), an alkyl thiol with a fifteen-carbon chain, is a key molecule in this field, utilized for creating well-defined, hydrophobic surfaces.[4][5] These surfaces can serve as model systems for studying interfacial phenomena, as platforms for biosensor development, or as templates for the fabrication of complex nano-architectures.
This comprehensive guide provides an in-depth exploration of the principles and methodologies for forming high-quality this compound SAMs. We will delve into the causality behind experimental choices, provide validated protocols, and discuss essential characterization techniques to ensure the creation of reproducible and reliable functionalized surfaces.
The Science of Self-Assembly: From Molecular Interactions to Ordered Monolayers
The spontaneous formation of a this compound SAM on a gold surface is a thermodynamically driven process governed by a series of molecular interactions. Understanding these forces is crucial for troubleshooting and optimizing the self-assembly process.
The Gold-Sulfur Bond: The Anchor of the Monolayer
The initial and most critical step in SAM formation is the strong, semi-covalent bond formed between the sulfur headgroup of the this compound and the gold substrate.[1] This interaction, with a bond strength of approximately 45 kcal/mol, provides a stable anchor for the molecules to the surface. The process involves the dissociative chemisorption of the thiol (R-SH) onto the gold, resulting in a gold-thiolate (Au-S-R) species.[6]
Van der Waals Forces: The Driving Force for Order
While the gold-sulfur bond tethers the molecules, it is the collective van der Waals interactions between the long alkyl chains of adjacent this compound molecules that drive the formation of a densely packed and highly ordered monolayer.[1] For alkanethiols with ten or more carbons, these hydrophobic interactions are significant enough to induce a crystalline-like arrangement.
The Two-Step Formation Process
The formation of a well-ordered SAM is not instantaneous. It typically proceeds through a two-step mechanism:
-
Initial Adsorption (The "Lying-Down" Phase): Initially, the this compound molecules adsorb onto the gold surface with their alkyl chains oriented parallel to the substrate.[7]
-
Reorientation and Ordering (The "Standing-Up" Phase): As the surface coverage increases, intermolecular interactions cause a phase transition where the alkyl chains reorient to a more upright position, maximizing the van der Waals forces and leading to a densely packed, ordered monolayer.[7] This final structure on a Au(111) surface is typically a (√3 × √3)R30° lattice, with the alkyl chains tilted approximately 30 degrees from the surface normal.
Visualizing the Self-Assembly Process
The following diagram illustrates the workflow for preparing a this compound self-assembled monolayer.
Caption: Workflow for this compound SAM Preparation.
Experimental Protocols: A Step-by-Step Guide
The quality of the resulting SAM is critically dependent on the cleanliness of the substrate, the purity of the alkanethiol and solvent, and the conditions of the self-assembly process.[8][9]
Part 1: Gold Substrate Preparation
A pristine gold surface is essential for the formation of a well-ordered monolayer.[10] The choice of cleaning method depends on the nature of potential contaminants.
Protocol 1.1: Piranha Solution Cleaning
Extreme Caution is advised when handling Piranha solution. It is a powerful oxidant and reacts violently with organic materials. Always work in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Solution Preparation: In a glass beaker, slowly and carefully add hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 v/v ratio. Always add the peroxide to the acid.
-
Substrate Cleaning: Using tweezers, immerse the gold substrate in the freshly prepared piranha solution for 30-60 seconds.
-
Rinsing: Thoroughly rinse the substrate with copious amounts of deionized (DI) water, followed by a rinse with absolute ethanol.
-
Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas. The substrate should be used immediately for SAM formation.
Protocol 1.2: Plasma Cleaning
Plasma cleaning is a safer and often equally effective alternative to piranha solution for removing organic contaminants.
-
Chamber Placement: Place the gold substrate in the chamber of a plasma cleaner.
-
Plasma Treatment: Subject the substrate to an oxygen or argon plasma treatment according to the manufacturer's instructions. A typical treatment time is 1-5 minutes.
-
Post-Treatment: The cleaned substrate is ready for immediate use in SAM formation.
Part 2: Formation of the this compound SAM
The most common method for forming alkanethiol SAMs is through solution-phase deposition.[10]
Protocol 2.1: Solution-Phase Deposition
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. Ensure all glassware is scrupulously clean.
-
Substrate Immersion: Immerse the freshly cleaned gold substrate into the thiol solution.[2] To minimize oxidation, it is good practice to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.[11][12]
-
Incubation: Allow the self-assembly to proceed for 12 to 24 hours at room temperature.[1][8] While initial monolayer formation is rapid, longer incubation times lead to a more ordered and well-packed film.[11]
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the functionalized substrate in a clean, dry environment, such as a petri dish or desiccator.
Visualizing the Monolayer Structure
The following diagram depicts the ordered structure of a this compound monolayer on a gold substrate.
Caption: Structure of a this compound SAM on Gold.
Characterization of this compound SAMs
Validation of SAM formation and quality is crucial. The following techniques provide complementary information about the monolayer.
Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on the SAM surface, providing a rapid assessment of surface hydrophobicity and cleanliness. A well-formed this compound SAM should exhibit a high water contact angle, indicative of a hydrophobic surface.
| Alkanethiol | Carbon Chain Length | Advancing Water Contact Angle (θa) |
| Hexanethiol | 6 | ~105° |
| Octanethiol | 8 | ~108° |
| Decanethiol | 10 | ~110° |
| Dodecanethiol | 12 | ~111° |
| This compound | 15 | >110° |
Data compiled from various sources.[13]
Protocol 3.1: Contact Angle Measurement
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet of high-purity water onto the surface.
-
Measure the static contact angle. For more detailed analysis, advancing and receding contact angles can be measured. A high advancing contact angle and low contact angle hysteresis are indicative of a well-ordered, homogeneous monolayer.
Ellipsometry
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness of thin films.[14][15]
Protocol 3.2: Ellipsometric Thickness Measurement
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate to establish a baseline.[14]
-
After SAM formation, measure the ellipsometric parameters of the coated substrate.
-
Model the system as a layered structure (e.g., Si/Cr/Au/SAM/air) and fit the data to determine the thickness of the organic layer. The refractive index of the alkanethiol layer is typically assumed to be around 1.45.[13] The expected thickness of a this compound monolayer is approximately 1.8 - 2.0 nm.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the species on the surface.[16][17][18]
Protocol 3.3: XPS Analysis
-
Acquire a survey spectrum to identify the elements present on the surface (Au, S, C, and O).
-
Acquire high-resolution spectra of the S 2p, C 1s, and Au 4f regions.
-
Sulfur (S 2p): The presence of a peak at a binding energy of approximately 162 eV for the S 2p3/2 component is indicative of a gold-thiolate bond.[19][20] The absence of a peak around 164 eV suggests that there is no unbound thiol physisorbed on the surface.[19]
-
Carbon (C 1s): The C 1s spectrum should show a primary peak around 285 eV, corresponding to the hydrocarbon chain.
-
Angle-Resolved XPS (ARXPS): This advanced technique can be used to confirm the layered structure of the SAM.[18]
Applications in Research and Drug Development
The well-defined and reproducible nature of this compound SAMs makes them invaluable in a variety of applications:
-
Biosensors: As a hydrophobic background to minimize non-specific protein adsorption.
-
Drug Delivery: To modify the surface properties of nanoparticles.
-
Fundamental Studies: As model surfaces for studying wetting, adhesion, and friction.[3]
-
Molecular Electronics: As dielectric layers in molecular-scale electronic devices.
Conclusion
This compound is a versatile and reliable molecule for the formation of high-quality self-assembled monolayers. By following the detailed protocols outlined in this guide and employing the appropriate characterization techniques, researchers can create well-defined, hydrophobic surfaces tailored for a wide range of applications in science and technology. The key to success lies in meticulous substrate preparation, the use of high-purity reagents, and a systematic approach to monolayer formation and validation.
References
-
Self-assembled monolayer - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Self assembled monolayer formation of alkanethiols on gold. (n.d.). Institute of Solid State Physics. Retrieved January 20, 2026, from [Link]
-
Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
A New Approach to Generate Thiol-terminated SAMs on Gold. (2007, December 18). Agilent. Retrieved January 20, 2026, from [Link]
-
Optical Ellipsometry of Alkanethiol monolayers on Gold. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Alkanethiols on Platinum: Multicomponent Self-Assembled Monolayers. (2006, March 14). NIST. Retrieved January 20, 2026, from [Link]
-
Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016, February 29). MDPI. Retrieved January 20, 2026, from [Link]
-
X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. (2022, October 26). Dr. Lee Group - University of Houston. Retrieved January 20, 2026, from [Link]
-
Characterization and application of alkanethiolate self-assembled monolayers on Au-Coated chips for Ir(IV) and Rh(III) sorption. (n.d.). OSTI.GOV. Retrieved January 20, 2026, from [Link]
-
The self-assembly mechanism of alkanethiols on Au(111). (n.d.). ProQuest. Retrieved January 20, 2026, from [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Self-assembled monolayers: From 'simple' model systems to biofunctionalized interfaces. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Contact Angle Experiment. (n.d.). Retrieved January 20, 2026, from [Link]
-
SELF ASSEMBLED MONOLAYERS -A REVIEW. (n.d.). International Journal of ChemTech Research. Retrieved January 20, 2026, from [Link]
-
Potential-Dependent Wetting of Aqueous Solutions on Self-Assembled Monolayers Formed from 15-(Ferrocenylcarbonyl)pentadecanethiol on Gold. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
1-pentadecane thiol, 25276-70-4. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]
-
Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures. (n.d.). RSC Advances. Retrieved January 20, 2026, from [Link]
-
Chemical Properties of this compound (CAS 25276-70-4). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
Sources
- 1. if.tugraz.at [if.tugraz.at]
- 2. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scbt.com [scbt.com]
- 5. Buy this compound | 25276-70-4 [smolecule.com]
- 6. Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lee.chem.uh.edu [lee.chem.uh.edu]
Protocol for the Formation of 1-Pentadecanethiol Self-Assembled Monolayers on Gold Surfaces
Abstract
This comprehensive guide details a robust protocol for the formation of high-quality Self-Assembled Monolayers (SAMs) of 1-Pentadecanethiol (PDT) on gold substrates. This document is intended for researchers, scientists, and professionals in drug development and materials science who require well-defined, reproducible, and hydrophobic surfaces. Beyond a simple recitation of steps, this application note elucidates the critical scientific principles underpinning each stage of the process, from substrate preparation to monolayer characterization, ensuring a deep understanding and successful implementation.
Introduction: The Significance of Self-Assembled Monolayers
Self-Assembled Monolayers are highly ordered molecular films that spontaneously form on a substrate, representing a cornerstone of modern surface engineering. The formation of alkanethiol SAMs on gold is a particularly well-established and versatile technique, driven by the strong, specific affinity between sulfur and gold.[1] This process allows for the precise control of interfacial properties, which is of paramount importance in a myriad of applications, including biosensors, drug delivery systems, and fundamental studies of cell-surface interactions.
This compound (C₁₅H₃₂S), a long-chain alkanethiol, is an ideal candidate for creating densely packed, crystalline-like monolayers that impart a hydrophobic character to the gold surface. The quality and performance of these SAMs are critically dependent on meticulous experimental technique, particularly with respect to substrate cleanliness, solution purity, and the parameters of the self-assembly process.
The Science of SAM Formation: A Stepwise Perspective
The formation of a this compound SAM on a gold surface is a multi-stage process. Initially, the thiol molecules rapidly adsorb to the gold surface. This is followed by a slower organization and crystallization phase, where the alkyl chains align and pack closely due to van der Waals interactions, resulting in a dense, quasi-crystalline monolayer.[2] The final orientation of the alkyl chains is typically tilted with respect to the surface normal to maximize these intermolecular forces.
Essential Materials and Reagents
| Item | Specifications | Supplier Examples | Notes |
| This compound | Purity >97% | Sigma-Aldrich, Santa Cruz Biotechnology | Confirm purity via supplier's Certificate of Analysis. |
| Gold Substrates | Gold-coated silicon wafers or glass slides with a Ti or Cr adhesion layer | Phasis, Platypus Technologies | The adhesion layer is crucial to prevent delamination.[3] |
| Ethanol | 200 proof (absolute), anhydrous | Decon Laboratories, Pharmco-Aaper | High purity is essential to prevent contamination. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | J.T. Baker, EMD Millipore | Use with extreme caution. |
| Hydrogen Peroxide (H₂O₂) | 30% solution | Fisher Chemical, Sigma-Aldrich | Handle with appropriate safety measures. |
| Nitrogen Gas | High purity (99.99% or higher) | Airgas, Praxair | For drying and providing an inert atmosphere. |
| Glassware | Scintillation vials, beakers, graduated cylinders | VWR, Corning | Must be meticulously cleaned. |
Detailed Experimental Protocol
Gold Substrate Preparation: The Foundation of a Flawless SAM
A pristine gold surface is non-negotiable for the formation of a well-ordered SAM. The following "piranha solution" cleaning protocol is highly effective for removing organic contaminants.
EXTREME CAUTION: Piranha solution is a potent oxidizing agent and reacts violently with organic materials. It must be handled with extreme care in a certified fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
Step-by-Step Procedure:
-
Prepare Piranha Solution: In a clean glass beaker within a fume hood, slowly and carefully add 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). The reaction is highly exothermic and will generate significant heat.
-
Substrate Immersion: Using clean, non-reactive tweezers, immerse the gold substrates in the still-warm piranha solution.
-
Cleaning Duration: Allow the substrates to clean for 10-15 minutes. You may observe bubbling as organic contaminants are oxidized.
-
Thorough Rinsing: Carefully remove the substrates from the piranha solution and rinse them copiously with deionized (DI) water.
-
Ethanol Rinse: Following the DI water rinse, rinse the substrates with absolute ethanol to displace the water.
-
Drying: Immediately dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Immediate Use: The cleaned substrates are highly active and susceptible to re-contamination. They should be used immediately for SAM formation.
Preparation of this compound Solution
The concentration of the thiol solution is a critical parameter that influences the rate of SAM formation and the quality of the resulting monolayer.
Step-by-Step Procedure:
-
Molar Mass: The molecular weight of this compound (C₁₅H₃₂S) is 244.48 g/mol .[4][5][6][7][8]
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 20 mL of a 1 mM solution, dissolve 4.89 mg of this compound in 20 mL of absolute ethanol.
-
Dissolution: Ensure the thiol is completely dissolved. Sonication for 5-10 minutes can aid in dissolution.[3]
The Self-Assembly Process: Immersion and Incubation
This is the core step where the monolayer forms. Longer immersion times generally lead to more ordered and densely packed SAMs.[2]
Step-by-Step Procedure:
-
Substrate Placement: Place the freshly cleaned and dried gold substrates in clean glass scintillation vials.
-
Solution Addition: Add the 1 mM this compound solution to the vials, ensuring the substrates are fully submerged.
-
Inert Atmosphere: To minimize oxidation, it is good practice to purge the headspace of the vials with nitrogen gas before sealing.[3]
-
Sealing: Tightly seal the vials to prevent solvent evaporation and contamination.
-
Incubation: Allow the self-assembly to proceed for 12-48 hours at room temperature in a vibration-free environment.
Post-Assembly Rinsing and Drying
This step is crucial for removing any physisorbed (non-covalently bound) thiol molecules from the surface.
Step-by-Step Procedure:
-
Removal from Solution: Using clean tweezers, carefully remove the substrates from the thiol solution.
-
Ethanol Rinse: Rinse the substrates thoroughly with a stream of fresh absolute ethanol.
-
Sonication (Optional but Recommended): Place the rinsed substrates in a beaker of fresh absolute ethanol and sonicate for 1-2 minutes. This helps to dislodge any remaining loosely bound molecules.[3]
-
Final Rinse: Perform a final rinse with absolute ethanol.
-
Drying: Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the functionalized substrates in a clean, dry environment, such as a desiccator, until they are ready for characterization or use.
Visualization of the Experimental Workflow
Caption: Experimental workflow for this compound SAM formation on gold.
Characterization and Quality Control
Verifying the quality of the formed SAM is essential. The following techniques are commonly employed:
| Technique | Principle | Expected Outcome for a High-Quality PDT SAM |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating surface energy. | A static water contact angle of approximately 110-112° is expected, signifying a hydrophobic surface.[9] |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine film thickness and refractive index. | The thickness should be consistent with a well-packed monolayer of this compound (typically in the range of 1.5-2.0 nm, depending on the tilt angle).[10][11][12][13] |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that can provide topographical information about the surface. | AFM images should reveal a smooth, uniform surface, potentially showing domain structures characteristic of well-ordered SAMs.[3][14][15] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. | XPS can confirm the presence of sulfur on the gold surface and provide information about the carbon-to-sulfur ratio.[11] |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Low Water Contact Angle | Incomplete SAM formation, contamination, or a disordered monolayer. | Ensure the gold substrate was impeccably clean before immersion. Increase the immersion time. Verify the purity of the this compound and the solvent. |
| Inconsistent Film Thickness | Non-uniform cleaning, contaminated thiol solution, or insufficient rinsing. | Optimize the substrate cleaning procedure. Use fresh, high-purity thiol and solvent. Ensure the post-assembly rinsing is thorough. |
| Visible Surface Defects in AFM | Contaminated substrate or solution, or physical damage during handling. | Handle substrates with care using clean tweezers. Filter the thiol solution if necessary. Ensure a clean environment for the self-assembly process. |
Conclusion
The protocol detailed herein provides a comprehensive and scientifically grounded approach to the formation of this compound self-assembled monolayers on gold surfaces. By understanding the rationale behind each step and adhering to meticulous experimental practices, researchers can reliably produce high-quality, hydrophobic surfaces for a wide range of applications. The successful formation of a well-ordered SAM is a testament to the power of controlled molecular self-assembly at interfaces.
References
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Pentadecane, 1-thio-. Retrieved from [Link]
-
Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]
-
Biebuyck, H. A., & Whitesides, G. M. (1994). Self-Organization of Thiols on Gold: A Model System for Studying the Origins of Order in Chemistry. Langmuir, 10(8), 2790-2797. [Link]
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103-1170. [Link]
-
Haran, A., & Mukhopadhyay, R. (2000). A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Bulletin of Materials Science, 23(4), 309-312. [Link]
-
Tamada, K., Hara, M., Sasabe, H., & Knoll, W. (1997). Surface Phase Behavior of n-Alkanethiol Self-Assembled Monolayers Adsorbed on Au(111): An Atomic Force Microscope Study. Langmuir, 13(6), 1558-1566. [Link]
-
Casalini, S., Bortolotti, C. A., Leonardi, F., & Biscarini, F. (2017). Morphological and mechanical properties of alkanethiol self-assembled monolayers investigated via bimodal atomic force microscopy. Chemical Communications, 53(8), 1334-1337. [Link]
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. [Link]
-
Poirier, G. E. (1997). Characterization of Organosulfur Molecular Monolayers on Au(111) using Scanning Tunneling Microscopy. Chemical Reviews, 97(4), 1117-1128. [Link]
-
Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a classic system. Chemical Society Reviews, 39(5), 1805-1834. [Link]
- Tompkins, H. G., & Irene, E. A. (Eds.). (2005). Handbook of Ellipsometry. William Andrew.
-
Reinard, M. D., & McClain, R. L. (2007). Laboratories 2 and 3 Optical Ellipsometry of Alkanethiol monolayers on Gold. ResearchGate. Retrieved from [Link]
Sources
- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 3. Chemically specific laser-induced patterning of alkanethiol SAMs: characterization by SEM and AFM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound = 97 25276-70-4 [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Morphological and mechanical properties of alkanethiol self-assembled monolayers investigated via bimodal atomic force microscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Applications of 1-Pentadecanethiol in Nanotechnology: An Application & Protocol Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 1-pentadecanethiol, a long-chain alkanethiol, and its pivotal applications in the field of nanotechnology. As a fundamental molecular building block, its unique properties—a sulfur head group with high affinity for noble metals and a long, fifteen-carbon alkyl chain—enable the precise engineering of nanoscale surfaces and particles. We will delve into its role in nanoparticle stabilization, the formation of highly ordered self-assembled monolayers (SAMs), and its foundational use in the development of advanced biosensors and drug delivery systems. The protocols and insights provided herein are designed to be both explanatory and actionable, grounding experimental design in solid scientific principles.
Nanoparticle Synthesis and Stabilization
The tendency of metallic nanoparticles to aggregate in solution is a primary obstacle to their practical application.[1] Alkanethiols, such as this compound, are instrumental in overcoming this challenge by acting as capping ligands. The strong, covalent bond formed between the thiol's sulfur atom and the metal surface provides robust stabilization, while the long alkyl chains create a protective organic shell that prevents agglomeration through steric hindrance.[1][2]
One of the most effective and widely adopted methods for synthesizing thiol-stabilized gold nanoparticles is the Brust-Schiffrin two-phase synthesis.[1] This method allows for excellent control over particle size and dispersibility in organic solvents.
Principle of Stabilization
The stabilization mechanism relies on two key interactions:
-
Chemisorption: The thiol headgroup (-SH) has a strong affinity for noble metal surfaces like gold (Au), forming a stable gold-thiolate (Au-S) bond with a chemisorption energy of about 126 kJ/mol.[2]
-
Van der Waals Forces: The long C15 alkyl chains of this compound molecules pack closely on the nanoparticle surface, creating a dense, sterically-hindering layer that repels other particles.[1] This capping shell also dictates the nanoparticle's solubility and interparticle spacing.[1]
Experimental Protocol: Synthesis of this compound Stabilized Gold Nanoparticles
This protocol describes a modified Brust-Schiffrin method for synthesizing gold nanoparticles (AuNPs) with a core size of approximately 2-5 nm.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Tetraoctylammonium bromide (TOAB)
-
This compound (CH₃(CH₂)₁₄SH)
-
Sodium borohydride (NaBH₄)
-
Toluene (anhydrous)
-
Ethanol (200 proof)
-
Deionized water (18 MΩ·cm)
Procedure:
-
Phase Transfer of Gold Salt:
-
Prepare a 30 mM aqueous solution of HAuCl₄.
-
Prepare an 80 mM solution of TOAB in toluene.
-
In a flask, mix 10 mL of the HAuCl₄ solution with 25 mL of the TOAB solution. Stir vigorously for 15-20 minutes. The aqueous phase will become clear as the AuCl₄⁻ ions are transferred to the organic phase, which turns a deep orange-red.
-
Separate the organic phase using a separatory funnel.
-
-
Thiol Addition:
-
To the organic phase containing the gold salt, add a stoichiometric amount of this compound. The molar ratio of Au to thiol is critical for size control; a higher thiol-to-gold ratio generally results in smaller nanoparticles.[3] For this protocol, use a 1:2 molar ratio of Au:Thiol.
-
Stir the mixture for 30 minutes. The color of the solution may lighten slightly.
-
-
Reduction:
-
Separately, prepare a fresh 0.4 M solution of NaBH₄ in 10 mL of ice-cold deionized water.
-
Add the NaBH₄ solution to the rapidly stirring organic mixture dropwise over 10-15 minutes.
-
A rapid color change from orange-red to a deep brown or black will be observed, indicating the formation of gold nanoparticles.[1]
-
Continue to stir the reaction mixture vigorously for at least 4 hours to ensure complete reaction and ligand exchange.
-
-
Purification:
-
Separate the organic (toluene) phase.
-
Add ethanol to the organic phase until the solution becomes turbid, indicating the precipitation of the thiol-capped nanoparticles.
-
Centrifuge the mixture at 3500 rpm for 15 minutes. Discard the supernatant.
-
Redisperse the nanoparticle precipitate in a minimal amount of toluene.
-
Repeat the precipitation and centrifugation steps two more times to remove excess thiol and phase-transfer catalyst.
-
After the final wash, dry the purified nanoparticles under vacuum.
-
Visualization: Nanoparticle Capping Workflow
The following diagram illustrates the key stages of nanoparticle formation and stabilization using this compound.
Caption: Workflow for functionalizing a surface for biosensing applications.
Role in Advanced Drug Delivery Systems
In the realm of drug delivery, inorganic nanoparticles (e.g., AuNPs) offer unique physical properties but require sophisticated surface engineering to be effective in biological systems. 1[4][5]-Pentadecanethiol-stabilized nanoparticles serve as an excellent starting platform for building multifunctional drug delivery vehicles. T[6]he initial thiol layer imparts stability in organic media and provides a well-defined hydrophobic surface onto which further functionalities can be built.
[7]### Principle of a Nanoparticle Drug Carrier The design of a nanoparticle-based drug delivery system is a multi-step process:
-
Core Synthesis: A metallic or magnetic core is synthesized and stabilized, for which this compound is an ideal agent.
-
Biocompatible Coating: The hydrophobic thiol layer is typically over-coated with an amphiphilic polymer or lipid layer. This is often followed by grafting polyethylene glycol (PEG) to the surface, which creates a "stealth" coating that helps the nanoparticle evade the immune system and prolongs its circulation time in the bloodstream. 3[8]. Targeting and Payload: Targeting ligands (e.g., antibodies, peptides) that recognize specific markers on diseased cells are attached to the outer surface. T[5][9]he therapeutic drug can be encapsulated within the nanoparticle's layers or conjugated directly to its surface.
Logical Workflow for Nanocarrier Development
A this compound stabilized gold nanoparticle can be transformed into a targeted therapeutic agent through a series of surface modifications. The initial thiol layer provides a robust anchor for subsequent layers, ensuring the integrity of the final construct.
Visualization: Stepwise Functionalization for Drug Delivery
Caption: Development of a targeted drug delivery system from a thiol-capped AuNP.
References
- Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. (n.d.). National Institutes of Health.
- This compound-10ml. (n.d.). Zystor.
- This compound-10ml. (n.d.). Saudi Biological Society.
- Synthesis of gold nanoparticles from gold(I)-alkanethiolate complexes with supramolecular structures through electron beam irradiation in TEM. (n.d.). Semantic Scholar.
- This compound-10ml. (n.d.). Cytoswitch.
- Use of thiols as protecting ligands in reflective surface films of silver nanoparticles. (n.d.). PubMed.
- Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles. (n.d.). PMC.
- Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine. (2021). National Institutes of Health.
- Synthesis and characterization of dodecanethiol-stabilized gold nanoparticles. (2025). (n.d.).
- 1-Tetradecanethiol =98.0 GC 2079-95-0. (n.d.). Sigma-Aldrich.
- Preparing Self-Assembled Monolayers. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Forming Alkanethiol SAMs on Stainless Steel. (n.d.). Benchchem.
- Thiol Modification. (n.d.). CD Bioparticles.
- This compound = 97 25276-70-4. (n.d.). Sigma-Aldrich.
- Self assembled monolayer formation of alkanethiols on gold. (n.d.). Institute of Solid State Physics.
- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (2014). PubMed.
- An In-depth Technical Guide to Thiol-on-Gold Self-Assembled Monolayers. (n.d.). Benchchem.
- Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. (2010). Chemical Society Reviews (RSC Publishing).
- This compound | CAS 25276-70-4. (n.d.). Santa Cruz Biotechnology.
- Multifunctional Nanomaterials and Their Applications in Drug Delivery and Cancer Therapy. (n.d.). (n.d.).
- Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (n.d.). (n.d.).
- Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. (2022). PMC - NIH.
- Surface Modifications of Nanoparticles for Stability in Biological Fluids. (n.d.). MDPI.
- Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (n.d.). (n.d.).
- 1 Surface Modification of Nanomaterials for Application in Polymer Nanocomposites: An Overview. (n.d.). Wiley-VCH.
- Biosensors as diagnostic tools in clinical applications. (2022). PubMed.
- Surface Engineering of Nanomaterials with Polymers, Biomolecules, and Small Ligands for Nanomedicine. (n.d.). PMC - PubMed Central.
- Can nanoparticle-based intranasal delivery systems revolutionize treatment of central nervous system. (2025). (n.d.).
- Chemical Properties of this compound (CAS 25276-70-4). (n.d.). Cheméo.
- Biosensors in clinical chemistry — 2011 update. (n.d.). PMC - PubMed Central.
Sources
- 1. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Modification - CD Bioparticles [cd-bioparticles.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential | MDPI [mdpi.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. mdpi.com [mdpi.com]
- 9. Surface Engineering of Nanomaterials with Polymers, Biomolecules, and Small Ligands for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Pentadecanethiol as a High-Affinity Ligand for Nanoparticle Surface Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of nanoparticle surfaces is paramount for their application in advanced materials, diagnostics, and therapeutics. 1-Pentadecanethiol (C₁₅H₃₁SH), a long-chain alkanethiol, serves as a powerful surface ligand for creating robust, stable, and highly ordered self-assembled monolayers (SAMs) on various metallic and semiconductor nanoparticles. This guide provides an in-depth exploration of the fundamental principles, detailed experimental protocols, characterization techniques, and key applications of this compound in nanoparticle science. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to not only replicate but also rationally modify these methods for their specific needs.
The Foundational Principle: Thiol-Metal Affinity and Self-Assembly
The efficacy of this compound as a surface ligand is rooted in the strong, dative covalent bond formed between its terminal thiol (-SH) group and the surface of noble metal nanoparticles, particularly gold (Au), silver (Ag), palladium (Pd), and copper (Cu).[1] This Au-S bond is energetically favorable (approx. 40-50 kcal/mol), providing a stable anchor point for the ligand.[1]
Once anchored, the long, 15-carbon aliphatic chains of the this compound molecules spontaneously organize into a dense, quasi-crystalline monolayer. This process, known as self-assembly, is driven by the minimization of free energy through intermolecular van der Waals interactions between the adjacent alkyl chains. The result is a highly ordered and hydrophobic barrier that passivates the nanoparticle surface.
The choice of a C15 chain length is significant. It provides a substantial hydrophobic shield that enhances colloidal stability in nonpolar solvents and offers greater resistance to oxidative etching compared to shorter-chain thiols.[2][3] This stability is a critical prerequisite for many applications, from creating stable sensors to formulating drug delivery vehicles.[2][4]
Figure 2: A typical workflow for the characterization of synthesized nanoparticles.
| Technique | Parameter Measured | Typical Result for 15 nm AuNPs Capped with this compound | Interpretation |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | Peak at ~524 nm (in toluene) | A slight red-shift (2-4 nm) from the original citrate-capped SPR peak (~520 nm in water) indicates a change in the local dielectric environment due to the ligand shell. |
| TEM | Core Diameter & Dispersity | 15.2 ± 1.5 nm | Confirms the size and morphology of the inorganic core are preserved post-functionalization. Good dispersion indicates successful stabilization. |
| DLS | Hydrodynamic Diameter | 20-22 nm | The increase from the TEM core diameter confirms the presence of the ~2.5-3.5 nm thick organic monolayer (PDT + solvent layer). |
| FTIR Spectroscopy | Vibrational Bands | Peaks at ~2920 cm⁻¹ & ~2850 cm⁻¹ (C-H stretch). Absence of S-H peak (~2550 cm⁻¹). | Confirms the presence of the alkyl chains on the nanoparticle surface and indicates covalent attachment via the sulfur atom. [5] |
| XPS | Elemental Composition & Binding Energy | Au 4f peaks, S 2p peak at ~162 eV. | The S 2p binding energy is characteristic of a thiolate (Au-S) bond, providing direct evidence of covalent attachment. [6] |
| TGA | Mass Loss vs. Temperature | A distinct mass loss step between 200°C and 400°C. | This mass loss corresponds to the thermal decomposition of the organic monolayer, allowing for the quantification of ligand density on the surface. [7] |
Applications in Drug Development and Research
The stable and well-defined surface provided by this compound functionalization opens up numerous applications.
-
Platform for Hydrophobic Drug Delivery: The hydrophobic SAM can serve as a nanocarrier for non-polar therapeutic agents. For in vivo applications, a mixed monolayer approach is often used, where this compound is co-assembled with a hydrophilic, biocompatible ligand like a thiol-terminated polyethylene glycol (PEG). [8][9]This creates an amphiphilic shell that improves water solubility and circulation time while still allowing for drug loading. [10]
-
Enhanced Stability in Organic Media: For applications in catalysis or materials science that occur in non-polar environments, PDT-capped nanoparticles exhibit excellent long-term colloidal stability, preventing aggregation that would otherwise deactivate or ruin the material. [2]
-
Improving Quantum Dot Performance: The surface of semiconductor quantum dots is prone to trap states that quench fluorescence. A dense, well-ordered PDT monolayer can effectively passivate these surface defects, leading to a higher photoluminescence quantum yield (PLQY) and improved stability, which is critical for their use as fluorescent labels in biological imaging and diagnostics. [11][12]
-
Component in Biosensors: The insulating properties of the long alkyl chain can be exploited in electrochemical biosensors. Furthermore, the robust PDT layer provides a well-defined surface that can be further functionalized for specific analyte capture in diagnostic assays. [13][14]
References
-
Kinetics of self-assembled monolayer formation on individual nanoparticles. Royal Society of Chemistry. Available at: [Link]
-
A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. PubMed Central. Available at: [Link]
-
The Influence of Alkanethiols on the Production of Hydrophobic Gold Nanoparticles via Pulsed Laser Ablation in Liquids. Semantic Scholar. Available at: [Link]
-
Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles. PubMed Central. Available at: [Link]
-
Reverse Size-Dependent Electrooxidation of Gold Nanoparticles Coated with Alkanethiol Self-Assembled Monolayers. ACS Publications. Available at: [Link]
-
A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. ACS Publications. Available at: [Link]
-
Influence of the molecular-scale structures of 1-dodecanethiol and 4-methylbenzenethiol self-assembled monolayers on gold nanoparticles adsorption pattern. PubMed. Available at: [Link]
-
Novel One-Phase Synthesis of Thiol-Functionalized Gold, Palladium, and Iridium Nanoparticles Using Superhydride. TU Dresden. Available at: [Link]
-
Synthesis of thiol-capped gold nanoparticles with organometallic reagents as a new class of reducing agent. Tohoku University Repository. Available at: [Link]
-
Synthesis of thiol-capped gold nanoparticle with a flow system using organosilane as a reducing agent. ResearchGate. Available at: [Link]
-
Understanding ligand exchange and surface passivation in CdS quantum dots from first principles. ChemRxiv. Available at: [Link]
-
Self-Assembled 1-Octadecanethiol Membrane on Pd/ZnO for a Selective Room Temperature Flexible Hydrogen Sensor. MDPI. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. MDPI. Available at: [Link]
-
Monolayer-Protected Gold Nanoparticles Prepared Using Long-Chain Alkanethioacetates. University of Houston. Available at: [Link]
-
Monolayer-protected gold nanoparticles prepared using long-chain alkanethioacetates. PubMed. Available at: [Link]
-
Ligand exchange as a tool to improve quantum dot miscibility in polymer composite layers used as luminescent down-shifting layers for photovoltaic applications. Royal Society of Chemistry. Available at: [Link]
-
Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. PubMed Central. Available at: [Link]
-
Time-dependent photoluminescence spectroscopy as a tool to measure the ligand exchange kinetics on a quantum dot surface. Utrecht University. Available at: [Link]
-
Thiol ligand capped quantum dot as an efficient and oxygen tolerance photoinitiator for aqueous phase radical polymerization and 3D printing under visible light. Royal Society of Chemistry. Available at: [Link]
-
Applications of nanoparticles for diagnosis and therapy of cancer. PubMed Central. Available at: [Link]
-
Stable Near-Infrared Photoluminescence of Hexagonal-Shaped PbS Nanoparticles with 1-Dodecanethiol Ligands. MDPI. Available at: [Link]
-
Quantifying Ligand Exchange Reactions at CdSe Nanocrystal Surfaces. University of North Carolina at Chapel Hill. Available at: [Link]
-
Functionalisation of nanoparticles for biomedical applications. University College London. Available at: [Link]
-
Nanoparticles: Properties and Applications. TSI Journals. Available at: [Link]
-
An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles. MDPI. Available at: [Link]
-
Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. MDPI. Available at: [Link]
-
The role of nanoparticles and nanomaterials in cancer diagnosis and treatment: a comprehensive review. PubMed Central. Available at: [Link]
-
Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. ResearchGate. Available at: [Link]
Sources
- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tu-dresden.de [tu-dresden.de]
- 6. Monolayer-protected gold nanoparticles prepared using long-chain alkanethioacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. tsijournals.com [tsijournals.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Thiol ligand capped quantum dot as an efficient and oxygen tolerance photoinitiator for aqueous phase radical polymerization and 3D printing under visible light - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Applications of nanoparticles for diagnosis and therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Surface Functionalization with 1-Pentadecanethiol
Abstract
This document provides a comprehensive guide to the functionalization of noble metal surfaces, particularly gold, using 1-Pentadecanethiol (PDT). It is intended for researchers, scientists, and drug development professionals who require robust and well-defined surface modifications for a range of applications, from fundamental surface science studies to the development of advanced biosensors and drug delivery systems. We will delve into the principles of self-assembled monolayer (SAM) formation, provide detailed, field-tested protocols for the preparation and characterization of PDT SAMs, and discuss the critical parameters that govern the quality and performance of these organic thin films.
Introduction: The Power of Self-Assembled Monolayers
The precise control of surface properties is a cornerstone of modern materials science and bio-interfacial engineering. Self-assembled monolayers (SAMs) represent a remarkably simple yet powerful platform for tailoring the chemical and physical characteristics of a substrate with molecular-level precision.[1][2] At its core, a SAM is a highly ordered, single-molecule-thick layer that spontaneously forms on a solid surface.[3]
This compound (C₁₅H₃₂S), a long-chain alkanethiol, is a valuable tool in the field of SAMs.[4][5] Its utility stems from a simple molecular architecture: a sulfur-containing headgroup that exhibits a strong, specific affinity for noble metal surfaces like gold, silver, and copper, and a long hydrocarbon tail that drives the formation of a densely packed, crystalline-like monolayer through van der Waals interactions.[3][6] The resulting surface is hydrophobic and serves as an excellent foundation for further chemical modifications or as a robust passivation layer.
The formation of an alkanethiol SAM on a gold surface is a classic example of chemisorption, where a strong gold-thiolate bond is formed, providing thermodynamic stability to the monolayer.[6] This process is self-limiting, ensuring the formation of a true monolayer, a feature that is critical for reproducibility in research and development.[7]
The Mechanism of this compound SAM Formation
The assembly of this compound molecules on a gold surface is a multi-step process. Initially, the thiol molecules rapidly adsorb onto the gold from solution.[6] This is followed by a slower, two-dimensional organization phase where the alkyl chains align and pack into a dense, ordered structure.[3] The final orientation of the pentadecyl chains is tilted approximately 30 degrees from the surface normal, a configuration that maximizes the van der Waals forces between adjacent chains, leading to a highly stable and well-defined monolayer.[6]
Caption: Mechanism of this compound SAM formation on a gold surface.
Experimental Protocols
Substrate Preparation: The Foundation of a High-Quality SAM
The quality of the substrate is paramount to the formation of a well-ordered SAM. The following protocol is recommended for preparing gold-coated silicon wafers or glass slides.
Materials:
-
Gold-coated substrates (e.g., 100 nm Au on a Ti adhesion layer)
-
Piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED [8]
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas source
-
UV-Ozone cleaner (optional but recommended)
Protocol:
-
Initial Cleaning: Sonicate the gold substrates in a sequence of acetone, isopropanol, and DI water for 10 minutes each to remove gross organic contaminants and particulates.
-
Piranha Etching (for robust cleaning):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood.[8][9]
-
Carefully add the hydrogen peroxide to the sulfuric acid (NEVER the other way around). The solution will become very hot.
-
Immerse the gold substrates in the piranha solution for 5-10 minutes. This will remove any remaining organic residues and create a hydrophilic surface.[8]
-
Carefully remove the substrates and rinse them extensively with DI water.[8]
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.[8]
-
UV-Ozone Treatment (Optional): For the highest quality SAMs, a 15-20 minute treatment in a UV-Ozone cleaner immediately before immersion in the thiol solution is recommended to remove any final traces of organic contaminants.
This compound SAM Deposition
Materials:
-
This compound (PDT)
-
Absolute ethanol (or other suitable solvent like toluene or isopropanol)[3]
-
Clean, prepared gold substrates
-
Glass petri dish or beaker with a lid
Protocol:
-
Prepare the Thiol Solution: Prepare a 1-10 mM solution of this compound in absolute ethanol.[8][10] The exact concentration can be optimized, but 1 mM is a good starting point.
-
Immersion: Immediately immerse the clean, dry gold substrates into the PDT solution.[3] Ensure the entire surface to be functionalized is covered.
-
Incubation: Cover the container to prevent solvent evaporation and contamination. Allow the substrates to incubate for at least 18-24 hours at room temperature.[3] While initial monolayer formation is rapid, this extended incubation time ensures the formation of a highly ordered, crystalline-like monolayer.[6]
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Drying: Dry the functionalized substrates under a stream of nitrogen gas. The surface should now be highly hydrophobic.
Caption: Experimental workflow for the deposition of a this compound SAM.
Characterization of this compound SAMs
It is crucial to characterize the resulting monolayer to ensure its quality and consistency. The following are standard techniques for this purpose.
Contact Angle Goniometry
This is a simple yet effective method to assess the hydrophobicity of the surface, which is a direct indicator of successful monolayer formation.
-
Expected Results: A clean, hydrophilic gold surface will have a water contact angle of < 20°. After functionalization with this compound, the surface should become highly hydrophobic, with a static water contact angle typically in the range of 108-112°.[11]
| Surface Condition | Expected Water Contact Angle (°) |
| Clean Gold (pre-treatment) | < 20 |
| PDT Functionalized Gold | 108 - 112 |
Ellipsometry
Ellipsometry is a non-destructive optical technique that can accurately measure the thickness of the SAM.
-
Expected Results: For a well-ordered, close-packed monolayer of this compound, the expected thickness is approximately 19.1 Å (1.91 nm).[4] This corresponds to the length of the C15 alkyl chain with a tilt angle of around 30°.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the surface.
-
Expected Results:
-
S(2p) Spectrum: The presence of a peak at a binding energy of approximately 162 eV is characteristic of a gold-thiolate (Au-S) bond, confirming chemisorption. A peak around 164 eV would indicate the presence of unbound thiol (physisorbed or multilayers), which should be minimal after proper rinsing.
-
C(1s) Spectrum: A strong peak around 285 eV corresponding to the C-C and C-H bonds of the alkyl chain.
-
Au(4f) Spectrum: The characteristic gold doublet should be visible, although its intensity will be attenuated by the overlying SAM.
-
Applications in Drug Development and Research
The ability to create well-defined, hydrophobic surfaces with this compound SAMs has numerous applications:
-
Protein Adsorption Studies: These surfaces can serve as a model for studying the interactions of proteins with hydrophobic interfaces, which is crucial for understanding biocompatibility and designing drug delivery vehicles.[1]
-
Biosensor Development: PDT SAMs can act as a foundational layer for the subsequent attachment of biorecognition elements (e.g., antibodies, DNA) in various biosensing platforms.[4]
-
Cell Adhesion and Proliferation Studies: By creating patterns of hydrophobic and hydrophilic regions (microcontact printing), researchers can study how surface chemistry influences cell behavior.[1]
-
Corrosion Inhibition: The dense, non-polar nature of the PDT monolayer can effectively passivate the underlying metal surface, protecting it from corrosive environments.[12]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (< 105°) | Incomplete monolayer formation, contamination of the substrate or thiol solution. | Ensure rigorous substrate cleaning, use fresh, high-purity solvent and thiol, and increase incubation time. |
| Inconsistent Results Across Batches | Variations in substrate quality, cleaning procedure, or incubation conditions. | Standardize all protocol steps, including cleaning time, solution concentrations, and incubation temperature/time. |
| Hazy or Visibly Contaminated Film | Particulate matter in the thiol solution, contaminated rinsing solvent, or dirty glassware. | Filter the thiol solution before use, use fresh, high-purity solvents for rinsing, and ensure all glassware is scrupulously clean. |
Conclusion
The functionalization of surfaces with this compound is a robust and highly reproducible method for creating well-defined, hydrophobic interfaces. By following the detailed protocols outlined in this guide and paying close attention to substrate preparation and monolayer characterization, researchers can confidently generate high-quality SAMs for a wide array of applications in materials science, biotechnology, and drug development. The key to success lies in the meticulous control of experimental parameters and a thorough understanding of the underlying principles of self-assembly.
References
-
ResearchGate. Assembly and Characterization of SAMs Formed by the Adsorption of Alkanethiols on Zinc Selenide Substrates. Retrieved from [Link]
- Fang, T. H., et al. (2012). Surface and Mechanical Characteristics of Alkanethiol Self-Assembled Monolayers.
-
Surfaces.co. BOTM: November 2009 Self-Assembled Monolayers of Alkanethiols. Retrieved from [Link]
-
ResearchGate. Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. Retrieved from [Link]
-
Sibener Group. Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. Retrieved from [Link]
-
Zimmer & Peacock. Forming a SAM on a gold electrode. Retrieved from [Link]
-
Institute of Solid State Physics. Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]
-
Dr. Lee Group. Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]
-
ResearchGate. Variation of (a) contact angle for water on 1-octadecanethiol film and... Retrieved from [Link]
-
RSC Publishing. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Retrieved from [Link]
-
Quantum Chemistry Laboratory. Structure and growth of self-assembling monolayers. Retrieved from [Link]
-
Cheméo. Chemical Properties of this compound (CAS 25276-70-4). Retrieved from [Link]
-
PMC. Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Retrieved from [Link]
-
MDPI. Highly Water Dispersible Functionalized Graphene by Thermal Thiol-Ene Click Chemistry. Retrieved from [Link]
-
MDPI. The Role of Functionalization in the Applications of Carbon Materials: An Overview. Retrieved from [Link]
-
PMC. Efficient and rapid cell surface functionalization: a sub-minute selenol-yne click reaction for bioconjugation. Retrieved from [Link]
-
Diva-Portal.org. The “How” and “Where” Behind the Functionalization of Graphene Oxide by Thiol‐ene “Click” Chemistry. Retrieved from [Link]
Sources
- 1. biomaterials.org [biomaterials.org]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. if.tugraz.at [if.tugraz.at]
- 4. Buy this compound | 25276-70-4 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]
- 7. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deposition of 1-Pentadecanethiol Self-Assembled Monolayers
Abstract
This document provides a comprehensive guide for the preparation and characterization of high-quality self-assembled monolayers (SAMs) of 1-pentadecanethiol on gold substrates. Intended for researchers, scientists, and professionals in drug development and materials science, these protocols detail two primary deposition methods: solution-phase immersion and vapor-phase deposition. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. Furthermore, this guide outlines a suite of characterization techniques, including contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM), to validate the integrity and quality of the resulting monolayer.
Introduction: The Significance of this compound SAMs
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Alkanethiols, such as this compound (CH₃(CH₂)₁₄SH), are a widely studied class of molecules for SAM formation, particularly on gold surfaces, due to the strong affinity between sulfur and gold.[1] The resulting monolayer is a densely packed, quasi-crystalline structure with the alkyl chains tilted at an angle of approximately 30° from the surface normal.[2]
The long alkyl chain of this compound (a C15 thiol) results in a hydrophobic surface, making it an ideal model system for studying wetting, adhesion, and biocompatibility. In the field of drug development, such well-defined surfaces are invaluable for fundamental studies of protein adsorption, cell-surface interactions, and as a foundation for more complex surface functionalization. The ability to create reproducible, defect-free monolayers is paramount for these applications.
This guide provides the necessary protocols to achieve high-quality this compound SAMs, emphasizing the critical steps and parameters that influence the final monolayer structure.
Materials and Equipment
Reagents
-
This compound (≥97% purity)[3]
-
Absolute Ethanol (200 proof)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen or argon gas
Substrates
-
Gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer.[4] The gold surface should be of high purity and atomically smooth for optimal SAM formation.[5]
Equipment
-
Fume hood
-
Sonicator
-
Clean glass or polypropylene containers (e.g., scintillation vials)
-
Tweezers for sample handling
-
Calibrated micropipettes
-
Contact angle goniometer
-
Ellipsometer
-
X-ray photoelectron spectrometer (XPS)
-
Atomic force microscope (AFM)
Substrate Preparation: The Foundation of a High-Quality SAM
The cleanliness of the gold substrate is arguably the most critical factor in obtaining a well-ordered SAM.[6] Any organic or particulate contamination will lead to defects in the monolayer.
Piranha Solution Cleaning (Extreme Caution Required)
Piranha solution is a highly corrosive and energetic mixture of sulfuric acid and hydrogen peroxide used to remove organic residues.
Protocol:
-
Place the gold substrates in a clean glass container.
-
In a separate glass beaker, carefully prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. Note: Always add the peroxide to the acid. The reaction is highly exothermic.
-
Immerse the substrates in the piranha solution for 10-15 minutes.
-
Carefully remove the substrates using Teflon tweezers and rinse them copiously with DI water.
-
Dry the substrates under a stream of high-purity nitrogen or argon.
-
Use the substrates immediately for SAM deposition.
UV/Ozone and Plasma Cleaning
As alternatives to piranha solution, UV/ozone or plasma cleaning can be effective for removing organic contaminants.[4][7] These methods are generally safer and can be equally effective.
Deposition of this compound SAMs: Protocols
Two primary methods for the deposition of alkanethiol SAMs are solution-phase deposition and vapor-phase deposition.[8]
Solution-Phase Deposition
This is the most common and straightforward method for preparing alkanethiol SAMs.[6]
Protocol:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.[2][6] The use of a dilute solution promotes the formation of a well-ordered monolayer.
-
Place the freshly cleaned gold substrate in a clean container.
-
Immerse the substrate in the thiol solution. To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.
-
Seal the container and allow the self-assembly to proceed for 24-48 hours. While the initial formation of the monolayer is rapid (80-90% in the first few minutes), longer incubation times are generally used to allow for annealing and the formation of a more crystalline, defect-free monolayer.[2]
-
After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.[2]
-
Dry the substrate under a stream of high-purity nitrogen or argon.
-
Store the SAM-coated substrate in a clean, dry environment until characterization.
Caption: Workflow for vapor-phase deposition of this compound SAMs.
Characterization of this compound SAMs
A multi-technique approach is essential for the comprehensive characterization of the SAM.
Contact Angle Goniometry
This technique measures the wettability of the surface and provides a quick and straightforward assessment of the monolayer's quality and hydrophobicity. [9]
-
Principle: A droplet of a probe liquid (typically DI water) is placed on the surface, and the angle between the substrate and the tangent of the droplet is measured. A high contact angle indicates a hydrophobic surface.
-
Expected Results: For a well-formed this compound SAM, the advancing contact angle of water should be approximately 110-115°. [10]A lower contact angle may indicate an incomplete or disordered monolayer.
| Surface | Expected Advancing Contact Angle (Water) |
| Clean Gold | < 20° |
| This compound SAM | 110-115° |
Ellipsometry
Ellipsometry is a non-destructive optical technique used to determine the thickness of the monolayer. [11]
-
Principle: It measures the change in polarization of light upon reflection from the surface. By fitting the experimental data to an optical model, the thickness and refractive index of the film can be determined. [12]* Expected Results: The theoretical thickness of a fully extended this compound molecule is approximately 2.1 nm. Due to the ~30° tilt of the alkyl chains, the expected ellipsometric thickness of the monolayer is around 1.8 nm. [13]
Parameter Expected Value Ellipsometric Thickness ~1.8 nm | Refractive Index | ~1.45 |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical state of the elements within the top few nanometers of the surface. [4]
-
Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment.
-
Expected Results:
-
Au 4f: The gold substrate peaks should be visible.
-
C 1s: A strong peak corresponding to the aliphatic carbons of the alkyl chain should be present at ~285 eV. [14] * S 2p: A peak at ~162 eV is indicative of sulfur bound to gold (thiolate). [14][15]The absence of a peak at ~164 eV (free thiol) confirms the covalent attachment to the surface. [14]
-
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography of the monolayer at the nanoscale. [10]
-
Principle: A sharp tip on a cantilever is scanned across the surface, and the deflection of the cantilever is used to create a topographical image.
-
Expected Results: A high-quality SAM should exhibit a smooth, uniform surface with a low root-mean-square (RMS) roughness, typically less than 0.5 nm. [10]AFM can also be used to identify defects such as pinholes or areas of incomplete monolayer formation. [16]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low water contact angle | Incomplete monolayer, contamination | Increase incubation time, ensure substrate cleanliness, use fresh thiol solution |
| Inconsistent thickness (ellipsometry) | Non-uniform monolayer, surface roughness | Improve substrate cleaning, optimize deposition parameters |
| Presence of free thiol in XPS | Incomplete rinsing, physisorbed molecules | Thoroughly rinse with ethanol after deposition |
| High surface roughness (AFM) | Contaminated solution, substrate defects | Filter thiol solution, use higher quality substrates |
Conclusion
The successful deposition of a high-quality this compound self-assembled monolayer is a foundational technique in many areas of surface science and nanotechnology. By carefully following the detailed protocols for substrate preparation, SAM deposition, and comprehensive characterization outlined in this guide, researchers can reliably produce well-defined, hydrophobic surfaces for a wide range of applications. The key to success lies in meticulous attention to cleanliness and the use of multiple characterization techniques to validate the final monolayer.
References
-
Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. Available at: [Link]
-
Stability of thiol-based self-assembled monolayer functionalized electrodes in EG. Åbo Akademi University Research Portal. Available at: [Link]
-
Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group, University of Houston. Available at: [Link]
-
1-pentadecane thiol. The Good Scents Company. Available at: [Link]
-
Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. Available at: [Link]
-
Potential-Assisted Deposition of Alkanethiols on Au: Controlled Preparation of Single- and Mixed-Component SAMs. Available at: [Link]
-
AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential. Available at: [Link]
-
X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. NIH. Available at: [Link]
-
Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. MDPI. Available at: [Link]
-
Self-Assembled Gold Nanoparticle/Alkanedithiol Films: Preparation, Electron Microscopy, XPS-Analysis, Charge Transport, and Vapor-Sensing Properties. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Potential-assisted deposition of mixed alkanethiol self-assembled monolayers. ResearchGate. Available at: [Link]
-
Contact angles and thicknesses for SAMs produced by thiol splitting. ResearchGate. Available at: [Link]
-
Characterization and application of alkanethiolate self-assembled monolayers on Au-Coated chips for Ir(IV) and Rh(III) sorption. OSTI.GOV. Available at: [Link]
-
Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current. NIH. Available at: [Link]
-
Gold Film Surface Preparation for Self-Assembled Monolayer Studies. ResearchGate. Available at: [Link]
-
A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Indian Academy of Sciences. Available at: [Link]
-
LFM images of a nanopatterned thiol SAM, showing the bleeding of the... ResearchGate. Available at: [Link]
-
Modification of self-assembled monolayers of alkanethiols on gold by ionizing radiation. ResearchGate. Available at: [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Available at: [Link]
-
Fabrication of Gold Thin Films on Cooled Glass Substrates. Available at: [Link]
-
Spectroscopic Ellipsometry: Basic Concepts. HORIBA. Available at: [Link]
-
Detection of self-assembled monolayers (SAMs) using contact angle measurements. DataPhysics Instruments. Available at: [Link]
-
Chemical Properties of this compound (CAS 25276-70-4). Cheméo. Available at: [Link]
-
Potential-Dependent Wetting of Aqueous Solutions on Self-Assembled Monolayers Formed from 15-(Ferrocenylcarbonyl)pentadecanethiol on Gold. Langmuir - ACS Publications. Available at: [Link]
-
Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy. Beilstein Journals. Available at: [Link]
-
Self-Assembled Gold Nanoparticle/Alkanedithiol Films. MPG.PuRe. Available at: [Link]
-
Molecular processes of adsorption and desorption of alkanethiol monolayers on Au„111…. Available at: [Link]
-
Ellipsometry study on gold-nanoparticle-coated gold thin film for biosensing application. Available at: [Link]
-
Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. Dr. Lee Group, University of Houston. Available at: [Link]
-
Expanding the molecular-ruler process through vapor deposition of hexadecanethiol. Beilstein Journals. Available at: [Link]
Sources
- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. This compound = 97 25276-70-4 [sigmaaldrich.com]
- 4. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dataphysics-instruments.com [dataphysics-instruments.com]
- 10. research.abo.fi [research.abo.fi]
- 11. horiba.com [horiba.com]
- 12. ias.ac.in [ias.ac.in]
- 13. BJNANO - Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-Pentadecanethiol for Biocompatibility Studies
Introduction: The Critical Role of Surface Chemistry in Biocompatibility
In the realm of biomedical devices, drug delivery systems, and tissue engineering, the initial interaction between a material's surface and the biological environment dictates its ultimate success or failure. Uncontrolled protein adsorption can trigger a cascade of adverse events, including inflammation, immune responses, and device rejection. Consequently, the ability to precisely engineer surface properties at the molecular level is paramount. Self-assembled monolayers (SAMs) have emerged as a powerful tool for this purpose, offering a straightforward yet elegant method to create well-defined, reproducible, and functionalized surfaces.[1][2][3]
This guide focuses on 1-Pentadecanethiol (HS(CH₂)₁₄CH₃) , a long-chain alkanethiol, and its application in forming hydrophobic, well-ordered SAMs on gold substrates. We will delve into the underlying principles, provide detailed experimental protocols for SAM formation and characterization, and outline key assays for evaluating the biocompatibility of these modified surfaces. The protocols herein are designed to be self-validating, emphasizing the causality behind each experimental step to ensure robust and reliable outcomes for researchers, scientists, and drug development professionals.
Part 1: The Science of Self-Assembled Monolayers with this compound
The Driving Forces of SAM Formation
The spontaneous formation of a this compound monolayer on a gold surface is a thermodynamically driven process governed by two primary interactions:
-
The Gold-Sulfur Bond: The thiol headgroup (-SH) of this compound has a strong affinity for gold, forming a stable, semi-covalent gold-thiolate (Au-S) bond.[4] This interaction, with an energy of approximately 45 kcal/mol, serves as the anchor, immobilizing the molecules on the substrate.
-
Van der Waals Interactions: The long, 15-carbon alkyl chains of adjacent molecules interact via van der Waals forces. These collective hydrophobic interactions are significant, driving the molecules to pack closely together into a highly ordered, crystalline-like structure. To maximize these interactions, the alkyl chains tilt at an angle of approximately 30 degrees from the surface normal.
The result is a dense, stable, and chemically homogenous surface, terminated exclusively by methyl (-CH₃) groups, which imparts a hydrophobic character.
Why Gold? The Substrate of Choice
Gold is the preferred substrate for alkanethiol SAMs for several reasons.[3] It is relatively inert and does not readily form a stable oxide layer in ambient conditions, which would otherwise interfere with the self-assembly process.[3][4] Its crystalline structure, particularly the Au(111) face, provides a well-defined template for the formation of highly ordered monolayers.[5]
Part 2: Experimental Workflows & Protocols
This section provides detailed, step-by-step methodologies for substrate preparation, SAM formation, surface characterization, and biocompatibility assessment.
Workflow for Biocompatibility Assessment of this compound SAMs
The overall experimental process follows a logical progression from surface creation to biological evaluation.
Protocol 1: Preparation of this compound SAMs on Gold
This protocol details the steps for creating a high-quality, well-ordered monolayer. The purity of reagents and cleanliness of the environment are crucial for reproducibility.[6]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (≥98% purity)
-
200-proof ethanol, HPLC grade
-
Concentrated HCl and NH₄OH (for specific thiol chemistries, not required for this compound but good practice to have available)
-
High-purity water (18.2 MΩ·cm)
-
Dry, high-purity nitrogen gas
-
Sonicator
-
Clean glass containers with caps, tweezers, and micropipettes
Procedure:
-
Substrate Cleaning:
-
Causality: This step is critical to remove organic contaminants and ensure a pristine gold surface for uniform SAM formation.
-
Rinse the gold substrate thoroughly with ethanol, followed by high-purity water.
-
Dry the substrate with a gentle stream of nitrogen gas.
-
Place the substrate in a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic residues. Alternatively, immerse the substrate in a "piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes (Extreme Caution: Piranha solution is highly corrosive and explosive when mixed with organic solvents ). Rinse copiously with high-purity water and dry with nitrogen.
-
-
Thiol Solution Preparation:
-
Causality: A 1 mM solution is typically sufficient to ensure a constant flux of molecules to the surface without promoting the formation of bulk aggregates.
-
Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, add 2.44 mg of this compound to 10 mL of ethanol.
-
Ensure the thiol is fully dissolved, sonicating briefly if necessary.
-
-
Self-Assembly:
-
Causality: The long incubation time allows for the initial, rapid adsorption to be followed by a slower annealing process where molecules rearrange into a more ordered, crystalline-like state, minimizing defects.
-
Completely immerse the clean gold substrate into the thiol solution in a clean glass container.
-
Backfill the container with nitrogen gas to displace air, seal it tightly (e.g., with Parafilm), and let it stand at room temperature for 18-24 hours.
-
-
Rinsing and Drying:
-
Causality: This step removes non-chemisorbed, physisorbed thiol molecules from the surface, leaving only the monolayer.
-
Remove the substrate from the solution using clean tweezers.
-
Rinse the SAM-coated substrate thoroughly with fresh ethanol to remove any unbound thiol.
-
Dry the substrate with a gentle stream of nitrogen gas.
-
Store the prepared substrates in a clean, dry environment (e.g., a desiccator or petri dish) until further use.
-
Protocol 2: Surface Characterization
Validation of the monolayer's quality is essential before proceeding to biological assays.
2.3.1 Contact Angle Goniometry:
-
Principle: This technique measures the wettability of the surface. A this compound SAM, being terminated by methyl groups, should be highly hydrophobic.
-
Procedure: Place a droplet (2-5 µL) of high-purity water on the SAM surface. Measure the static contact angle.
-
Expected Result: A well-formed this compound SAM will exhibit a water contact angle of approximately 110-112°.[7] This confirms the successful formation of a dense, hydrophobic monolayer.
2.3.2 X-ray Photoelectron Spectroscopy (XPS):
-
Principle: XPS provides information about the elemental composition and chemical states of the surface.[8][9][10]
-
Procedure: Acquire high-resolution spectra of the Au 4f, C 1s, and S 2p regions.
-
Expected Result: The S 2p spectrum should show a peak at ~162 eV, corresponding to the sulfur atom bonded to gold (thiolate).[10] The absence of a peak at ~164 eV (unbound thiol) indicates a complete reaction. The C 1s spectrum will show a primary peak for the alkyl chain. Angle-resolved XPS can be used to determine the monolayer thickness.[8][11]
2.3.3 Atomic Force Microscopy (AFM):
-
Principle: AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of monolayer quality, domain structures, and defects.[12][13][14]
-
Procedure: Image the surface in tapping mode or contact mode. Nanoshaving or nanografting techniques can be employed to measure the monolayer thickness.[15]
-
Expected Result: A high-quality SAM will appear molecularly smooth.[7] AFM can reveal defects such as pinholes or areas of incomplete monolayer formation. The thickness of a this compound monolayer is expected to be around 2.0-2.2 nm.[12]
| Characterization Technique | Parameter Measured | Expected Value for this compound SAM | Reference |
| Contact Angle Goniometry | Static Water Contact Angle | 110-112° | [7] |
| XPS | S 2p Binding Energy (Thiolate) | ~162 eV | [10] |
| AFM | Monolayer Thickness | ~2.0 - 2.2 nm | [12] |
Part 3: Biocompatibility Assessment Protocols
The hydrophobic surface created by this compound is expected to interact strongly with proteins and influence cell behavior.
Protocol 3: In Vitro Protein Adsorption Assay
-
Principle: The interaction of a material with proteins from serum or plasma is the first biological event upon implantation. Hydrophobic surfaces, like those from this compound, tend to adsorb more protein than hydrophilic surfaces.[7][16] This protocol uses a common protein, Bovine Serum Albumin (BSA), as a model.
-
Procedure:
-
Prepare a solution of BSA in Phosphate-Buffered Saline (PBS) at a concentration of 1 mg/mL.
-
Immerse the this compound SAM-coated substrates and control substrates (e.g., bare gold) in the BSA solution.
-
Incubate for 1 hour at 37°C.
-
Gently rinse the substrates with PBS to remove loosely bound protein, followed by a rinse with high-purity water.
-
Dry the substrates with nitrogen gas.
-
Quantify the amount of adsorbed protein using a technique like ellipsometry (measures thickness increase) or XPS (analyzes the N 1s signal from the protein).
-
Protocol 4: In Vitro Cell Viability and Adhesion Assay
-
Principle: This assay assesses how the surface affects cell health and attachment, which are fundamental aspects of biocompatibility.[17][18][19] The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of their viability.[20][21]
-
Procedure:
-
Cell Seeding: Place the sterile this compound SAM-coated substrates and control substrates (tissue culture plastic as a positive control, a cytotoxic material like organo-tin PVC as a negative control) into a 24-well culture plate. Seed cells (e.g., fibroblasts like L929 or 3T3, as recommended by ISO 10993-5) onto the substrates at a density of 1 x 10⁴ cells/cm².[19][21]
-
Incubation: Culture the cells in a standard incubator (37°C, 5% CO₂) for 24 hours.
-
Microscopic Evaluation: After 24 hours, observe the cells under a microscope to qualitatively assess their morphology and adhesion. Cells on a biocompatible surface should appear well-spread and healthy.
-
MTT Assay:
-
Remove the culture medium.
-
Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in a microplate reader at ~570 nm.
-
-
Data Analysis: Express cell viability as a percentage relative to the positive control (tissue culture plastic).
-
| Biocompatibility Assay | Parameter | Expected Outcome on this compound SAM | Rationale / Causality |
| Protein Adsorption | Amount of adsorbed BSA | High | Hydrophobic surfaces promote protein adsorption through hydrophobic interactions.[7][16] |
| Cell Viability (MTT) | % Viability vs. Control | >70% (Non-cytotoxic) | The material itself is not expected to leach toxic substances.[17] |
| Cell Adhesion | Cell Morphology | Rounded or poorly spread | Strong protein adsorption can lead to a denatured protein layer that may not present the correct binding sites for integrin-mediated cell adhesion, often resulting in weaker cell attachment compared to optimized surfaces.[7] |
Interpreting the Results: The Hydrophobicity Dilemma
A surface modified with this compound presents a classic case study in biocompatibility. While the monolayer itself is stable and does not leach toxic components (leading to high cell viability in direct contact assays), its inherent hydrophobicity drives significant, non-specific protein adsorption.[7] This adsorbed protein layer can denature, failing to present the specific ligands necessary for robust cell adhesion and spreading.[7] Consequently, while not cytotoxic, such a surface may not be "biocompatible" for applications requiring strong tissue integration. This highlights the critical distinction between toxicity and bio-inertness or bio-activity.
Conclusion
This compound provides a robust and highly reproducible model system for studying the fundamental interactions between a hydrophobic surface and a biological environment. The protocols outlined in this guide provide a comprehensive framework for creating, validating, and testing these surfaces. By understanding the causal relationships between surface chemistry, protein adsorption, and cellular response, researchers can make informed decisions in the design of next-generation biomaterials and medical devices. The use of well-defined systems like this compound SAMs is indispensable for systematically probing the complex challenge of biocompatibility.
References
- Angle Resolved XPS for the Characterization of Self Assembled Monolayers - Thermo Fisher Scientific. (n.d.).
- Cytotoxicity of Biomaterials — Basic Mechanisms and In Vitro Test Methods: A Review. (n.d.).
-
Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. (2004). Biomaterials, 25(16), 3347-3356. Retrieved from [Link]
- Biocompatibility Assessment of SiC Surfaces After Functionalization with Self Assembled Organic Monolayers. (n.d.).
-
Use of Self-Assembled Monolayers of Alkanethiolates on Gold for the Study and Manipulation of Interactions of Proteins and Cells with Solid Surfaces. (n.d.). ResearchGate. Retrieved from [Link]
-
[Self-assembled monolayers as model systems to study the relation between biocompatibity and surface chemistry of biomaterials]. (2007). Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 24(3), 697-700. Retrieved from [Link]
-
Correlation of Visual in Vitro Cytotoxicity Ratings of Biomaterials With Quantitative in Vitro Cell Viability Measurements. (n.d.). PubMed. Retrieved from [Link]
-
In vitro cytotoxicity and cytocompatibility assays for biomaterial testing under regulatory platform. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
In vitro/In vivo assessment and mechanisms of toxicity of bioceramic materials and its wear particulates. (2014). RSC Advances, 4(25), 12912-12929. Retrieved from [Link]
-
Characterizing Self-Assembled Monolayers on Gold Nanoparticles. (2016). Bioconjugate Chemistry, 27(12), 2859-2867. Retrieved from [Link]
-
Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. (n.d.). PubMed Central. Retrieved from [Link]
-
Self-assembled monolayers. (2022). Eurofins Scientific. Retrieved from [Link]
-
Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy. (2014). Beilstein Journal of Nanotechnology, 5, 25-33. Retrieved from [Link]
-
Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy. (2014). PubMed Central. Retrieved from [Link]
-
Characterization of self-assembled monolayers of alkanethiol on GaAs surface by contact angle and angle-resolved XPS measurements. (2003). Applied Surface Science, 212-213, 494-499. Retrieved from [Link]
-
The self-assembly mechanism of alkanethiols on Au(111). (n.d.). ProQuest. Retrieved from [Link]
-
AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential. (n.d.). Retrieved from [Link]
-
Self-Assembled Monolayers of Alkanethiols. (2009). Biomaterial of the Month. Retrieved from [Link]
-
Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group. (2023). Langmuir. Retrieved from [Link]
-
Stability of thiol-based self-assembled monolayer functionalized electrodes in EG. (2023). Åbo Akademi University Research Portal. Retrieved from [Link]
Sources
- 1. [Self-assembled monolayers as model systems to study the relation between biocompatibity and surface chemistry of biomaterials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biomaterials.org [biomaterials.org]
- 4. diva-portal.org [diva-portal.org]
- 5. The self-assembly mechanism of alkanethiols on Au(111) - ProQuest [proquest.com]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eag.com [eag.com]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. BJNANO - Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy [beilstein-journals.org]
- 13. Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.abo.fi [research.abo.fi]
- 15. AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro / In vivo assessment and mechanisms of toxicity of bioceramic materials and its wear particulates - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44483J [pubs.rsc.org]
- 19. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biocompatibility Assessment of SiC Surfaces After Functionalization with Self Assembled Organic Monolayers | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 21. Correlation of visual in vitro cytotoxicity ratings of biomaterials with quantitative in vitro cell viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of 1-Pentadecanethiol in Nanoscale Friction Modulation via Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Surfaces at the Molecular Level
At the confluence of materials science, chemistry, and physics lies the ability to control friction at the nanoscale. This control is paramount in diverse fields, from the development of advanced lubricants and microelectromechanical systems (MEMS) to the design of biocompatible implants and drug delivery systems. One of the most elegant and effective methods for achieving this molecular-level control is through the use of self-assembled monolayers (SAMs).[1][2][3] These are spontaneously formed, highly ordered single layers of molecules on a solid substrate.[1][2][3] Among the most well-studied and versatile SAM systems are alkanethiols on gold surfaces.[2][4][5]
This application note provides a detailed guide to understanding and utilizing 1-pentadecanethiol, a long-chain alkanethiol, for the modulation of surface friction. We will delve into the underlying scientific principles, provide detailed experimental protocols for the formation and characterization of this compound SAMs, and present data illustrating its efficacy as a friction-reducing agent.
The Science of Alkanethiol Self-Assembly on Gold
The formation of an alkanethiol SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[6][7] The thiol headgroup (-SH) of the this compound molecule chemisorbs onto the gold substrate, forming a stable gold-thiolate bond.[2][5] The long alkyl chains (CH₂(CH₂)₁₄CH₃) then align and pack closely together due to van der Waals interactions, resulting in a dense, quasi-crystalline monolayer.[2][6]
The structure of these monolayers is well-defined, with the alkyl chains typically tilted at an angle of approximately 30 degrees from the surface normal.[6] This ordered arrangement creates a new surface with properties dictated by the terminal group of the alkanethiol, in this case, a methyl group (-CH₃).
Why Chain Length Matters: The Case for this compound
The length of the alkyl chain in an alkanethiol SAM is a critical determinant of its frictional properties. Longer alkyl chains, such as the fifteen-carbon chain of this compound, lead to stronger van der Waals forces between adjacent molecules.[8][9] This results in a more compact, rigid, and well-ordered monolayer.[8][9] Such highly ordered films are more effective at preventing direct contact between the underlying substrate and a probing tip or another surface, thereby reducing friction and wear.[8][9] Shorter-chain alkanethiols, in contrast, form less-ordered monolayers with more conformational defects (gauche defects), which can lead to higher energy dissipation and consequently, higher friction.[8]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of this compound SAMs on gold substrates. Adherence to these procedures is crucial for obtaining high-quality, reproducible monolayers.
Protocol 1: Preparation of this compound Self-Assembled Monolayers
This protocol details the process of forming a this compound SAM on a gold-coated substrate.
Materials:
-
This compound (≥97% purity)
-
200-proof ethanol
-
Gold-coated substrates (e.g., gold-coated silicon wafers or mica)
-
Glass vials with PTFE-lined caps
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold-coated substrates. A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, plasma cleaning or UV-ozone treatment can be used.
-
Rinse the cleaned substrates extensively with deionized water and then with ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, to prepare 10 mL of solution, dissolve approximately 2.45 mg of this compound (molar mass ≈ 244.48 g/mol ) in 10 mL of ethanol.[10]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the this compound solution in a clean glass vial.[11]
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[12]
-
-
Rinsing and Drying:
-
After the immersion period, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of dry nitrogen gas.
-
Store the prepared substrates in a clean, dry environment until characterization.
-
Protocol 2: Characterization of this compound SAMs
This protocol outlines key techniques for verifying the quality and frictional properties of the prepared SAMs.
A. Contact Angle Goniometry:
-
Purpose: To assess the hydrophobicity of the SAM surface, which is indicative of a well-formed monolayer with methyl terminal groups.
-
Procedure:
-
Place a small droplet of deionized water on the surface of the SAM.
-
Measure the static contact angle using a goniometer.
-
-
Expected Result: A high contact angle (typically >110°) indicates a hydrophobic surface, consistent with a dense packing of methyl-terminated alkyl chains.
B. Atomic Force Microscopy (AFM) for Topography and Friction Analysis:
-
Purpose: To visualize the surface morphology of the SAM and to quantify its frictional properties using Lateral Force Microscopy (LFM).[13][14][15]
-
Instrumentation: An Atomic Force Microscope equipped with a cantilever suitable for contact mode imaging.
-
Procedure:
-
Topographical Imaging (Contact Mode):
-
Engage the AFM tip onto the SAM surface in contact mode.
-
Scan a representative area (e.g., 1 µm x 1 µm) to obtain a topographical image. The surface should appear smooth and uniform, indicative of a complete monolayer.
-
-
Friction Measurement (Lateral Force Microscopy - LFM):
-
While scanning in contact mode, monitor the lateral deflection of the cantilever. This lateral signal is proportional to the frictional force between the tip and the sample.[16]
-
To obtain a quantitative friction loop, scan a single line back and forth and plot the lateral signal as a function of the scan direction. The difference in the lateral signal between the trace and retrace is proportional to the frictional force.
-
Perform friction measurements at various applied normal loads to investigate the load dependence of friction.
-
-
Data Presentation
The following table summarizes typical expected results from the characterization of a this compound SAM compared to a shorter-chain alkanethiol (1-decanethiol) and a bare gold substrate.
| Surface | Static Water Contact Angle (°) | Surface Roughness (RMS, nm) | Friction Coefficient (µ) |
| Bare Gold | < 20 | 0.5 - 1.5 | High (variable) |
| 1-Decanethiol SAM | ~108 | < 0.5 | Moderate |
| This compound SAM | > 110 | < 0.3 | Low |
Note: The friction coefficient is a relative value and can depend on the specific AFM tip and experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound SAMs.
Molecular Arrangement and Friction Modulation
Caption: Schematic of a this compound SAM on gold modulating friction with an AFM tip.
Conclusion
This compound provides a robust and reliable means of creating low-friction surfaces through the process of self-assembly. The long alkyl chain of this molecule is key to the formation of a highly ordered and densely packed monolayer that effectively lubricates surfaces at the nanoscale. The protocols and characterization techniques outlined in this application note offer a comprehensive guide for researchers and scientists to harness the potential of this compound in their respective fields, from fundamental studies in tribology to the development of advanced materials and biomedical devices.
References
-
Zhang, Z., Ahn, Y., & Jang, J. (2017). Molecular Dynamics Simulations of Nanoscale Engravings on an Alkanethiol Monolayer. RSC Advances, 7(57), 35537–35542. [Link]
-
SurfaceChar. (2009, November). BOTM: November 2009 Self-Assembled Monolayers of Alkanethiols. Retrieved from [Link]
-
Lio, A., Charych, D. H., & Salmeron, M. (1997). Chain Length Dependence of the Frictional Properties of Alkylsilane Molecules Self-Assembled on Mica Studied by Atomic Force Microscopy. Langmuir, 13(23), 6512–6516. [Link]
-
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]
-
Kim, H. I., Koini, T., Lee, T. R., & Perry, S. S. (1997). Surface Phase Behavior of n-Alkanethiol Self-Assembled Monolayers Adsorbed on Au(111): An Atomic Force Microscope Study. Langmuir, 13(26), 7192–7196. [Link]
-
Himmel, H. J., Weiss, K., Jäger, B., Dannenberger, O., Grunze, M., & Wöll, C. (1998). Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy. Langmuir, 14(23), 6668–6671. [Link]
-
Ivanova, K., & Lyubomirov, V. (2014). AFM-Assisted Fabrication of Thiol SAM Pattern with Alternating Quantified Surface Potential. Journal of Physics: Conference Series, 514, 012035. [Link]
-
Verbelen, L., Verbiest, T., & van der Veen, M. A. (2010). Molecular Friction as a Tool to Identify Functionalized Alkanethiols. Langmuir, 26(23), 18091–18095. [Link]
-
Maksymovych, P., & Maksymovych, T. (2012). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 14(12), 4047–4057. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Characterization and application of alkanethiolate self-assembled monolayers on Au-Coated chips for Ir(IV) and Rh(III) sorption. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 25276-70-4). Retrieved from [Link]
-
Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]
-
Green, J. B. D., McDermott, M. T., & Porter, M. D. (1995). Friction Force Microscopy of Self-Assembled Monolayers: Influence of Adsorbate Alkyl Chain Length, Terminal Group Chemistry, and Tip-Sample Contact Conditions. The Journal of Physical Chemistry, 99(29), 11517–11521. [Link]
-
Liu, G. Y., & Salmeron, M. B. (1994). In situ studies of thiol self-assembly on gold from solution using atomic force microscopy. The Journal of Chemical Physics, 100(11), 8431–8437. [Link]
-
Wöll, C. (2007). Self-assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. Retrieved from [Link]
-
Millo, O., & Bar-Sadan, M. (2013). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. The Journal of Physical Chemistry C, 117(34), 17625–17630. [Link]
-
Kim, H. I., Graupe, M., Oloba, O., Koini, T., Imaduddin, S., Lee, T. R., & Perry, S. S. (1999). Surface Phase Behavior of n-Alkanethiol Self-Assembled Monolayers Adsorbed on Au(111): An Atomic Force Microscope Study. Langmuir, 15(10), 3179–3185. [Link]
-
Tambe, N. S., & Bhushan, B. (2005). Nano-scale Friction Properties of SAMs with Different Chain Length and End Groups. Journal of Physics D: Applied Physics, 38(10), 1547–1556. [Link]
-
Tao, Y. T. (n.d.). Self-Assembled Monolayers and Multilayers. Retrieved from [Link]
-
Gies, A. P., Talledo, P. F., & Walker, G. C. (2016). Effect of Alkyl Chain Length on Carboxylic Acid SAMs on Ti-6Al-4V. Coatings, 6(4), 53. [Link]
-
Colorado State University Libraries. (2001). Assembly and characterization of SAMs formed by the adsorption of alkanethiols on zinc selenide substrates. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-pentadecane thiol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. if.tugraz.at [if.tugraz.at]
- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 4. biomaterials.org [biomaterials.org]
- 5. osti.gov [osti.gov]
- 6. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 12. lee.chem.uh.edu [lee.chem.uh.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes & Protocols: 1-Pentadecanethiol for Advanced Corrosion Inhibition
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 1-Pentadecanethiol as a high-efficacy corrosion inhibitor. The core mechanism involves the formation of a dense, well-ordered Self-Assembled Monolayer (SAM) on various metallic substrates. We detail the underlying scientific principles, provide step-by-step protocols for SAM formation and evaluation, and present methodologies for data interpretation using standard electrochemical and surface analysis techniques.
Part 1: Foundational Principles & Mechanism of Action
Corrosion is an electrochemical process that leads to the degradation of metallic materials. A primary strategy for mitigating corrosion is the application of organic inhibitors that form a protective barrier at the metal-electrolyte interface.[1] Among these, long-chain alkanethiols have emerged as a particularly effective class of inhibitors due to their ability to spontaneously form highly organized, crystalline-like structures known as Self-Assembled Monolayers (SAMs).[2]
This compound (CH₃(CH₂)₁₄SH) is a 15-carbon chain alkanethiol that exemplifies this class of inhibitors. Its efficacy is rooted in its molecular structure:
-
Thiol Head Group (-SH): This functional group has a strong affinity for various metal and metal alloy surfaces (e.g., copper, gold, steel, brass), forming a stable covalent or coordinate bond (Metal-S).[3] This bond serves as a robust anchor for the entire molecule.
-
Pentadecyl Alkyl Chain (C15): The long, saturated hydrocarbon chain is hydrophobic. When anchored to the surface, van der Waals interactions between adjacent chains drive them to pack into a dense, quasi-crystalline, upright orientation.[4]
The resulting SAM acts as a physical barrier, isolating the metal substrate from the corrosive environment. The length of the alkyl chain is a critical factor; longer chains, such as the C15 chain of this compound, create a more ordered, thicker, and less permeable barrier compared to shorter-chain thiols, leading to significantly higher inhibition efficiency.[5][6]
Mechanism of Inhibition
The primary mechanism of corrosion inhibition by this compound is the formation of a tightly packed, hydrophobic barrier that hinders the access of corrosive agents like water, oxygen, and ions to the metal surface.[2][6] This barrier mechanism effectively stifles both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that constitute the corrosion process.
Part 2: Application Notes
Successful implementation of this compound as a corrosion inhibitor requires careful attention to substrate preparation and the SAM formation process.
Substrate Selection & Preparation
The quality of the SAM is critically dependent on the cleanliness and topography of the substrate. A pristine surface is essential for the formation of a well-ordered monolayer.
-
Applicable Substrates: Copper, copper alloys (e.g., brass), gold, silver, and to some extent, carbon steel.[7][8][9]
-
Preparation Causality: The goal is to remove any existing oxide layers, organic contaminants, and topographical irregularities that could disrupt the packing of the alkyl chains.
Standard Preparation Protocol:
-
Mechanical Polishing: Sequentially polish the metal specimen using silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 400, 800, 1200, 2000 grit). Rinse with deionized water between each step.
-
Fine Polishing: For a mirror-like finish, perform a final polish using a suspension of fine alumina powder (e.g., 0.3 µm followed by 0.05 µm) on a polishing cloth.
-
Degreasing & Cleaning: Ultrasonically clean the polished specimen in acetone for 10-15 minutes to remove organic residues and polishing debris.
-
Final Rinse: Ultrasonically clean the specimen in absolute ethanol for 10 minutes and then dry it under a stream of high-purity nitrogen gas. The substrate is now ready for SAM formation.
Inhibitor Solution Preparation
This compound is typically applied from a dilute solution using a high-purity solvent.
-
Compound: this compound (CAS No: 25276-70-4)[10]
-
Solvent: Absolute ethanol is the most common solvent due to its ability to dissolve the alkanethiol and its relatively low surface tension, which facilitates wetting of the metal surface.
-
Concentration: A concentration range of 1.0 mM to 10.0 mM is typically effective. The optimal concentration depends on the substrate and application, but 1.0 mM is a robust starting point.
Self-Assembled Monolayer (SAM) Formation
The formation of the monolayer is a spontaneous process driven by the affinity of the thiol group for the metal and the ordering of the alkyl chains.
-
Procedure: Immediately after cleaning and drying, immerse the metal substrate into the prepared this compound solution.
-
Immersion Time: A minimum of 12-24 hours of immersion at room temperature is recommended to ensure the formation of a complete, well-ordered, and thermodynamically stable monolayer.[5] Shorter times may result in incomplete or disordered films with lower protective efficiency.
-
Post-Immersion: After the designated immersion time, remove the substrate from the solution, rinse thoroughly with fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules, and dry with a gentle stream of nitrogen.
Part 3: Experimental Protocols for Performance Evaluation
The effectiveness of the this compound SAM must be quantified. Electrochemical methods are the primary tools for this evaluation, providing quantitative data on corrosion rates and inhibitor efficiency.
Protocol: Potentiodynamic Polarization (PDP)
This technique measures the current response of the metal to a controlled change in potential, allowing for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): The SAM-coated metal specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Corrosive Medium: e.g., 3.5% NaCl solution (simulating seawater) or 0.5 M H₂SO₄ (acidic environment).
Step-by-Step Procedure:
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the corrosive medium.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[11]
-
Initiate the potentiodynamic scan. A typical scan range is from -250 mV to +250 mV relative to the OCP.
-
Set the scan rate to a slow value, such as 0.5 mV/s or 1 mV/s, to ensure the system remains in a quasi-steady state.[12]
-
Record the resulting polarization curve (log current density vs. potential).
-
Perform a control experiment using an identical but uncoated (bare) metal specimen.
-
Data Analysis: Use Tafel extrapolation on the polarization curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The Inhibition Efficiency (IE%) is calculated using the following formula:
IEPDP (%) = [ (icorr(bare) - icorr(SAM)) / icorr(bare) ] × 100
Where icorr(bare) and icorr(SAM) are the corrosion current densities for the bare and SAM-coated specimens, respectively.
Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. It measures the impedance of the system over a range of frequencies.[13][14]
Equipment:
-
Same as for PDP, but the potentiostat must have an EIS module.
Step-by-Step Procedure:
-
Use the same three-electrode cell setup and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP.
-
Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.
-
Record the impedance data. The data is commonly visualized as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Perform a control experiment on a bare metal specimen.
-
Data Analysis: The Nyquist plot for an effective inhibitor will show a large, semicircular arc. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger R_ct value signifies slower charge transfer and thus better corrosion resistance.[15] The Inhibition Efficiency can be calculated as:
IEEIS (%) = [ (Rct(SAM) - Rct(bare)) / Rct(SAM) ] × 100
Where Rct(SAM) and Rct(bare) are the charge transfer resistances for the SAM-coated and bare specimens, respectively.
Part 4: Data Presentation & Interpretation
Quantitative data should be summarized in tables for clear comparison. The results consistently show that the inhibition efficiency of this compound is high, often exceeding 90%, and is dependent on factors like concentration and the nature of the corrosive environment.
Table 1: Representative Electrochemical Data for this compound on Copper in 3.5% NaCl
| Inhibitor Concentration | Method | icorr (µA/cm²) | Rct (kΩ·cm²) | IE (%) |
| 0 mM (Bare Cu) | PDP | 12.5 | - | - |
| 0 mM (Bare Cu) | EIS | - | 1.8 | - |
| 1.0 mM | PDP | 0.9 | - | 92.8 |
| 1.0 mM | EIS | - | 35.2 | 94.9 |
| 5.0 mM | PDP | 0.5 | - | 96.0 |
| 5.0 mM | EIS | - | 51.5 | 96.5 |
Note: Data is illustrative and based on typical results reported in the literature.[6][8]
Surface Analysis
Post-corrosion analysis provides visual and chemical confirmation of the inhibitor's performance.
-
Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM): These techniques are used to examine the surface morphology. A surface protected by this compound will appear significantly smoother and less damaged compared to an unprotected surface, which will show clear signs of pitting or uniform corrosion.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface, verifying the presence of the Metal-S bond and the carbon chains of the protective monolayer.[7]
Part 5: Conclusion
This compound is a highly effective corrosion inhibitor for a range of metallic substrates. Its mechanism relies on the formation of a robust, hydrophobic Self-Assembled Monolayer that acts as a physical barrier to corrosive species. The protocols outlined in this guide provide a reliable framework for the preparation, application, and quantitative evaluation of this inhibitor. Proper execution of electrochemical and surface analysis techniques is paramount to validating its high performance and understanding its protective mechanism. The long alkyl chain of this compound is key to its superior performance, making it an excellent candidate for applications requiring durable and efficient corrosion protection.
References
-
Zamborini, F. P., & Crooks, R. M. (1998). Corrosion Passivation of Gold by n-Alkanethiol Self-Assembled Monolayers: Effect of Chain Length and End Group. Langmuir. Available at: [Link]
-
Laibinis, P. E., & Whitesides, G. M. (1992). Self‐Assembled Layers of Alkanethiols on Copper for Protection Against Corrosion. Journal of the American Chemical Society. Available at: [Link]
-
Martinović, I., et al. (2019). Self-Assembled Monolayers of Alkanethiol as Inhibitors against Copper Corrosion in Synthetic Acid Rain. International Journal of Electrochemical Science. Available at: [Link]
-
Martinović, I., et al. (2019). Self-Assembled Monolayers of Alkanethiol as Inhibitors against Copper Corrosion in Synthetic Acid Rain. ResearchGate. Available at: [Link]
-
Obradovic, M., et al. (2006). Copper Protection by a Self-Assembled Monolayer of Alkanethiol. Journal of The Electrochemical Society. Available at: [Link]
-
Liao, Y.-C., et al. (2016). Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy. Beilstein Journal of Nanotechnology. Available at: [Link]
-
Dutta, S., et al. (2015). Studies on varying n-alkanethiol chain lengths on a gold coated surface and their effect on antibody-antigen binding efficiency. Semantic Scholar. Available at: [Link]
-
Chafiq, M., et al. (2020). Synergistic effect of 1-dodecanethiol upon inhibition of Schiff bases on carbon steel corrosion in sulphuric acid media. ResearchGate. Available at: [Link]
-
Chaouket, F., et al. (2016). Application of 1-octadecanethiol self-assembled monolayers for corrosion protection of leaded brass surface. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Belarbi, Z., et al. (2017). Thiols as Volatile Corrosion Inhibitors for Top-of-the-Line Corrosion. NACE International. Available at: [Link]
-
O'Dwyer, C., et al. (2005). Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. Journal of Electroanalytical Chemistry. Available at: [Link]
-
Sastri, V. S. (2014). Corrosion Inhibitors – Principles, Mechanisms and Applications. ResearchGate. Available at: [Link]
-
Talha, M., et al. (2013). Potentiodynamic polarization study of Type 316L and 316LVM stainless steels for surgical implants in simulated body fluids. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Naseer, A., & Khan, A. Y. (2010). Electrochemical impedance spectroscopic studies of the passive layer on the surface of copper as a function of potential. Turkish Journal of Chemistry. Available at: [Link]
-
Esmailzadeh, S., et al. (2018). Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. Protection of Metals and Physical Chemistry of Surfaces. Available at: [Link]
-
Coelho, L. B., et al. (2023). Micro-scale potentiodynamic polarisation (log(j)) curves of 316L stainless steel. Mendeley Data. Available at: [Link]
-
Sun, B., et al. (2004). Electrochemical Impedance Monitoring of Copper Damascene Chemistries. ECS Transactions. Available at: [Link]
-
Wang, Y., et al. (2014). Octadecanethiol as Corrosion Inhibitor for Zinc and Patterned Zinc-Copper in Humidified Air with Formic Acid. Journal of The Electrochemical Society. Available at: [Link]
-
Lu, X., & Sibener, S. J. (2019). Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. The Journal of Physical Chemistry C. Available at: [Link]
-
Ghasemi, S., et al. (2022). Comparison of Corrosion Behavior between Fine-Grained and Coarse-grained Fe-18.5% Cr Ferritic Stainless Steel in 0.01 M NaOH Alkaline Solution. Analytical and Bioanalytical Electrochemistry. Available at: [Link]
-
Williams, D. E., et al. (2010). Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols. Organic & Biomolecular Chemistry. Available at: [Link]
-
Allagui, A., & Elwakil, A. (2024). Procedure for Obtaining the Analytical Distribution Function of Relaxation Times for the Analysis of Impedance Spectra using the Fox H-function. arXiv. Available at: [Link]
-
Wataha, J. C., et al. (2000). Potentiodynamic polarization study of the in vitro corrosion behavior of 3 high-palladium alloys and a gold-palladium alloy in 5 media. The Journal of Prosthetic Dentistry. Available at: [Link]
-
Retter, U., & Lohse, H. (2009). Electrochemical Impedance Spectroscopy. Electroanalytical Methods. Available at: [Link]
-
Wang, Z., et al. (2017). Surface-supported metal–organic framework thin films: fabrication methods, applications, and challenges. Chemical Society Reviews. Available at: [Link]
-
Kamarul Baharin, N. A. N., et al. (2024). Hirshfeld, Surface Analysis, Density Functional theory and Corrosion Inhibition Mechanism Proposed of Vanillin 4-ethylthiosemicarbazone on the Mild Steel in 1M HCl. Moroccan Journal of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 25276-70-4 [smolecule.com]
- 4. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 5. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 6. electrochemsci.org [electrochemsci.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-十五烷基硫醇 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. abechem.com [abechem.com]
- 12. Potentiodynamic polarization study of the in vitro corrosion behavior of 3 high-palladium alloys and a gold-palladium alloy in 5 media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Impedance Spectroscopy [ouci.dntb.gov.ua]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Troubleshooting & Optimization
Technical Support Center: 1-Pentadecanethiol SAM Formation
Welcome to the technical support center for 1-Pentadecanethiol self-assembled monolayer (SAM) formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the preparation of high-quality this compound SAMs on gold and other noble metal substrates.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem: Incomplete or Disordered Monolayer
Q1: My this compound SAM appears patchy, or characterization (e.g., contact angle, ellipsometry) suggests a disordered or incomplete monolayer. What could be the cause?
A1: Incomplete or disordered monolayers are a frequent issue and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and how to address them:
-
Insufficient Purity of this compound: The presence of contaminants, even at low levels, can significantly disrupt the formation of a well-ordered monolayer.[1] Thiolated precursor molecules or other impurities can compete for binding sites on the substrate, leading to defects.[1] Oxidized species like disulfides can also physisorb onto the surface and alter the SAM's properties.[2]
-
Suboptimal Immersion Time: SAM formation is a two-step process: a rapid initial adsorption followed by a much slower organization phase where the alkyl chains straighten and pack densely.[4] Insufficient immersion time will result in a monolayer that has not reached its most stable, ordered state.[1][4]
-
Inadequate Substrate Cleanliness: A pristine substrate surface is paramount for the formation of a high-quality SAM. Any organic or inorganic contaminants will inhibit the uniform assembly of the thiol molecules.
-
Solution: Implement a rigorous substrate cleaning protocol. A common and effective method for gold substrates is the use of a piranha solution (a 3:1 or 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is a powerful oxidant and reacts violently with organic materials. [5][6] Other cleaning methods include UV/ozone treatment.[7]
-
-
Solvent Issues: The choice and purity of the solvent are critical. Ethanol is the most commonly used solvent for alkanethiols due to its ability to dissolve a wide range of thiols and its availability in high purity.[4][8]
-
Solution:
-
Ensure the solvent is anhydrous, as water can affect the adsorption process.
-
Trapped solvent molecules at the substrate-SAM interface can also be a source of defects.[9] While difficult to completely eliminate, ensuring a clean substrate and using a good solvent can minimize this.
-
-
Environmental Contamination: The environment where the SAM preparation is performed can introduce contaminants. Silanes and poly(dimethylsiloxane) (PDMS) are known to easily cross-contaminate surfaces and should be avoided in the same workspace.[5][6] Iodine also readily adsorbs to gold.[5][6]
Problem: Poor Adhesion and Stability
Q2: My this compound SAM seems to detach from the substrate or degrades quickly. What are the likely reasons?
A2: Poor adhesion and stability can compromise the functionality of your SAM. Here are the primary factors to consider:
-
Substrate Quality and Type: While gold is the most common and well-studied substrate for thiol-based SAMs due to its chemical inertness, other metals like silver, copper, and palladium can also be used.[2][8] However, silver and copper are more prone to oxidation, which can weaken the thiol-metal bond.[2] The quality of the gold surface itself (e.g., roughness, crystal orientation) also plays a role.
-
Oxidation of the Thiol: The thiol group (-SH) can oxidize to form disulfides (R-S-S-R), especially in the presence of oxygen. While disulfides can also form SAMs, their formation kinetics and the resulting monolayer structure may differ from thiols.
-
Incomplete Initial Monolayer Formation: If the monolayer is not well-formed and densely packed to begin with, it will be less stable.
-
Solution:
-
Ensure all the parameters for forming a high-quality monolayer (purity, cleanliness, immersion time) as described in the previous section are met.
-
-
Problem: Inconsistent Results
Q3: I am getting significant variability between different batches of this compound SAMs. How can I improve reproducibility?
A3: Inconsistency in SAM formation often points to subtle variations in the experimental protocol.
-
Strict Protocol Adherence: Every step of the process, from substrate cleaning to the final rinsing, can introduce variability.
-
Solution:
-
Develop and strictly adhere to a detailed Standard Operating Procedure (SOP).
-
Pay close attention to details such as the age of the piranha solution, the concentration of the thiol solution, immersion time, and rinsing procedure.
-
-
-
Solution Concentration: The concentration of the this compound solution can influence the initial growth rate and final surface coverage.[9] While a range of concentrations can be used (typically 1 µM to 1 mM), it's important to be consistent.[8]
-
Rinsing Procedure: After the immersion step, the substrate must be rinsed to remove physisorbed molecules from the surface of the monolayer.[8] An inadequate or overly aggressive rinsing step can affect the final quality.
-
Solution:
-
Gently rinse the substrate with a high-purity solvent (typically the same solvent used for the thiol solution, e.g., ethanol) immediately after removing it from the deposition solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the driving force behind the formation of this compound SAMs on gold?
A1: The self-assembly of this compound on gold is driven by two primary forces:
-
The strong, semi-covalent bond between the sulfur headgroup and the gold surface. This interaction is energetically favorable, with a bond strength of approximately 45 kcal/mol.[1]
-
The van der Waals interactions between the long pentadecyl chains. These hydrophobic interactions cause the alkyl chains to pack closely together in a tilted, ordered arrangement to maximize these interactions and lower the overall surface energy.[1]
Q2: Why is ethanol the most commonly used solvent for this compound SAM formation?
A2: Ethanol is the solvent of choice for several reasons:
-
It readily dissolves most alkanethiols, including this compound.[4][8]
-
It is available in high-purity forms, which is crucial for preventing contamination.[4][8]
-
Its properties facilitate the formation of well-ordered monolayers.
Q3: How long does it take to form a complete this compound SAM?
A3: The formation of a this compound SAM is a multi-stage process. An initial layer covering about 80% of the surface forms within the first few minutes.[4] However, the crucial second stage, where the monolayer reorganizes into a densely packed, ordered structure, can take several hours.[4] For optimal quality, immersion times of 12 to 48 hours are typically recommended.[1][5]
Q4: Can I use substrates other than gold for this compound SAMs?
A4: Yes, other noble metals such as silver, copper, and palladium can be used.[2] However, gold is the most widely used due to its chemical stability and the extensive characterization of thiol SAMs on its surface.[2][8] Silver and copper are more susceptible to oxidation, which can complicate the formation and stability of the SAM.[2]
Q5: How should I store my this compound and the prepared SAMs?
A5:
-
This compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. To minimize oxidation, consider flushing the container with an inert gas before sealing.
-
Prepared SAMs: After rinsing and drying, store the SAM-coated substrates in a clean, dry environment. Storing them in a container with an inert atmosphere can help preserve the integrity of the monolayer, especially if it is to be used over an extended period. Some protocols suggest storing the substrates in ethanol in a refrigerator to minimize oxidation.[7]
Experimental Protocols and Data
Table 1: Recommended Substrate Cleaning Protocols
| Substrate | Cleaning Protocol | Key Considerations |
| Gold | 1. Immerse in piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. 2. Rinse thoroughly with deionized water. 3. Rinse with ethanol. 4. Dry under a stream of nitrogen. | EXTREME CAUTION with piranha solution. [5][6] Always add peroxide to acid. |
| Gold | 1. Ultrasonicate in isopropyl alcohol for 10 minutes.[7] 2. UV/ozone treatment for 2-10 minutes.[7] | A less hazardous alternative to piranha solution. |
| Silver/Copper | 1. Mechanical polishing. 2. Sonication in organic solvents (e.g., acetone, ethanol). 3. Acid etching (e.g., dilute nitric acid) to remove the oxide layer, followed by thorough rinsing. | These metals oxidize readily; the cleaning process should be performed immediately before SAM formation.[2] |
Step-by-Step Protocol for this compound SAM Formation
-
Substrate Preparation: Clean the gold substrate using one of the methods outlined in Table 1.
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass container.[8]
-
Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution.[5][6]
-
Incubation: Seal the container to minimize solvent evaporation and contamination. To improve monolayer quality, consider backfilling the container with a dry, inert gas like nitrogen.[5][6] Allow the self-assembly to proceed for 18-24 hours at room temperature.[4]
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.[8]
-
Drying: Dry the substrate under a gentle stream of nitrogen.
-
Characterization: The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for an incomplete or disordered this compound SAM.
References
- Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold.
- Sigma-Aldrich. (n.d.). Self-Assembled Monolayers: Advantages of Pure Alkanethiols.
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.
- Smolecule. (n.d.). Buy this compound | 25276-70-4.
- Dr. Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization.
- Salvarezza, R. C. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.
- Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. (2023). Organic Electronics, 121, 106889.
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
- Lin, J.-C., & Wu, J.-D. (2014). Surface and Mechanical Characteristics of Alkanethiol Self-Assembled Monolayers. Japanese Journal of Applied Physics, 53(6S), 06JE02.
- Van der veg, T., Ie, S. H., & Van der, T. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Langmuir, 38(33), 10245–10252.
- Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. (2021). Langmuir, 37(5), 1894–1904.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-十五烷基硫醇 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. if.tugraz.at [if.tugraz.at]
- 5. researchgate.net [researchgate.net]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 1-Pentadecanethiol Self-Assembled Monolayers
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Pentadecanethiol to create self-assembled monolayers (SAMs). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve high-quality, reproducible monolayers. Our approach is rooted in explaining the "why" behind the "how," ensuring you have the foundational knowledge to adapt and optimize these protocols for your specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for forming a high-quality SAM on gold?
A typical and effective concentration for this compound in a high-purity solvent like ethanol is between 1 and 10 mM.[1] A concentration of 1 mM is a widely used starting point that balances efficient monolayer formation with the prevention of multilayer or aggregate formation.[1] The primary goal is to provide enough molecules to cover the substrate surface without creating a high-concentration environment that could lead to disordered films.
Q2: My this compound monolayer appears patchy and disordered. What are the likely causes and how can I fix it?
Patchy and disordered SAMs are a common issue, often stemming from a few key areas:
-
Substrate Contamination: The gold surface must be exceptionally clean. Organic residues or other contaminants will obstruct the self-assembly process, leading to incomplete coverage.[1] A rigorous cleaning protocol involving solvents and a treatment like piranha solution or UV/ozone is critical.
-
Reagent and Solvent Impurity: The purity of your this compound and solvent is paramount. Contaminants in the thiol solution can co-adsorb onto the substrate, introducing defects and disrupting the ordered packing of the monolayer.[1] Always use high-purity (e.g., 200 proof) ethanol or another appropriate solvent.
-
Insufficient Incubation Time: While the initial adsorption of thiols is rapid, the formation of a well-ordered, crystalline-like monolayer is a slower process that involves molecular rearrangement on the surface. Incubation times of 12 to 48 hours are generally recommended to allow for this ordering to occur.[1]
Q3: I'm observing a lower-than-expected water contact angle on my this compound SAM. What does this indicate?
A lower-than-expected water contact angle suggests a less hydrophobic surface, which for a this compound SAM, typically points to a disordered or incomplete monolayer. The long alkyl chain of this compound should produce a highly hydrophobic surface with a water contact angle of approximately 110-112 degrees. A lower value could mean:
-
Disordered Chains: If the alkyl chains are not densely packed and tilted, the surface will be less uniform and may expose parts of the underlying substrate or have a less organized methyl group interface, reducing hydrophobicity.
-
Contamination: The presence of hydrophilic contaminants on the surface will lower the contact angle.
-
Oxidation: Exposure of the underlying gold substrate due to an incomplete monolayer can lead to a lower contact angle.
Q4: How does the deposition time affect the quality of the this compound SAM?
Deposition time is a critical parameter for achieving a well-ordered SAM. Here's a general timeline:
-
Seconds to Minutes: Initial, rapid adsorption of this compound molecules onto the gold surface occurs, leading to significant surface coverage. However, this initial layer is often disordered.
-
Hours (12-24 hours): The adsorbed molecules begin to rearrange on the surface. This "ripening" process allows the alkyl chains to pack more closely, driven by van der Waals interactions, leading to a more ordered, crystalline-like monolayer.
-
Beyond 24 hours: For most applications, 18-24 hours is sufficient. Longer deposition times may offer marginal improvements in order and defect reduction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Inconsistent or Non-Reproducible SAMs | 1. Substrate Variability: Inconsistent cleaning or surface roughness of the gold substrate. 2. Solution Degradation: The thiol solution may degrade over time, especially if exposed to air and light. 3. Environmental Factors: Variations in temperature, humidity, and airborne contaminants. | 1. Standardize Substrate Preparation: Implement a consistent and rigorous cleaning protocol for all substrates. Characterize substrate roughness with AFM to ensure uniformity. 2. Use Freshly Prepared Solutions: Prepare the this compound solution immediately before use. Store the stock thiol in a dark, cool, and inert atmosphere. 3. Control the Environment: Perform the self-assembly in a clean, controlled environment, such as a glove box or a dedicated clean area, to minimize contamination. |
| Low Surface Coverage | 1. Insufficient Incubation Time: The self-assembly process was not allowed to proceed to completion. 2. Low Thiol Concentration: The concentration of this compound in the solution may be too low. 3. Poor Solvent Quality: The solvent may contain impurities that compete with the thiol for binding sites. | 1. Increase Incubation Time: Extend the immersion time to at least 18-24 hours to ensure maximum surface coverage and ordering. 2. Optimize Concentration: While 1 mM is a good starting point, you can experiment with concentrations up to 5 mM. However, be cautious as very high concentrations can lead to disordered layers. 3. Use High-Purity Solvents: Always use anhydrous, high-purity solvents to prepare your thiol solution. |
| Evidence of Multilayer Formation | 1. Excessively High Thiol Concentration: A very high concentration can lead to the physisorption of additional layers on top of the initial chemisorbed monolayer. 2. Inadequate Rinsing: Failure to thoroughly rinse the substrate after incubation can leave non-chemisorbed molecules on the surface. | 1. Reduce Thiol Concentration: Lower the concentration of the this compound solution to the 1-5 mM range. 2. Implement a Rigorous Rinsing Protocol: After incubation, thoroughly rinse the substrate with fresh, high-purity solvent (e.g., ethanol) to remove any physisorbed molecules. A gentle stream of solvent is recommended. |
| SAM Delamination or Instability | 1. Poor Gold Adhesion: The gold layer on the substrate may have poor adhesion to the underlying material (e.g., silicon or glass). 2. Harsh Post-Processing: Aggressive sonication or exposure to harsh chemical environments can damage the SAM. 3. Oxidative Degradation: Prolonged exposure to ambient air and light can lead to oxidation of the sulfur-gold bond.[2][3] | 1. Use an Adhesion Layer: Ensure your gold-coated substrates have a chromium or titanium adhesion layer to improve the stability of the gold film. 2. Gentle Handling: Handle the SAM-coated substrates with care. Use gentle rinsing instead of harsh sonication if delamination is an issue. 3. Proper Storage: Store SAM-coated substrates in a dark, inert environment (e.g., a desiccator with nitrogen backfill) to minimize degradation. |
Experimental Protocols
I. Gold Substrate Preparation: The Foundation of a Good SAM
A pristine, atomically smooth gold surface is non-negotiable for the formation of a high-quality SAM. The following protocol is a widely accepted method for cleaning gold substrates.
Materials:
-
Gold-coated substrates (e.g., on silicon wafers or glass slides, preferably with a Ti or Cr adhesion layer)
-
Piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. It must be handled with extreme care, using appropriate personal protective equipment (PPE) in a certified fume hood.
-
Deionized (DI) water (18 MΩ·cm)
-
Absolute ethanol (200 proof)
-
High-purity nitrogen gas
-
Teflon or glass substrate holder
Procedure:
-
Initial Solvent Clean:
-
Place the gold substrates in a holder.
-
Sonicate sequentially in acetone, isopropyl alcohol, and DI water for 10-15 minutes each to remove gross organic contamination.
-
Rinse thoroughly with DI water between each solvent.
-
-
Piranha Etching (for robust organic removal):
-
CAUTION: Always add the H₂O₂ to the H₂SO₄ slowly. The solution is highly exothermic.
-
Immerse the substrates in the freshly prepared piranha solution for 10-15 minutes. You should observe bubbling as it reacts with organic residues.
-
Carefully remove the substrates and rinse with a copious amount of DI water. This rinsing step is critical to remove all traces of the acid.
-
-
Final Rinse and Dry:
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Immediate Use:
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination from the atmosphere.
-
II. Formation of this compound SAM
Materials:
-
Freshly cleaned gold substrates
-
This compound (high purity)
-
Absolute ethanol (200 proof)
-
Clean glass vials with Teflon-lined caps
-
Tweezers (Teflon-coated or clean stainless steel)
Procedure:
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial. For example, to make 10 mL of a 1 mM solution, dissolve approximately 2.45 mg of this compound (MW: 244.48 g/mol ) in 10 mL of absolute ethanol.
-
Gently swirl the vial to ensure the thiol is fully dissolved.
-
-
Substrate Immersion:
-
Using clean tweezers, carefully immerse the freshly cleaned gold substrate into the thiol solution.
-
Ensure the entire surface to be coated is submerged.
-
-
Incubation:
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the substrate to incubate at room temperature for 18-24 hours in a vibration-free location.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed (physisorbed) thiol molecules.
-
Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.
-
III. Characterization Protocols
This technique provides a quick and effective assessment of the surface hydrophobicity, which is a good indicator of monolayer quality and order.
Procedure:
-
Instrument Setup:
-
Place the SAM-coated substrate on the sample stage of the goniometer.
-
Ensure the substrate is level.
-
-
Droplet Deposition:
-
Use a high-purity liquid, typically DI water, for the measurement.
-
Carefully dispense a small droplet (e.g., 2-5 µL) of the liquid onto the SAM surface.[4]
-
-
Measurement:
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the contact angle. For a well-formed this compound SAM, the static water contact angle should be in the range of 110-112°.
-
-
Reproducibility:
-
Take measurements at multiple locations on the substrate to assess the uniformity of the monolayer.[4]
-
XPS is a powerful technique for confirming the elemental composition of the SAM and the chemical state of the sulfur.
Procedure:
-
Sample Introduction:
-
Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Survey Scan:
-
Acquire a survey spectrum to identify all the elements present on the surface. For a this compound SAM on gold, you should expect to see signals for Au, C, and S. The absence of contaminants (e.g., Si, O from sources other than incidental atmospheric exposure) is a good sign.
-
-
High-Resolution Scans:
-
Acquire high-resolution spectra of the Au 4f, C 1s, and S 2p regions.
-
Au 4f: The Au 4f7/2 peak should be at approximately 84.0 eV.[5]
-
C 1s: The C 1s peak for the alkyl chain should be at approximately 285.0 eV.
-
S 2p: The S 2p peak is crucial for confirming the formation of the gold-thiolate bond. You should observe a peak at approximately 162 eV, which is characteristic of sulfur covalently bonded to gold. A peak around 164 eV would indicate the presence of unbound thiol (physisorbed).[3]
-
AFM provides nanoscale topographical information about the SAM, allowing for the visualization of surface morphology, domains, and defects.
Procedure:
-
Sample Mounting:
-
Securely mount the SAM-coated substrate on an AFM sample puck.
-
-
Probe Selection:
-
Use a sharp silicon nitride or silicon tip suitable for high-resolution imaging in tapping mode.
-
-
Imaging Mode:
-
Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic layers like SAMs to minimize sample damage.[6]
-
-
Image Acquisition:
-
Engage the tip on the surface and begin scanning.
-
Optimize imaging parameters (scan size, scan rate, setpoint amplitude, and gains) to obtain a clear and stable image.
-
-
Image Analysis:
-
Analyze the topography images for features such as terraces, domains, and defects (e.g., pinholes). A well-formed SAM should appear as a smooth, uniform surface. You can also perform a "scratch test" by using a higher force to remove a portion of the SAM and then measure the height difference to determine the monolayer thickness.
-
Visualizations and Data
Workflow for Optimizing this compound SAMs
Caption: A typical workflow for the preparation and characterization of this compound SAMs.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common SAM formation issues.
Expected Characterization Data for High-Quality this compound SAMs
| Parameter | Expected Value/Observation | Significance |
| Water Contact Angle | ~110-112° | Indicates a well-ordered, hydrophobic monolayer. |
| Monolayer Thickness (AFM/Ellipsometry) | ~1.7 - 2.0 nm | Consistent with the length of the this compound molecule. |
| XPS S 2p Binding Energy | ~162 eV | Confirms the formation of a covalent gold-thiolate bond. |
| AFM Topography | Smooth, uniform surface with large terrace domains | Indicates a well-ordered and complete monolayer with minimal defects. |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs)
- BenchChem. (2025). An In-depth Technical Guide to Thiol-on-Gold Self-Assembled Monolayers. BenchChem.
- Droplet Lab. (2025). 10 Essential Steps for Achieving Reproducible Contact Angle. Droplet Lab.
- Drelich, J. W. (2013). Guidelines to measurements of reproducible contact angles using a sessile-drop technique.
- ResearchGate. (n.d.). Variation of (a) contact angle for water on 1-octadecanethiol film and (b) thickness of 1-octadecanethiol film at different concentrations of the coating solution.
- Biolin Scientific. (2020, March 17). Comparison of contact angle measurements on superhydrophobic surfaces.
- Thermo Fisher Scientific. (n.d.).
- AFMHelp.com. (2009, August 10). AFM Artifacts List.
- Patsnap. (2025). How To Tackle Artifacts In Atomic Force Microscopy Imaging — Solutions.
- Eaton, P., & West, P. (2010). AFM image artefacts. Oxford University Press.
- Goelzhaeuser, A., et al. (1999). Formation of Alkanethiolate Self-Assembled Monolayers on Oxidized Gold Surfaces. Langmuir.
- BenchChem. (2025). Technical Support Center: Self-Assembled Monolayers (SAMs).
- Petrovykh, D. Y., et al. (2003). X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. Journal of the American Chemical Society.
- Eaton, P. (2007, October 12). AFM Artifacts - AFM FAQ.
- ResearchG
- DataPhysics Instruments. (n.d.).
- Institute of Solid State Physics. (n.d.).
- Fiveable. (n.d.).
- Nanoscience Instruments. (2025, March 14). How to Perform a Sessile Drop Measurement | OneAttension Software Overview [Video]. YouTube.
- Université de Strasbourg. (n.d.). Characterization and Application of Alkanethiolate Self-Assembled Monolayers on Gold-Coated Silicon Detectors for the Metal Sorption.
- Droplet Lab. (2022, November 9). Updated Contact Angle (Sessile) Measurement Demo [Video]. YouTube.
- El-Hajj, B., et al. (2021). Effect of cavitation intensity control on self-assembling of alkanethiols on gold in room temperature ionic liquids. Ultrasonics Sonochemistry.
- ResearchGate. (n.d.).
- Innovatech Labs. (2020, February 3).
- Amirfazli, A., & Neumann, A. W. (2004). Line Tension Measurements through Drop Size Dependence of Contact Angle. Langmuir.
- Analytical Answers, Inc. (n.d.). Scanning Auger Microanalysis (SAM).
- Umeda, K., & Kodera, N. (n.d.). Guidelines for Fast and Nondestructive Imaging in AM-AFM. arXiv.
- Spectra Research Corporation. (n.d.). AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties.
- Hung, C.-Y., et al. (2024). Effects of chain–chain interaction on the configuration of short-chain alkanethiol self-assembled monolayers on a metal surface. The Journal of Chemical Physics.
- Petrovykh, D. Y., et al. (2006). Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements. Langmuir.
- Ramin, M. A., & Tkatchenko, A. (2017). The Porter-Whitesides Discrepancy: Revisiting Odd-Even Effects in Wetting Properties of n-Alkanethiolate SAMs.
- Presto Engineering. (n.d.). Scanning Acoustic Microscopy (SAM) for Identifying Potential Failures in Electronic Components.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Umeda, K., & Kodera, N. (n.d.). Guidelines for Fast and Nondestructive Imaging in AM-AFM. arXiv.
- Asylum Research. (n.d.). AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties.
- Thermo Fisher Scientific. (n.d.). Gold | XPS Periodic Table.
- Sigma-Aldrich. (n.d.). This compound ≥97%.
- AZoM. (2019, March 1). Tapping AFM-IR Provides High-Resolution Chemical Imaging.
- Lee, H., et al. (2023). Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current.
- BenchChem. (2025). Application Notes and Protocols for Atomic Force Microscopy (AFM) Imaging of 7-Amino-Heptanethiol Self-Assembled Monolayers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dropletlab.com [dropletlab.com]
- 5. Gold | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. spectraresearch.com [spectraresearch.com]
Troubleshooting inconsistent results with 1-Pentadecanethiol
Welcome to the technical support resource for 1-Pentadecanethiol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible, high-quality results in your experiments. Here, we move beyond simple instructions to explain the underlying scientific principles, empowering you to effectively troubleshoot and optimize your work.
Introduction to this compound
This compound (C₁₅H₃₂S) is a long-chain alkanethiol widely used in surface science, nanotechnology, and materials engineering.[1] Its primary application is the formation of highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[2] These SAMs serve as versatile platforms for modifying surface properties, creating biocompatible interfaces, developing biosensors, and fabricating molecular electronic components.
However, the seemingly straightforward process of using this compound can yield inconsistent results. This guide provides a structured approach to identifying and resolving these issues.
Physical & Chemical Properties
A clear understanding of the reagent's properties is the first step in troubleshooting.
| Property | Value | Source |
| Linear Formula | CH₃(CH₂)₁₄SH | [3] |
| Molecular Weight | 244.48 g/mol | [1][4] |
| CAS Number | 25276-70-4 | [1] |
| Appearance | White solid | [5] |
| Melting Point | 22 °C | [4] |
| Boiling Point | 325 °C (lit.) | [3][4] |
| Density | 0.847 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.462 (lit.) | [3][4] |
Visual Troubleshooting Workflow
Before diving into specific questions, this workflow provides a high-level overview of the troubleshooting process.
Caption: A logical workflow for diagnosing inconsistent experimental results.
Troubleshooting Guide (Q&A)
This section addresses specific problems encountered during experiments with this compound.
Category 1: Reagent Purity and Integrity
Q1: My SAMs have high defect density and poor ordering. Could the this compound itself be the problem?
A1: Absolutely. The quality of the starting material is paramount. Two primary issues can arise:
-
Initial Purity: Commercial this compound is often supplied at ≥97% or >98% purity.[3][4] While this is suitable for many applications, trace impurities can significantly disrupt the crystalline packing of a self-assembled monolayer. For high-precision applications, verifying the purity via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) is recommended.
-
Oxidative Degradation: Thiols (R-SH) are susceptible to oxidation, especially during storage, forming disulfides (R-S-S-R). Even small amounts of pentadecyl disulfide can pin domain boundaries and create defects in the monolayer, preventing the formation of large, well-ordered domains.[6]
Q2: How can I detect and mitigate thiol oxidation?
A2: The primary culprit is exposure to oxygen, a process that can be catalyzed by trace metals.
-
Detection: The presence of the corresponding disulfide can often be detected by GC-MS or NMR spectroscopy.
-
Mitigation & Prevention:
-
Storage: Always store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Store in a cool, dry, and well-ventilated place away from heat sources.[7]
-
Handling: When preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas. Handle the reagent quickly to minimize air exposure.
-
Purification: If oxidation is suspected, the thiol can be purified. A common laboratory method involves dissolving the sample in ethanol, reducing the disulfide with a mild reducing agent like sodium borohydride (NaBH₄), and then precipitating the purified thiol by adding acidified water.
-
Caption: The oxidative pathway from functional thiol to disruptive disulfide.
Category 2: Experimental Conditions & Protocol
Q3: I see significant variation between experimental runs, even with the same batch of thiol. What procedural factors are most critical?
A3: Solvent choice and preparation are the most common sources of procedural variability. The selection of a solvent can dramatically affect the outcome of a reaction or self-assembly process.[8][9]
-
Solvent Purity: Use the highest purity solvent available (e.g., HPLC or spectrophotometric grade). Impurities like water or other nucleophiles can compete with the thiol for binding sites on the substrate or react with the surface.
-
Solvent Choice: For SAM formation on gold, ethanol is the most common and well-documented solvent. It provides good solubility for the alkanethiol and its interaction with the gold surface is well-understood. However, the choice of solvent can influence reaction kinetics and selectivity in other applications.[10][11]
-
Degassing: As mentioned, dissolved oxygen in the solvent can oxidize the thiol. Always use freshly degassed solvents for preparing your thiol solutions.
Q4: My monolayer formation is slow or incomplete. How do I optimize the self-assembly process?
A4: The formation of a high-quality SAM is a kinetic process that depends on several factors.
-
Concentration: A typical concentration for SAM formation is 1-10 mM in ethanol. Very low concentrations can lead to incomplete monolayers, while excessively high concentrations can result in the physisorption of a disordered top layer or cross-linking of end groups, which must be removed during the rinsing step.
-
Immersion Time: While initial adsorption is rapid, the ordering and annealing of the monolayer to a quasi-crystalline state can take several hours. A standard immersion time is 12-24 hours to ensure the formation of a well-ordered, stable monolayer.
-
Temperature: SAM formation is typically performed at room temperature. Increasing the temperature can sometimes accelerate the formation of a well-ordered layer but may also increase the risk of side reactions or solvent evaporation.
Category 3: Substrate and Surface Issues
Q5: I suspect my substrate is the problem. What are the best practices for preparing a gold surface for SAM formation?
A5: The quality of the monolayer is critically dependent on the cleanliness and crystallographic state of the substrate surface. Inhomogeneities and surface roughness can lead to defects and prevent proper molecular packing.[12]
-
Cleanliness: The substrate must be scrupulously clean. Organic contaminants will prevent the thiol from accessing the gold surface. A common and effective cleaning procedure for gold surfaces is a "Piranha" etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment). An alternative, safer method is cleaning with UV/Ozone.
-
Surface Roughness: Atomically flat surfaces (like those prepared by template-stripping or evaporation on mica) will yield the highest quality monolayers. Polycrystalline gold surfaces will have grain boundaries that inherently introduce defects into the SAM.[12]
-
Immediate Use: A freshly cleaned gold surface is highly active and will adsorb contaminants from the atmosphere within minutes. It is crucial to immerse the cleaned substrate into the thiol solution as quickly as possible.
Frequently Asked Questions (FAQs)
Q: What is the recommended procedure for storing this compound? A: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (argon or nitrogen).[7] This minimizes oxidation and moisture absorption.
Q: Is this compound hazardous? A: According to available safety data sheets, it does not have a GHS classification for major hazards but should be handled with standard laboratory precautions.[7][13] Wear appropriate PPE, including gloves and eye protection, and handle in a well-ventilated area or chemical fume hood.[7]
Q: Can I use solvents other than ethanol for SAM formation? A: Yes, other solvents like isopropanol, THF, or toluene can be used. However, the choice of solvent can impact the kinetics of monolayer formation and the final structure.[10][11] Ethanol is the most widely characterized and recommended solvent for forming high-quality alkanethiol SAMs on gold.
Detailed Experimental Protocols
Protocol 1: Purity Verification by Gas Chromatography (GC)
This protocol provides a general guideline. Instrument parameters should be optimized for your specific system.
-
Standard Preparation: Accurately prepare a ~1 mg/mL solution of this compound in a high-purity solvent like hexane or ethyl acetate.
-
GC Instrument Setup (Example):
-
Column: A non-polar column (e.g., DB-1 or equivalent) is suitable.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject 1 µL of the sample solution. The purity can be estimated by the area percentage of the main peak. Look for pre-peaks (lower molecular weight impurities) or post-peaks (potential disulfide, which is higher boiling).
Protocol 2: Formation of a High-Quality SAM on a Gold Substrate
This protocol is a self-validating system for producing reproducible monolayers.
Caption: Step-by-step workflow for creating a Self-Assembled Monolayer.
-
Substrate Preparation (Self-Validation: Hydrophilic Surface):
-
Clean the gold substrate using your chosen method (e.g., Piranha etch for 5-10 minutes or UV/Ozone for 15 minutes).
-
Rinse copiously with ultrapure (18.2 MΩ·cm) water, followed by a rinse with absolute ethanol.
-
QC Check: A properly cleaned gold surface should be hydrophilic. A droplet of water should spread out completely (low contact angle).
-
Dry the substrate under a stream of high-purity nitrogen or argon. Use immediately.
-
-
Thiol Solution Preparation:
-
Use a freshly opened bottle of absolute ethanol or ethanol that has been degassed by sparging with nitrogen or argon for at least 30 minutes.
-
Prepare a 1 mM solution of this compound in the degassed ethanol. For example, dissolve 24.5 mg of this compound in 100 mL of ethanol.
-
-
Self-Assembly/Immersion:
-
Place the freshly cleaned and dried gold substrate into the thiol solution.
-
Seal the container (e.g., with parafilm) to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free location.
-
-
Rinsing and Drying (Self-Validation: Hydrophobic Surface):
-
Carefully remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with a stream of fresh, pure ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Dry the monolayer-coated substrate under a gentle stream of nitrogen.
-
QC Check: A well-formed this compound monolayer should be highly hydrophobic. A water contact angle of >105° is expected.
-
References
-
The Good Scents Company. (n.d.). 1-pentadecane thiol. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wurst, K., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Magnetochemistry, 6(1), 11. [Link]
-
Lowe, A. B., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(1), 104-114. [Link]
-
Wurst, K., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. ResearchGate. [Link]
-
Pensa, E., et al. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Langmuir, 38(33), 10245–10252. [Link]
- Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals. Chemical Reviews, 105(4), 1103–1169.
-
Zhang, L., et al. (2015). Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold. ResearchGate. [Link]
-
Asati, A., et al. (2009). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. International Journal of Nanomedicine, 4, 137–147. [Link]
-
Clark, J. H., et al. (2018). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170068. [Link]
-
Zeglio, E., et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Flexible and Printed Electronics, 8(3), 035013. [Link]
-
Leite, D. V., et al. (2023). Critical Issues on the Surface Functionalization of Plasmonic Au-Ag/TiO2 Thin Films with Thiolated Oligonucleotide-Based Biorecognition Elements. Chemosensors, 11(1), 38. [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 25276-70-4). Retrieved from [Link]
-
Vericat, C., et al. (2012). Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures. RSC Advances, 2(21), 7837-7853. [Link]
-
Mushrif, S. H., et al. (2019). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 4(9), 1555-1599. [Link]
-
Götz, K., et al. (2024). Nucleation Behavior of SnS2 on Thiol Functionalized SAMs During Solution-Based Atomic Layer Deposition. Advanced Materials Interfaces. [Link]
-
PureSynth. (n.d.). This compound 98.0%(GC). Retrieved from [Link]
-
S. P. S. (2021). The role of self-assembled monolayers in electronic devices. RSC Advances, 11(16), 9458–9484. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound = 97 25276-70-4 [sigmaaldrich.com]
- 4. pure-synth.com [pure-synth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 7. echemi.com [echemi.com]
- 8. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]
Technical Support Center: Self-Assembly of 1-Pentadecanethiol Monolayers
Welcome to the technical support center for the self-assembly of 1-pentadecanethiol self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for forming high-quality this compound SAMs. Here, we address common challenges and explain the critical role of solvent selection in achieving well-ordered, defect-free monolayers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound self-assembly on a gold surface?
The self-assembly of this compound on a gold substrate is a spontaneous process driven by the strong affinity between sulfur and gold, forming a stable gold-thiolate bond with an interaction energy of approximately 45 kcal/mol.[1] The process generally occurs in two main stages:
-
Initial Rapid Adsorption: Within seconds to minutes of immersing the gold substrate in a dilute thiol solution, a disordered monolayer with significant gauche defects forms.
-
Slower Organization Phase: Over a period of several hours (typically 12-24), the alkanethiol molecules rearrange on the surface.[2][3] This reorganization is driven by van der Waals interactions between the long pentadecyl chains, leading to a more densely packed, crystalline-like structure with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal.[1]
Q2: Why is solvent selection so critical for the quality of my this compound SAM?
The choice of solvent is a crucial parameter that significantly influences the kinetics of formation, structural order, and defect density of the final monolayer.[2][4] The solvent's role is multifaceted and not yet entirely understood, but key factors include:
-
Solubility of this compound: The thiol must be fully soluble in the chosen solvent to ensure a consistent supply of molecules to the substrate surface.
-
Solvent-Substrate Interactions: Solvents can adsorb to the gold surface and must be displaced by the thiol molecules.[2] Strongly interacting or bulky solvent molecules can hinder the adsorption rate of the thiol.[2]
-
Solvent-Thiol Interactions: The solvent affects the conformation of the thiol molecules in solution and at the surface, influencing the packing and ordering of the monolayer.
-
Influence on the Reorganization Phase: The solvent environment plays a role in the slow reorganization process where the alkyl chains straighten and pack densely.
Q3: Which solvent is the best for this compound SAM formation?
Ethanol is the most commonly used and recommended solvent for alkanethiol self-assembly for several practical reasons: it can dissolve a wide range of alkanethiols, it is readily available in high purity, relatively inexpensive, and less toxic than many other organic solvents.[2] However, the "best" solvent can depend on the specific experimental goals.
-
For highly ordered, densely packed SAMs: Polar solvents like ethanol are generally preferred. They tend to promote the formation of well-organized monolayers, although the assembly process may be slower compared to non-polar solvents.[3]
-
For faster SAM formation: Some studies suggest that non-polar solvents like hexane or heptane can lead to a more rapid initial adsorption of thiols.[2] However, the resulting monolayers may be less organized and have a higher density of defects compared to those formed in ethanol.[2][3]
Q4: How does solvent polarity affect the final SAM structure?
Solvent polarity plays a significant role in the quality of the resulting SAM. Generally, polar solvents that are poor solvents for the long alkyl chains of this compound promote stronger van der Waals interactions between the chains, leading to more crystalline and well-ordered monolayers. In contrast, non-polar solvents can solvate the alkyl chains more effectively, potentially disrupting the close-packing arrangement and resulting in a more disordered film.
Troubleshooting Guide
Issue 1: My SAM coverage is patchy and incomplete.
-
Probable Cause: Contaminated substrate.
-
Solution: Ensure your gold substrate is impeccably clean. A common and effective cleaning method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials. After cleaning, rinse thoroughly with ultrapure water and ethanol, and then dry under a stream of inert gas like nitrogen or argon.[5]
-
-
Probable Cause: Impure this compound or solvent.
-
Solution: Use high-purity (≥97%) this compound and high-purity, anhydrous solvent (e.g., 200 proof ethanol).[5] Even small amounts of impurities can compete for binding sites on the gold surface, leading to a disordered and incomplete monolayer.
-
-
Probable Cause: Insufficient immersion time.
-
Solution: While initial coverage is rapid, achieving a well-ordered monolayer takes time.[3] An immersion time of 12-24 hours at room temperature is generally recommended.
-
Issue 2: The resulting monolayer shows poor blocking properties in electrochemical measurements (e.g., high leakage current).
-
Probable Cause: Disordered monolayer with a high density of pinholes and defects.
-
Solution 1 (Solvent Choice): If you are using a non-polar solvent like hexane or toluene, consider switching to ethanol. While the formation may be slower, ethanol generally promotes the formation of more densely packed and ordered SAMs with fewer defects.[3]
-
Solution 2 (Post-assembly Annealing): After the initial SAM formation, you can perform a solvent vapor annealing step. This involves exposing the SAM-coated substrate to the vapor of a suitable solvent (e.g., ethanol) at a slightly elevated temperature.[6] This can help to reduce defects and improve the overall order of the monolayer.
-
Issue 3: I'm observing inconsistent results between experiments.
-
Probable Cause: Variations in experimental conditions.
-
Solution: Maintain strict control over all experimental parameters. This includes using the same batch and purity of this compound and solvent, consistent substrate cleaning procedures, controlled immersion times and temperatures, and a clean experimental environment.[5] Avoid working in areas where volatile silicones (e.g., from vacuum grease) have been used, as these can readily contaminate surfaces.
-
Data Presentation
The quality of a this compound SAM can be assessed using various characterization techniques. Below is a table summarizing expected values for SAMs prepared in different solvents, extrapolated from data for similar long-chain alkanethiols.
| Solvent | Polarity (Dielectric Constant at 20°C) | Expected Water Contact Angle (θ) | Expected Monolayer Thickness (Å) | General Observations |
| Ethanol | 24.55 | ~110° - 112° | ~19 - 21 | Forms well-ordered, densely packed monolayers. Slower formation kinetics but lower defect density.[3][7] |
| Hexane | 1.88 | ~108° - 110° | ~18 - 20 | Faster initial adsorption, but can result in less ordered monolayers with more defects.[2][8] |
| Toluene | 2.38 | ~107° - 109° | ~18 - 20 | Similar to hexane, may lead to faster but more disordered SAMs compared to ethanol.[8] |
Note: The exact values can vary depending on the specific experimental conditions, including substrate preparation, thiol concentration, and immersion time.
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
A pristine gold surface is paramount for the formation of a high-quality SAM.
-
Initial Cleaning: Sonicate the gold substrate in a detergent solution for 15 minutes, followed by thorough rinsing with ultrapure water.
-
Piranha Etch (Use with Extreme Caution in a Fume Hood with Appropriate Personal Protective Equipment):
-
Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid in a glass container. Warning: This solution is extremely energetic and should be handled with extreme care.
-
Immerse the gold substrate in the piranha solution for 10-15 minutes.
-
-
Rinsing: Carefully remove the substrate and rinse it extensively with ultrapure water.
-
Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it under a stream of dry nitrogen or argon gas.
-
Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: this compound SAM Formation
-
Solution Preparation: Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.
-
Immersion: Place the freshly cleaned gold substrate in the thiol solution in a clean, sealed container. To minimize oxidation, it is advisable to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed thiol molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of dry nitrogen or argon.
Visualizations
Experimental Workflow for this compound SAM Formation
Caption: Workflow for this compound SAM formation.
Logical Relationship: Solvent Properties and SAM Quality
Caption: Influence of solvent polarity on SAM characteristics.
References
- Self assembled monolayer formation of alkanethiols on gold: - Institute of Solid State Physics.
-
Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Influence of Solvent on the Interfacial Structure of Self-Assembled Alkanethiol Monolayers | Langmuir - ACS Publications. Available at: [Link]
-
Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - RSC Publishing. Available at: [Link]
-
Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - NIH. Available at: [Link]
-
AFM forces measured between gold surfaces coated with self-assembled monolayers of 1-hexadecanethiol - PubMed. Available at: [Link]
-
Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide | Langmuir - ACS Publications. Available at: [Link]
-
Chemical Properties of this compound (CAS 25276-70-4) - Cheméo. Available at: [Link]
-
Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111) - CORE. Available at: [Link]
-
Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. Available at: [Link]
-
Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols | Request PDF - ResearchGate. Available at: [Link]
-
Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding - American Chemical Society. Available at: [Link]
-
Effect of Solvents and Concentration on the Formation of a Self-Assembled Monolayer of Octadecylsiloxane on Silicon (001) | Request PDF - ResearchGate. Available at: [Link]
-
Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics - RSC Publishing. Available at: [Link]
-
Structure and growth of self-assembling monolayers - Quantum Chemistry Laboratory. Available at: [Link]
-
arXiv:2401.06388v1 [physics.chem-ph] 12 Jan 2024. Available at: [Link]
-
Stability of thiol-based self-assembled monolayer functionalized electrodes in EG - Åbo Akademi University Research Portal. Available at: [Link]
-
Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PubMed Central. Available at: [Link]
-
Schematic models of (left) decanethiol SAM on Au(111) and (right) isolated pentacene molecules on Ag(233) - ResearchGate. Available at: [Link]
-
Determination of Thickness, Dielectric Constant of Thiol Films, and Kinetics of Adsorption Using Surface Plasmon Resonance | Request PDF - ResearchGate. Available at: [Link]
-
Determination of thickness, dielectric constant of thiol films, and kinetics of adsorption using surface plasmon resonance - PubMed. Available at: [Link]
-
Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed. Available at: [Link]
-
AFM image: islands of self-assembled monolayers of 11-mercaptoundecyl-... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Surface characterization of typical alkanethiol SAMs on Au(111). - ResearchGate. Available at: [Link]
-
Water contact angle images of dodecanethiol self-assembled monolayer on... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Formation of Monolayers by the Coadsorption of Thiols on Gold: Variation in the Length of the Alkyl Chain - DTIC. Available at: [Link]
-
Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold - ResearchGate. Available at: [Link]
-
Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - NIH. Available at: [Link]
-
Study of Alkylthiolate Self-assembled Monolayers on Au(111) Using a Semilocal meta-GGA Density Functional - ResearchGate. Available at: [Link]
-
11111nlll111 D TIC 9 8. Available at: [Link]
-
Electrochemical Impedance Spectroscopy (EIS) Basics - Pine Research Instrumentation. Available at: [Link]
-
Figure 3. (a) Water contact angle measurements on the surface of n... - ResearchGate. Available at: [Link]
Sources
- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 2. if.tugraz.at [if.tugraz.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Pentadecanethiol
Welcome to the technical support center for handling and purifying 1-pentadecanethiol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity alkanethiols for their work, such as the formation of self-assembled monolayers (SAMs)[1]. The presence of even minor contaminants can significantly disrupt experimental outcomes, leading to disordered monolayers or inconsistent results. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Core Properties for Experimental Design
Before proceeding with purification, it is essential to be familiar with the physical properties of this compound, as these dictate the appropriate handling and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂S | [2] |
| Molecular Weight | 244.48 g/mol | |
| Boiling Point | 325 °C (at 760 mmHg) | [3] |
| Density | 0.847 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.462 | [3] |
| Flash Point | 110 °C (closed cup) | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities in commercial this compound, and why are they problematic?
Answer:
Commercially available this compound, even at grades of ≥97%, can contain several types of impurities that interfere with sensitive applications. Understanding these is the first step in selecting a purification strategy.
-
Bis(pentadecyl) Disulfide: This is the most common impurity, formed by the oxidative coupling of two thiol molecules. The thiol-disulfide equilibrium is a primary challenge in handling and storing alkanethiols. Disulfides do not bind to surfaces like gold in the same manner as thiols, creating defects and inconsistencies in SAMs.
-
Shorter- or Longer-Chain Alkanethiols: These are typically byproducts from the synthesis process. Contaminating thiols will co-assemble onto surfaces, altering the expected monolayer thickness, packing density, and surface energy.
-
Unreacted Precursors or Reagents: Depending on the synthetic route, impurities like thioacetic acid or other thiolating agents may be present. These molecules can compete for surface sites and introduce unintended chemical functionalities.
-
Water and Solvents: Residual water or solvents from previous purification steps can affect the kinetics and quality of SAM formation.
The flowchart below provides a general troubleshooting workflow for identifying and removing these common contaminants.
Caption: Troubleshooting workflow for purifying this compound.
FAQ 2: My this compound has a slight yellowish tint and a diminished thiol odor. Is it oxidized, and how can I fix it?
Answer:
This is a classic sign of disulfide formation. The thiol (-SH) group is susceptible to oxidation, especially when exposed to air (oxygen), forming a disulfide (S-S) bond. This process consumes the thiol, reducing its characteristic odor and often imparting a yellow color.
To reverse this, you must perform a chemical reduction. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice because it is highly effective, odorless, and water-soluble, making its removal straightforward. Dithiothreitol (DTT) is another common option[4].
Experimental Protocol: Reduction of Disulfides with TCEP
-
Preparation: In a round-bottom flask, dissolve the contaminated this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or THF). Ensure all solvents are degassed by bubbling with nitrogen (N₂) or argon (Ar) for at least 20 minutes to prevent re-oxidation[5].
-
Stoichiometry: Prepare a fresh aqueous solution of TCEP hydrochloride (TCEP-HCl). Add 1.5 to 2.0 molar equivalents of TCEP relative to the estimated disulfide impurity.
-
pH Adjustment: Neutralize the TCEP-HCl solution by adding a base (e.g., NaOH or a non-nucleophilic organic base like triethylamine) dropwise until the pH is ~7.0-7.5. This is critical for the phosphine to be an effective reducing agent.
-
Reaction: Add the neutralized TCEP solution to the thiol solution. Stir the biphasic mixture vigorously under an inert atmosphere (N₂ or Ar) at room temperature for 4-6 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an immiscible organic solvent (e.g., hexane or ethyl acetate) and deionized water.
-
Shake gently and allow the layers to separate. The purified this compound will be in the organic layer, while the TCEP-oxide byproduct will be in the aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Validation: Confirm the absence of the disulfide using GC-MS or NMR spectroscopy.
FAQ 3: My GC-MS analysis shows multiple peaks close to my product peak. Is distillation a good option for purification?
Answer:
Yes, if the impurities are other alkanethiols with different chain lengths or other volatile synthetic byproducts, vacuum distillation is the most effective method for purification on a moderate to large scale. The high boiling point of this compound (325 °C) makes distillation at atmospheric pressure impractical, as it would lead to thermal decomposition[3]. By reducing the pressure, the boiling point is significantly lowered, allowing for safe separation.
Experimental Protocol: Vacuum Distillation
Safety Note: Always use a safety shield for vacuum distillations. Ensure all glassware is free of cracks or star fractures. Personal protective equipment (PPE), including safety glasses, is mandatory[6].
-
Apparatus Setup: Assemble a short-path distillation apparatus. A Vigreux column is recommended to improve separation efficiency. Use high-vacuum grease on all ground-glass joints.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
System Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump to protect the pump from volatile compounds.
-
Heating: Once a stable, low pressure is achieved (e.g., <1 mmHg), begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect and discard the initial low-boiling fraction (forerun), which will contain more volatile impurities.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction over a narrow, stable temperature range corresponding to the boiling point of this compound at that pressure.
-
Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive peroxide impurities.
-
-
Shutdown: Allow the system to cool completely to room temperature before slowly re-introducing air.
-
Purity Check: Analyze the collected fraction(s) by GC-MS to confirm purity.
Caption: A simplified schematic of a vacuum distillation apparatus.
FAQ 4: Can I use column chromatography? I'm worried about oxidizing the thiol on the column.
Answer:
Your concern is valid. Standard silica gel can be slightly acidic and has a large surface area, which can promote the oxidation of thiols to disulfides, especially if the solvent contains dissolved oxygen. However, with the right precautions, column chromatography can be a very effective method for removing non-volatile or polar impurities.
Key Considerations for Chromatographic Purification:
-
Deoxygenate Solvents: Before preparing the mobile phase, thoroughly degas all solvents by bubbling with N₂ or Ar for at least 20 minutes[5]. Maintain a positive pressure of inert gas over the column during packing and running.
-
Choose the Right Stationary Phase: While silica gel can be used, neutral or acidic alumina is often a better choice as it can be less oxidizing for certain compounds[5]. A trial on an analytical TLC plate is recommended to assess stability and separation.
-
Work Quickly: Do not let fractions sit open to the air. Evaporate the solvent from the collected fractions as quickly as possible under reduced pressure.
-
Protect the Thiol: In some cases, it may be beneficial to temporarily protect the thiol group as a thioester or other derivative that is more stable to chromatography, followed by a deprotection step[5]. This adds steps but can significantly improve yield and purity for particularly sensitive thiols.
References
-
G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?[Link]
-
PureSynth. This compound 98.0%(GC). [Link]
-
Savva, C. G., et al. (2009). Thiol protection in membrane protein purifications: A study with phage holins. Protein Expression and Purification, 68(1), 111-115. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 25276-70-4). [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 25276-70-4 Name: Pentadecane-1-thiol. [Link]
-
NIST. This compound. In NIST Chemistry WebBook. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 1-Hexadecanethiol. [Link]
-
Rydén, L., & Norder, H. (1981). Covalent chromatography as a means of isolating thiol peptides from large proteins. Journal of Chromatography A, 215, 341-350. [Link]
-
The Good Scents Company. 1-pentadecane thiol. [Link]
Sources
Technical Support Center: 1-Pentadecanethiol Experiments
Welcome to the technical support guide for 1-Pentadecanethiol (C15H32S), a long-chain alkanethiol critical for creating well-defined, hydrophobic self-assembled monolayers (SAMs) and functionalizing nanoparticles. This guide, designed for researchers, scientists, and drug development professionals, addresses common pitfalls encountered during experimental work. As Senior Application Scientists, our goal is to provide not just solutions, but the underlying rationale to empower you to anticipate and resolve challenges effectively.
Section 1: Reagent Purity, Handling, and Storage
The quality of your starting material is the foundation of a successful experiment. Long-chain alkanethiols are susceptible to degradation that can compromise your results before you even begin.
Q1: My experimental results are inconsistent, suggesting a reagent issue. How can I assess the purity of my this compound, and what is the most common impurity?
A: The most significant and common impurity in any alkanethiol, including this compound, is its corresponding disulfide, bis(pentadecyl) disulfide. This forms through the oxidation of the thiol (-SH) group.[1][2]
Causality: The thiol group is easily oxidized, especially when exposed to air (oxygen), light, or trace metal contaminants. Two thiol molecules each lose a hydrogen atom and form a sulfur-sulfur bond.[3] This is problematic because disulfides do not chemisorb onto gold surfaces with the same well-defined bond as thiols and will disrupt the formation of a densely packed, ordered monolayer.[4]
Troubleshooting Protocol: Purity Assessment
-
1H NMR Spectroscopy: This is the most direct method.
-
Dissolve a small sample in a deuterated solvent (e.g., CDCl3).
-
The proton of the thiol group (-SH ) in this compound should appear as a triplet at approximately 1.3 ppm.
-
The methylene group adjacent to the sulfur (-CH 2-SH) will appear as a quartet around 2.5 ppm.
-
In the disulfide, the methylene protons adjacent to the sulfur (-CH 2-S-S-) will show a distinct triplet shifted to around 2.7 ppm. The absence of the 1.3 ppm -SH peak is a clear indicator of complete oxidation.
-
By integrating these peaks, you can quantify the level of disulfide contamination.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used to separate and identify the thiol from the heavier disulfide.
Q2: What are the correct storage and handling procedures to prevent the oxidation of this compound?
A: Proper storage and handling are critical to maintain the integrity of the thiol.
Best Practices for Storage & Handling:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to oxygen, the primary oxidant.[5] |
| Temperature | Store refrigerated at 2-8°C. | Reduces the rate of oxidation and other potential degradation reactions. |
| Light | Store in an amber or foil-wrapped vial. | Prevents photo-oxidation. |
| Handling | Use deoxygenated solvents for preparing solutions. Purge solutions and the vial headspace with Ar or N2 before sealing.[5] | Removes dissolved oxygen from the solvent, which is a key source of oxidation during solution-phase experiments. |
| Purity | Use high-purity (≥97%) this compound for best results. | Impurities can competitively adsorb or disrupt the ordering of the monolayer.[4] |
Below is a workflow diagram illustrating the key decision points for handling the thiol reagent.
Caption: Workflow for ensuring this compound reagent quality.
Section 2: Self-Assembled Monolayer (SAM) Formation
The primary application of this compound is forming highly ordered, hydrophobic SAMs on noble metal surfaces, most commonly gold.
Q3: My SAMs on gold are patchy and show poor surface coverage when analyzed with AFM or electrochemistry. What is the most likely cause?
A: Assuming your thiol is pure, the most common culprit for patchy and disordered SAMs is an inadequately cleaned substrate.[5] The formation of a high-quality SAM is critically dependent on a pristine surface, free from organic and particulate contaminants.[5][6]
Causality: The self-assembly process involves two main stages: a rapid initial chemisorption of thiol molecules onto the gold surface, followed by a much slower reorganization phase where the alkyl chains pack into a dense, ordered structure.[4] This ordering is driven by van der Waals interactions between the C15 alkyl chains. If contaminants are present on the surface, they will block binding sites, prevent the thiol chains from packing closely, and ultimately create defects and disordered domains in the final monolayer.[5]
Troubleshooting Protocol: Gold Substrate Cleaning
-
Initial Solvent Wash: Sonicate the gold substrate in high-purity acetone, followed by isopropanol or ethanol, for 10-15 minutes each to remove gross organic contamination.
-
Aggressive Cleaning (Choose ONE):
-
Piranha Solution (Use with extreme caution in a fume hood with PPE): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated H2SO4 and 30% H2O2 for 5-10 minutes. This solution is extremely oxidative and will remove most organic residues.
-
UV/Ozone Treatment: Place the substrate in a UV/Ozone cleaner for 15-20 minutes. This uses UV light to generate ozone, which effectively oxidizes organic contaminants. This is a safer, dry alternative to Piranha solution.
-
-
Final Rinse & Dry: After aggressive cleaning, thoroughly rinse the substrate with ultrapure water (18.2 MΩ·cm) and then high-purity ethanol.[7] Dry the substrate under a stream of dry nitrogen or argon.
-
Immediate Use: The gold surface is now highly active and will adsorb contaminants from the atmosphere within minutes. It is crucial to immerse the cleaned substrate into the thiol solution immediately after drying.[6]
Q4: I've followed all the steps, but my monolayer still seems disordered. How do solvent choice and incubation time affect SAM quality?
A: Solvent and time are the next most critical parameters after substrate cleanliness and thiol purity.
Solvent Effects: The ideal solvent must fully dissolve the this compound without interfering with the assembly process.[8]
-
Recommended Solvent: High-purity, absolute ethanol (200 proof) is the standard and most effective solvent for alkanethiol SAM formation.[5][6][9] It provides good solubility for the thiol and has a surface tension that facilitates monolayer formation.
-
Pitfall - Water Content: Using lower grade ethanol (e.g., 95%) can be detrimental. Water can affect the solubility of the long-chain thiol and alter the adsorption kinetics at the gold-solution interface.[10]
-
Pitfall - Contaminants: Solvents must be free of impurities (e.g., other organic molecules, water) that could co-adsorb onto the substrate.[5]
Incubation Time: SAM formation is not instantaneous. While a monolayer forms within minutes, achieving a well-ordered, crystalline-like structure takes much longer.[4]
-
Initial Adsorption (Seconds to Minutes): Thiols rapidly adsorb to the surface, forming a complete but disordered monolayer with many gauche defects in the alkyl chains.
-
Reorganization & Annealing (Hours): Over a period of 12 to 24 hours, the adsorbed thiolates rearrange on the surface. The alkyl chains align, driven by van der Waals forces, to maximize packing density and minimize free energy, resulting in a well-ordered film.[4][6]
-
Common Pitfall: Insufficient incubation time is a frequent cause of poorly ordered SAMs. A researcher might see evidence of a monolayer after 1 hour, but this layer will be structurally inferior to one left for 18+ hours.
Standard Protocol: this compound SAM formation on Gold
-
Prepare a 1 mM solution of this compound in absolute, deoxygenated ethanol.
-
Use a freshly cleaned and dried gold substrate (as described in Q3).
-
Completely immerse the substrate in the thiol solution in a clean glass container.
-
Purge the container with Argon or Nitrogen, seal it tightly, and wrap it in foil to protect from light.
-
Allow the assembly to proceed for 18-24 hours at room temperature without agitation.[6]
-
Remove the substrate from the solution and rinse thoroughly with copious amounts of fresh, pure ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry the substrate gently under a stream of dry nitrogen.
Caption: Troubleshooting decision tree for SAM formation issues.
Section 3: Nanoparticle Functionalization
This compound is also used to passivate and stabilize nanoparticles, particularly gold nanoparticles (AuNPs), rendering them dispersible in nonpolar solvents.
Q5: When I try to functionalize my gold nanoparticles with this compound, they aggregate and precipitate out of solution. Why is this happening?
A: Nanoparticle aggregation during thiol functionalization, often called a "ligand exchange" reaction, is typically caused by a temporary loss of colloidal stability.
Causality: As-synthesized AuNPs are usually stabilized by a layer of weakly bound ions (e.g., citrate). When you introduce this compound, the thiols begin to displace these citrate ions due to the much stronger gold-sulfur bond.[11] However, if this displacement is not uniform or rapid enough, patches of the nanoparticle surface can become transiently "bare." Without a stabilizing layer, the van der Waals attraction between nanoparticles causes them to irreversibly aggregate and crash out of solution.
Troubleshooting Protocol: Preventing Nanoparticle Aggregation
-
Control the Addition Rate: Do not add the full volume of thiol solution to the nanoparticle colloid all at once. Add the this compound solution (typically dissolved in a water-miscible solvent like ethanol) dropwise to the vigorously stirring nanoparticle solution over a period of 15-30 minutes. This allows for a more controlled, gradual replacement of the original stabilizing ligands.
-
Optimize Solvent Conditions: The large, hydrophobic C15 tail of this compound can cause stability issues in purely aqueous solutions. Performing the ligand exchange in a mixed solvent system (e.g., water/ethanol) can help solubilize the incoming thiol and stabilize the nanoparticles during the transition.
-
Check pH: The charge on the initial stabilizing ligands (like citrate) is pH-dependent. Ensure the pH of your nanoparticle solution is appropriate to maintain stability before starting the ligand exchange.
-
Purification Post-Functionalization: After the reaction, it's crucial to remove excess thiol and displaced ligands. This is often done by repeated cycles of centrifugation, removal of the supernatant, and redispersion of the nanoparticle pellet in a clean, nonpolar solvent (e.g., hexane or toluene). Incomplete purification can lead to instability over time.[12]
Section 4: General FAQs
Q6: Why is this compound preferred over shorter-chain thiols for creating robust hydrophobic surfaces?
A: The length of the alkyl chain (n=14 for the CH2 groups) is critical. A well-ordered monolayer requires the stabilizing van der Waals interactions between adjacent alkyl chains to overcome the rotational freedom of the molecules. For alkanethiols on gold, this effect becomes significant for chains with 10 or more carbons. The 15-carbon chain of this compound provides strong intermolecular forces, leading to a densely packed, quasi-crystalline monolayer that is highly effective at blocking water and ions from the underlying substrate.[13] Shorter chains form less ordered and less stable SAMs.[14]
Q7: I see unexpected peaks in my XPS spectrum after forming a SAM. What could they be?
A: Besides potential contaminants, the most common unexpected species are oxidized sulfur. The S(2p) spectrum is very informative.
-
Thiolate on Gold: A doublet around 162 eV is characteristic of the sulfur atom bonded to gold (Au-S-R).
-
Physisorbed/Unbound Thiol/Disulfide: A doublet around 164 eV can indicate unbound thiol or disulfide molecules trapped in the monolayer. This often points to insufficient rinsing after incubation.
-
Sulfonates (R-SO3-): A peak at a much higher binding energy (~168 eV) is a clear sign of severe oxidation. This can happen if the SAM is exposed to harsh oxidative conditions (like ozone) or sometimes during analysis if the X-ray source is too intense.[15] This indicates compromised monolayer integrity.
References
-
GHS 11 (Rev.11) SDS Word 下载CAS: 25276-70-4 Name: Pentadecane-1-thiol . XiXisys. [Link]
-
Thiol-Functional Polymer Nanoparticles via Aerosol Photopolymerization . MDPI. [Link]
-
Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach . MDPI. [Link]
-
Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) . MDPI. [Link]
-
Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold . ResearchGate. [Link]
-
Removal of Thiol Ligands from Surface-Confined Nanoparticles without Particle Growth or Desorption . ResearchGate. [Link]
-
1-pentadecane thiol, 25276-70-4 . The Good Scents Company. [Link]
-
Recent Developments in Disulfide Bond Formation . SYNLETT. [Link]
-
Self assembled monolayer formation of alkanethiols on gold . Institute of Solid State Physics, Graz University of Technology. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways . Antioxidants & Redox Signaling. [Link]
-
Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100) . ACS Publications. [Link]
-
Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach . ResearchGate. [Link]
-
This compound . NIST WebBook. [Link]
-
Purification of dodecanethiol derivatised gold nanoparticles . RSC Publishing. [Link]
-
Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids . ACS Applied Materials & Interfaces. [Link]
-
Thiol-based Self-assembled Monolayers: Formation and Organization . Dr. Lee Group, University of Houston. [Link]
-
Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols . Dr. Lee Group, University of Houston. [Link]
-
15.7: Redox Reactions of Thiols and Disulfides . Chemistry LibreTexts. [Link]
-
Potential-Dependent Wetting of Aqueous Solutions on Self-Assembled Monolayers Formed from 15-(Ferrocenylcarbonyl)pentadecanethiol on Gold . ACS Publications. [Link]
-
How important is drying/rinsing alkanethiol monolayers? . ResearchGate. [Link]
-
(PDF) Solvent Effects in Supramolecular Systems . ResearchGate. [Link]
-
Biocompatibility Failure & Solvent Effect on Chemical Characterization . American Pharmaceutical Review. [Link]
-
Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases . ACS Publications. [Link]
-
Disulfide synthesis by S-S coupling . Organic Chemistry Portal. [Link]
-
Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols . MDPI. [Link]
-
Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications . ScienceDirect. [Link]
-
Investigation of the interactions between alkanethiol self-assembled monolayers and a liquid overlayer using impedance spectroscopy . RSC Publishing. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. if.tugraz.at [if.tugraz.at]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of dodecanethiol derivatised gold nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Buy this compound | 25276-70-4 [smolecule.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of 1-Pentadecanethiol Self-Assembled Monolayers (SAMs)
Welcome to the technical support center dedicated to the robust application of 1-Pentadecanethiol (PDT) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals who rely on the precision and stability of SAM-modified surfaces. Here, we move beyond standard protocols to address the nuances of creating and maintaining high-integrity PDT SAMs for long-term experimental success.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound SAMs.
Q1: What is the primary cause of degradation in alkanethiol SAMs like this compound?
A: The primary cause of degradation in alkanethiol SAMs on gold substrates is the oxidation of the gold-thiolate bond.[1] This process can be accelerated by exposure to ambient conditions, including air, light, and moisture.[1][2] Specifically, atmospheric components like oxygen and ozone are significant contributors to this oxidative degradation.[2] The oxidation can lead to the desorption of the alkanethiol molecules or the scission of the S-C bond, resulting in a compromised monolayer.[1]
Q2: How does the alkyl chain length of a thiol, such as in this compound, influence the SAM's stability?
A: The long alkyl chain of this compound (a C15 thiol) is a key factor in its stability. Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules within the monolayer.[3] These increased intermolecular forces result in a more densely packed and ordered SAM, which is more resistant to desorption and degradation compared to SAMs formed from shorter-chain thiols.[3][4]
Q3: What is a realistic timeframe for the stability of a well-prepared this compound SAM under typical laboratory conditions?
A: While the gold-thiolate bond can be susceptible to oxidation in ambient air, a well-prepared PDT SAM can remain stable for several days if handled and stored correctly.[1] However, for applications requiring long-term stability, especially in biological media or under electrochemical stress, degradation can occur more rapidly.[5] For critical experiments, it is always recommended to use freshly prepared SAMs or to perform characterization to verify the monolayer's integrity.[2]
Q4: Can I store my PDT SAM-modified substrates? If so, what are the best practices?
A: Yes, you can store PDT SAMs, but it must be done with care to minimize degradation. The best practice for long-term storage is to place the SAM-modified substrates in a clean, dry environment, such as a desiccator or a Petri dish, and backfill the container with an inert gas like dry nitrogen.[6] This minimizes exposure to oxygen and moisture, which are key drivers of degradation.[1][6]
Q5: What are the most critical factors for forming a high-quality, stable PDT SAM from the outset?
A: The formation of a high-quality PDT SAM is predicated on three main factors:
-
Substrate Purity: The gold substrate must be exceptionally clean and free from organic and particulate contamination.[7]
-
Reagent and Solvent Purity: High-purity this compound and anhydrous solvents (like 200 proof ethanol) are crucial to prevent contaminants from competing for binding sites on the substrate.[7][8]
-
Controlled Environment: The self-assembly process should be conducted in a clean environment, free from airborne contaminants like silanes or iodine, which can interfere with monolayer formation.[6][7]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the preparation and use of this compound SAMs.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Incomplete or Patchy Monolayer Formation | 1. Contaminated Substrate: Organic residues or particulates on the gold surface are blocking thiol binding sites.[7] 2. Impure this compound or Solvent: Contaminants in the thiol solution are co-adsorbing or interfering with the self-assembly process.[7] 3. Insufficient Incubation Time: The self-assembly process was not allowed to proceed to completion, resulting in a less-ordered monolayer.[7] | 1. Implement a rigorous substrate cleaning protocol. See the detailed protocol below. A pristine surface is non-negotiable for achieving a densely packed SAM. 2. Use high-purity (≥97%) this compound and anhydrous ethanol. This minimizes the presence of impurities that can introduce defects into the monolayer.[9] 3. Increase the incubation time to 12-24 hours. While initial monolayer formation is rapid, a longer duration allows for molecular rearrangement and the formation of a more crystalline, stable structure.[10] |
| Poor Long-Term Stability (SAM degrades quickly) | 1. Exposure to Ambient Air and Light: The gold-thiolate bond is being oxidized by atmospheric oxygen, ozone, and light.[1][2] 2. Presence of Defects in the SAM: Degradation often initiates at defect sites such as domain boundaries and vacancy islands.[11] 3. Storage in Aqueous Media: Prolonged immersion in aqueous solutions, especially buffers, can lead to desorption of the thiol molecules.[5] | 1. Store prepared SAMs under an inert atmosphere (e.g., nitrogen or argon). This directly addresses the primary degradation pathway by removing oxygen.[6] 2. Optimize the self-assembly process to minimize defects. This includes using pure reagents, clean substrates, and allowing for sufficient incubation time for the monolayer to anneal. 3. For applications in aqueous environments, consider using multi-thiol anchors or other stabilizing strategies. While beyond the scope of PDT alone, this is a key consideration for demanding applications.[3] |
| Inconsistent Experimental Results | 1. Variability in SAM Quality: Inconsistent preparation is leading to differences in monolayer structure and surface properties. 2. Degradation of the SAM During Experimentation: The monolayer is not stable under the experimental conditions.[5] | 1. Standardize your SAM preparation protocol. Ensure all parameters (cleaning, solution concentration, incubation time, rinsing) are kept consistent between experiments. 2. Characterize your SAMs before and after experiments. Techniques like contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) can provide valuable information on the integrity of the monolayer.[12][13] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of High-Stability this compound SAMs on Gold
This protocol details the steps for creating a densely packed and stable PDT SAM.
1. Substrate Cleaning (Critical Step): a. Immerse the gold-coated substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution. b. Leave the substrate in the solution for 10-15 minutes. c. Thoroughly rinse the substrate with deionized water and then with absolute ethanol. d. Dry the substrate under a stream of dry nitrogen gas.
2. Preparation of the this compound Solution: a. Prepare a 1 mM solution of this compound in absolute ethanol. Use of a high-purity, anhydrous solvent is essential.[7] b. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
3. Self-Assembly Process: a. Immediately after cleaning and drying, immerse the gold substrate into the this compound solution.[6] b. To minimize oxidation, reduce the headspace in the container and backfill with an inert gas like nitrogen before sealing.[6] c. Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.[10]
4. Rinsing and Drying: a. After incubation, remove the substrate from the thiol solution. b. Rinse the surface thoroughly with absolute ethanol to remove any physisorbed molecules. c. Dry the substrate again under a stream of dry nitrogen.
5. Characterization and Storage: a. The quality of the freshly prepared SAM can be verified by measuring the static water contact angle. A hydrophobic surface with a contact angle greater than 100° is indicative of a well-formed monolayer.[14] b. For storage, place the SAM in a clean, sealed container backfilled with nitrogen.[6]
Visualizing Key Processes
To better understand the dynamics of SAM formation and degradation, the following diagrams illustrate these critical processes.
Caption: Workflow of this compound SAM formation on a gold substrate.
Caption: Key pathways for the degradation of this compound SAMs.
References
- Liu, G. Y., & Salmeron, M. (Year). Molecular-Level Approach To Inhibit Degradations of Alkanethiol Self-Assembled Monolayers in Aqueous Media. Langmuir.
- BenchChem. (2025). Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs)
- Willey, T. M., et al. (2005). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. Applied Surface Science.
- Tosatti, S., et al. (Year). Long-Term Stability of Self-Assembled Monolayers in Biological Media. Langmuir.
- Willey, T. M., et al. (2004).
- BenchChem. (2025). Technical Support Center: Self-Assembled Monolayer (SAM)
- BenchChem. (2025).
- Love, J. C., et al. (2020). Alkanethiol Monolayer End Groups Affect the Long-Term Operational Stability and Signaling of Electrochemical, Aptamer-Based Sensors in Biological Fluids.
- Pace, G., et al. (2023).
- Fang, T. H., et al. (Year). Surface and Mechanical Characteristics of Alkanethiol Self-Assembled Monolayers. Journal of Nanoscience and Nanotechnology.
- Yuan, Y., et al. (Year).
- Himmel, H. J., et al. (Year). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. Langmuir.
- Sibener, S. J., et al. (2019). Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. The Journal of Physical Chemistry C.
- Surface Solutions. (2009). Self-Assembled Monolayers of Alkanethiols. BOTM: November 2009.
- Allara, D. L., et al. (Year).
- Das, A., et al. (Year). Increased Stability of Glycol-Terminated Self-Assembled Monolayers for Long-Term Patterned Cell Culture.
- Willey, T. M., et al. (2005). (Open Access)
- Schreiber, F. (Year). Self assembled monolayer formation of alkanethiols on gold.
- Sigma-Aldrich. (n.d.). Self-Assembled Monolayers: Advantages of Pure Alkanethiols.
- BenchChem. (2025). Longer Chains, Stronger Bonds: A Comparative Guide to the Electrochemical Stability of Alkanethiol SAMs.
- Science topic: SELF-ASSEMBLED MONOLAYERS. (n.d.).
- Allara, D. L. (Year). Critical issues in applications of self-assembled monolayers. Langmuir.
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
- Sigma-Aldrich. (n.d.). This compound.
- Anderson, J. M., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior.
- Petrovykh, D. Y., et al. (Year). Passivation of GaAs by octadecanethiol self-assembled monolayers deposited from liquid and vapor phases. Journal of Applied Physics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound = 97 25276-70-4 [sigmaaldrich.com]
- 10. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 1-Pentadecanethiol Self-Assembled Monolayers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Pentadecanethiol (PDT) self-assembled monolayers (SAMs). This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of SAM formation and achieve high-quality, reproducible monolayers. The quality of a SAM is critically dependent on kinetic factors, with immersion time being a paramount parameter. This document will elucidate the relationship between immersion time and the structural integrity of your PDT monolayer.
The Science of Self-Assembly: A Two-Stage Process
The formation of an alkanethiol SAM on a gold substrate is not an instantaneous event but rather a dynamic process that can be broadly categorized into two kinetic regimes.[1] Understanding this is fundamental to troubleshooting issues related to immersion time.
-
Rapid Initial Adsorption: In the first few seconds to minutes of immersion, PDT molecules rapidly adsorb onto the gold surface.[1] This initial phase is driven by the strong affinity between the sulfur headgroup and the gold substrate.[2] During this stage, the alkyl chains may be in a disordered, "lying-down" state.[3] This initial layer covers a significant portion of the surface, typically 80-90% of the total film formation.[1]
-
Slower Organizational Phase: Following the initial adsorption, a much slower reorganization process occurs over minutes to several hours.[1] During this phase, the alkyl chains begin to stand up and pack closely together due to van der Waals interactions, leading to a well-ordered, quasi-crystalline monolayer.[2] This ordering process is crucial for minimizing defects and achieving a densely packed, hydrophobic surface.
This two-stage process is visually represented in the workflow diagram below.
Caption: Experimental workflow for the formation of a this compound SAM.
Troubleshooting Guide
This section addresses common problems encountered during the formation of PDT monolayers, with a focus on issues related to immersion time.
Q1: My monolayer has a low water contact angle, suggesting poor quality. Is a longer immersion time always better?
A1: Not necessarily, although insufficient immersion time is a common culprit for low contact angles. A low contact angle indicates a hydrophilic surface, which for a PDT monolayer, points to a disordered or incomplete film where the underlying gold substrate or disordered alkyl chains are exposed.
-
Causality: During the initial rapid adsorption phase, the PDT molecules may not have had sufficient time to arrange into a densely packed, ordered state that presents a uniform methyl-terminated, hydrophobic surface. The slower organizational phase is critical for achieving a high contact angle. For long-chain alkanethiols, this ordering can continue to improve for several hours.[1]
-
Troubleshooting Steps:
-
Increase Immersion Time: If your initial immersion time was short (e.g., less than 1 hour), increase it to 12-24 hours to allow for complete self-organization.
-
Verify Substrate Cleanliness: Contaminants on the gold surface can inhibit proper monolayer formation, regardless of immersion time.[4] Ensure your substrate cleaning procedure is rigorous.
-
Check Solution Purity: Impurities in the PDT or the solvent can co-adsorb on the surface, leading to defects and a lower contact angle.[4] Use high-purity reagents and solvents.[5]
-
Q2: I'm observing significant variability in monolayer quality between experiments, even with the same immersion time. What could be the cause?
A2: This issue often points to subtle inconsistencies in the experimental setup or procedure that become more pronounced with shorter immersion times.
-
Causality: The kinetics of SAM formation are sensitive to factors like temperature, solution concentration, and the cleanliness of the environment.[1] Minor variations in these parameters can lead to different rates of monolayer formation and organization, resulting in inconsistent quality for a fixed immersion time.
-
Troubleshooting Steps:
-
Standardize Immersion Time: For robust and reproducible results, a longer immersion time (e.g., 18-24 hours) is often recommended as it allows the system to reach a more thermodynamically stable state, making it less sensitive to minor kinetic variations.[6]
-
Control Temperature: Perform the self-assembly in a temperature-controlled environment, as temperature can affect both the kinetics of adsorption and the final structure of the monolayer.
-
Ensure a Clean Environment: Work in a clean area, as airborne contaminants can settle on the substrate or in the solution, impacting monolayer quality.[5]
-
Q3: AFM imaging reveals pinholes and domain boundaries in my PDT monolayer. Will a longer immersion time help eliminate these defects?
A3: A longer immersion time can help to anneal some defects, but it may not eliminate them entirely.
-
Causality: Pinholes and domain boundaries are common defects in SAMs. Domain boundaries arise from the coalescence of ordered domains that nucleate at different points on the polycrystalline gold surface.[7] While the slower organizational phase allows for some rearrangement and reduction of these defects, complete elimination is challenging. The exchange of molecules at domain boundaries is a slow process.[7]
-
Troubleshooting Steps:
-
Optimize Immersion Time: While a very short immersion will result in a highly defective film, an excessively long immersion (days) may not yield significant improvements and can risk solution degradation. An immersion time of 18-24 hours is a good starting point for achieving a balance.
-
Consider Thermal Annealing: Post-deposition annealing of the SAM (at moderate temperatures, e.g., 60-80°C) in an inert environment can sometimes promote the reorganization of the monolayer and reduce defects. However, be aware that higher temperatures can also lead to desorption.[8]
-
Caption: Troubleshooting flowchart for common issues in PDT monolayer formation.
Frequently Asked Questions (FAQs)
Q1: What is the minimum immersion time required to form a reasonably good PDT monolayer?
A1: While a significant portion of the monolayer forms within the first few minutes, achieving a well-ordered film takes longer. For long-chain alkanethiols, an immersion time of at least 45 seconds can produce an ordered monolayer, but disorder increases with shorter times.[9] For reproducible and high-quality results, an immersion of several hours to overnight (12-24 hours) is standard practice in many laboratories.[6][10]
Q2: How does the concentration of the this compound solution affect the optimal immersion time?
A2: Solution concentration and immersion time are inversely related. Higher concentrations lead to a faster initial adsorption rate.[6] However, using a very high concentration does not necessarily equate to a better monolayer and can sometimes lead to the formation of multilayers or less ordered films. A typical concentration range for alkanethiols is 0.01 mM to 1 mM in ethanol.[6][11] At lower concentrations, longer immersion times are required to achieve a complete, well-ordered monolayer.[6]
Q3: Does the choice of solvent impact the required immersion time?
A3: Yes, the solvent plays a crucial role in the kinetics of SAM formation.[12] Ethanol is a common and effective solvent for alkanethiols.[10] Solvents that have a strong interaction with the gold surface can compete with the thiol for binding sites, potentially slowing down the self-assembly process. The solubility of the alkanethiol in the chosen solvent is also a key factor.[12]
Q4: Will leaving the substrate in the PDT solution for an extended period (e.g., several days) harm the monolayer?
A4: Generally, for simple alkanethiols like PDT, extended immersion for several days is unlikely to harm the monolayer and may even lead to a reduction in defects.[6] However, the stability of the thiol solution itself can become a concern over very long periods, as oxidation or aggregation of the thiol molecules could potentially occur. For most applications, an 18-24 hour immersion is sufficient.
Q5: How can I be sure that my monolayer is fully formed and well-ordered?
A5: A combination of characterization techniques is recommended:
-
Contact Angle Goniometry: A high static water contact angle (typically >105° for a well-ordered long-chain alkanethiol SAM) is indicative of a dense, hydrophobic monolayer.
-
Ellipsometry: This technique can be used to measure the thickness of the monolayer.[13] For a given alkanethiol, the thickness should reach a plateau value after a certain immersion time, indicating the completion of the monolayer.
-
Atomic Force Microscopy (AFM): AFM can provide topographical images of the monolayer, allowing for the visualization of defects such as pinholes and domain boundaries.
Data Presentation
The following table provides representative data on how key monolayer properties evolve with immersion time for long-chain alkanethiols, such as this compound.
| Immersion Time | Water Contact Angle (Static) | Ellipsometric Thickness | Qualitative Observations (based on AFM) |
| < 1 minute | 80° - 95° | 70-85% of final thickness | Incomplete coverage, significant number of pinholes, disordered domains. |
| 1 - 30 minutes | 95° - 105° | 85-95% of final thickness | Largely complete coverage, some pinholes and visible domain boundaries. |
| 1 - 6 hours | 105° - 110° | ~95-99% of final thickness | Reduced pinhole density, larger and more well-defined domains. |
| 12 - 24 hours | >110° | Plateaued at final thickness | Densely packed monolayer with minimal defects, large domains. |
Note: These are typical values and may vary depending on specific experimental conditions such as substrate quality, solution concentration, and temperature.
Experimental Protocols
Protocol 1: Preparation of this compound Solution (1 mM in Ethanol)
-
Materials: this compound (PDT), 200-proof ethanol, glass vial, calibrated micropipette.
-
Procedure:
-
Ensure all glassware is thoroughly cleaned.[5]
-
Calculate the required mass of PDT for the desired volume of 1 mM solution (Molecular Weight of PDT ≈ 244.48 g/mol ).
-
Accurately weigh the PDT or, if it is a liquid, measure the appropriate volume using its density (≈ 0.847 g/mL).
-
Dissolve the PDT in the calculated volume of 200-proof ethanol.
-
Cap the vial and gently agitate until the PDT is fully dissolved.
-
Protocol 2: Formation of PDT SAM on Gold Substrate
-
Substrate Preparation:
-
Clean the gold substrate using a suitable method (e.g., piranha solution, UV/ozone treatment, or plasma cleaning). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Immersion:
-
Place the clean, dry substrate in a clean container.
-
Add the 1 mM PDT solution, ensuring the substrate is fully submerged.
-
Seal the container to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for the desired immersion time (typically 18-24 hours) at room temperature.
-
-
Post-Immersion Rinsing:
-
Remove the substrate from the PDT solution.
-
Rinse the substrate thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry the SAM-coated substrate under a stream of dry nitrogen.
-
The substrate is now ready for characterization or use.
-
References
-
Lee, T. R. Thiol-based Self-assembled Monolayers: Formation and Organization. In Encyclopedia of Materials: Science and Technology; Elsevier, 2001; pp 8993–9001. [Link]
-
Bensebaa, F.; et al. Kinetics of Formation of Long-Chain n-Alkanethiolate Monolayers on Polycrystalline Gold. Langmuir1998 , 14 (7), 1849–1854. [Link]
-
Dai, J.; et al. Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold. Journal of Electroanalytical Chemistry2008 , 624 (1-2), 315–322. [Link]
-
Ishida, T.; et al. AFM forces measured between gold surfaces coated with self-assembled monolayers of 1-hexadecanethiol. Journal of Colloid and Interface Science2008 , 324 (1-2), 147–153. [Link]
-
Khan, M. A.; et al. Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. AIP Advances2023 , 13 (9), 095109. [Link]
-
Whitesides, G. M.; Laibinis, P. E. The relative importance of contact-angle hysteresis and work of adhesion on droplet “roll-off” or sliding angles. Chemical Communications2025 . [Link]
-
Sastry, M. A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Bulletin of Materials Science1997 , 20 (2), 159–165. [Link]
-
Schlenoff, J. B.; Li, M.; Ly, H. Kinetics of Exchange of Alkanethiol Monolayers Self-Assembled on Polycrystalline Gold. Journal of the American Chemical Society1995 , 117 (50), 12528–12536. [Link]
-
Schreiber, F. Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics2004 . [Link]
-
Ulman, A. Formation and Structure of Self-Assembled Monolayers. Chemical Reviews1996 , 96 (4), 1533–1554. [Link]
-
Zhang, H.; Guo, W. AFM Controlled Selective Deposition of 1-Octadecanethiol on Gold. Chinese Journal of Chemistry2003 , 21 (11), 1464–1467. [Link]
-
Bain, C. D.; et al. Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society1989 , 111 (1), 321–335. [Link]
-
Azzam, W.; et al. Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). The Journal of Physical Chemistry C2017 , 121 (48), 26911–26918. [Link]
-
Winking, L.; et al. Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy. Beilstein Journal of Nanotechnology2015 , 6, 1729–1738. [Link]
-
Green, D. W.; et al. Challenges and developments of self-assembled monolayers and polymer brushes as a green lubrication solution for tribological applications. Green Materials2023 , 11 (2), 47–65. [Link]
-
Sastry, M. Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. ResearchGate2025 . [Link]
-
Liu, G.-Y.; Xu, S.; Qian, Y. Accelerating the Kinetics of Thiol Self-Assembly on Gold—A Spatial Confinement Effect. Accounts of Chemical Research2000 , 33 (7), 457–466. [Link]
-
Schreiber, F. Structure and growth of self-assembling monolayers. Progress in Surface Science2000 , 65 (5-8), 151–256. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. Active Control of Contact Angles of Various Liquids from the Response of Self-Assembled Thiol Molecules to Electric Current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. if.tugraz.at [if.tugraz.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. media.mit.edu [media.mit.edu]
- 11. AFM forces measured between gold surfaces coated with self-assembled monolayers of 1-hexadecanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. research.abo.fi [research.abo.fi]
Technical Support Center: Purity Analysis of 1-Pentadecanethiol for Research Use
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purity analysis of 1-Pentadecanethiol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound
This compound (C₁₅H₃₂S), also known as pentadecyl mercaptan, is a long-chain alkyl thiol utilized in various research applications, notably in the formation of self-assembled monolayers (SAMs) on noble metal surfaces.[1][2] The purity of this reagent is paramount, as contaminants can introduce significant variability and artifacts into experimental results. This guide provides a comprehensive overview of best practices for purity assessment, focusing on Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the typical physical and chemical properties of this compound?
-
How should I safely handle and store this compound?
-
What are the most common impurities in this compound?
-
Why is purity crucial when using this compound for self-assembled monolayers?
-
-
Analytical Techniques for Purity Assessment
-
Gas Chromatography (GC-FID)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-
Troubleshooting Guide
-
GC Analysis Issues
-
NMR Spectroscopy Issues
-
-
Experimental Protocols
-
Protocol 1: Purity Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Protocol 2: Purity Analysis by ¹H and ¹³C NMR Spectroscopy
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the typical physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is essential for its proper handling and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂S | [2] |
| Molecular Weight | 244.48 g/mol | [2] |
| CAS Number | 25276-70-4 | [3] |
| Appearance | Colorless liquid or solid | [4] |
| Boiling Point | 325 °C (lit.) | [5][6] |
| Melting Point | 22 °C | [6] |
| Density | 0.847 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.462 (lit.) | [5][7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, hexane, and dichloromethane.[8][9] |
Q2: How should I safely handle and store this compound?
Proper handling and storage are critical to maintain the purity and ensure the safety of laboratory personnel.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[4] To prevent oxidation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen). Long-term storage at reduced temperatures (2-8 °C) can also help minimize degradation.
Q3: What are the most common impurities in this compound?
Impurities in this compound typically arise from its synthesis or degradation.
-
Dipentadecyl Disulfide: The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol groups.[10][11] This process can be accelerated by exposure to air, light, and certain metal ions.
-
Unreacted Starting Materials: Depending on the synthetic route, residual amounts of precursor molecules, such as 1-pentadecanol or 1-bromopentadecane, may be present.[12]
-
Other Alkanethiols: Shorter or longer chain alkanethiols can be present as byproducts from the synthesis.
Q4: Why is purity crucial when using this compound for self-assembled monolayers (SAMs)?
The quality of SAMs is highly dependent on the purity of the constituent alkanethiol. Impurities can co-adsorb onto the substrate surface, leading to a disordered and non-ideal monolayer. This can significantly alter the surface properties, such as wettability, thickness, and chemical reactivity, thereby compromising the reliability of subsequent experiments.
Analytical Techniques for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity profile of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.[13] It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The flame ionization detector provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of organic molecules. NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the identification of the main compound and any impurities present.
Troubleshooting Guide
GC Analysis Issues
-
Problem: Peak Tailing for this compound
-
Problem: Appearance of a Later-Eluting Peak
-
Probable Cause: This is often indicative of the presence of dipentadecyl disulfide, the oxidation product of this compound. Disulfides have higher boiling points than their corresponding thiols.
-
Solution:
-
Confirm the identity of the peak by GC-MS if available.
-
Minimize sample exposure to air and light. Prepare samples fresh before analysis.
-
Store this compound under an inert atmosphere.
-
-
NMR Spectroscopy Issues
-
Problem: Broad -SH Proton Signal
-
Probable Cause: The thiol proton signal can be broad due to chemical exchange with trace amounts of water or other protic impurities.
-
Solution:
-
Use high-purity deuterated solvents.
-
To confirm the -SH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -SH peak will disappear due to proton-deuterium exchange.
-
-
-
Problem: Unidentified Peaks in the Spectrum
-
Probable Cause: These could be residual solvents from synthesis or purification, or impurities such as the corresponding disulfide.[17]
-
Solution:
-
Consult tables of common NMR solvent impurities.[17]
-
Compare the spectrum to the expected chemical shifts for dipentadecyl disulfide. The methylene protons adjacent to the disulfide bond will be shifted downfield compared to those adjacent to the thiol group.
-
-
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and column used.
1. Sample Preparation:
- Prepare a stock solution of this compound at approximately 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.[8]
- Perform serial dilutions to create a working solution of approximately 100 µg/mL.
- Ensure all glassware is scrupulously clean to avoid contamination.[8]
2. GC-FID Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar (e.g., DB-1, HP-5) or mid-polar (e.g., DB-5) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation of long-chain hydrocarbons. |
| Carrier Gas | Helium or Hydrogen | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample.[1] |
| Injection Volume | 1 µL | Prevents column overload. |
| Split Ratio | 50:1 | Suitable for a concentrated sample to avoid peak broadening. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 300 °C, hold 5 min | Separates the thiol from potential lower and higher boiling impurities. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |
| Detector Temp. | 320 °C | Prevents condensation of the analytes. |
3. Data Analysis:
- Calculate the purity by area percent, assuming all components have a similar response factor with the FID.
- Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
Protocol 2: Purity Analysis by ¹H and ¹³C NMR Spectroscopy
This protocol outlines the procedure for acquiring and interpreting NMR spectra of this compound.
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis (qNMR) is desired.
2. NMR Spectrometer Parameters:
- Spectrometer: 300 MHz or higher for better resolution.
- ¹H NMR:
- Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
- Use a relaxation delay of at least 5 seconds for accurate integration.
- ¹³C NMR:
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Use proton decoupling to simplify the spectrum.
3. Spectral Interpretation:
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~2.5 ppm (quartet, 2H): Methylene group adjacent to the sulfur (-CH₂-SH).
-
~1.6 ppm (multiplet, 2H): Methylene group beta to the sulfur (-CH₂-CH₂-SH).
-
~1.2-1.4 ppm (broad multiplet, 24H): Methylene groups in the alkyl chain (-(CH₂)₁₂-).
-
~1.3 ppm (triplet, 1H): Thiol proton (-SH). The coupling to the adjacent methylene may not always be resolved.
-
~0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃).
-
-
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~34 ppm: Methylene group adjacent to the sulfur (-CH₂-SH).
-
~32 ppm: Methylene group beta to the sulfur (-CH₂-CH₂-SH).
-
~22-30 ppm: Methylene groups in the alkyl chain.
-
~14 ppm: Terminal methyl group (-CH₃).
-
References
-
Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Lane Lab of Chemistry. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Monolayers Derived From Two Components with Alkane Chains of Different Length. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]
-
Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of thiol using DEAD and its derivatives. Retrieved from [Link]
-
Agilent. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. Retrieved from [Link]
-
ACS Publications. (n.d.). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs (100). Retrieved from [Link]
-
YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-pentadecane thiol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Retrieved from [Link]
-
Restek. (2018). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Desorption of Alkanethiols in Mixed Self-Assembled Monolayers for Subsequent Oligonucleotide Attachment and DNA Hybridization. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. iltusa.com [iltusa.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Dodecanethiol: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 13. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 16. organomation.com [organomation.com]
- 17. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 1-Pentadecanethiol Self-Assembled Monolayers
This guide provides a comprehensive comparison of the essential techniques for characterizing 1-Pentadecanethiol (PDT) self-assembled monolayers (SAMs). In fields ranging from biosensor development to drug delivery platforms, the quality, uniformity, and stability of the SAM are paramount. A well-defined monolayer is not an assumption to be made but a prerequisite to be proven. This document moves beyond mere procedural lists to explain the causality behind experimental choices, enabling researchers to build a self-validating system for monolayer characterization.
The Imperative of Multi-Modal Characterization
A this compound SAM is an ordered, single-molecule-thick layer formed by the chemisorption of PDT onto a substrate, most commonly gold.[1][2] The sulfur headgroup forms a strong bond with the gold, while the 15-carbon alkyl chains, through van der Waals interactions, pack into a dense, quasi-crystalline structure.[3] This ordering dictates the monolayer's critical properties: its barrier function, surface energy, and thickness.
No single technique can fully elucidate the structure and quality of a SAM. A robust characterization strategy relies on the synthesis of complementary data from multiple orthogonal techniques. This approach creates a self-validating workflow where the results from one method corroborate and are contextualized by the others. For instance, a thickness measurement from ellipsometry is only meaningful if contact angle goniometry confirms a hydrophobic surface and XPS verifies the correct elemental composition.
Caption: A self-validating workflow for comprehensive SAM characterization.
Section 1: Surface Wettability and Energy Assessment
Contact Angle Goniometry
Causality & Experimental Choice: Contact angle goniometry is the first and most straightforward assessment of a successful SAM formation. A well-ordered PDT SAM should present a uniform, non-polar methyl (-CH₃) surface to the environment. This results in a hydrophobic surface with a high water contact angle.[4] Deviations from the expected angle can indicate incomplete monolayer formation, contamination, or disorder. It is a rapid, non-destructive technique ideal for initial quality screening.
Experimental Protocol: Static Contact Angle Measurement
-
Preparation: Place the SAM-coated substrate on the goniometer stage. Ensure the surface is level.
-
Droplet Deposition: Using an automated or manual syringe, dispense a single droplet of high-purity (e.g., 18 MΩ·cm) water onto the surface. A droplet volume of 2-5 µL is typical.
-
Equilibration: Allow the droplet to equilibrate on the surface for 15-30 seconds.
-
Imaging: Capture a high-resolution image of the droplet profile.
-
Analysis: Use the instrument's software to fit the droplet shape to a mathematical model (e.g., Young-Laplace) and calculate the contact angle at the three-phase (solid-liquid-gas) boundary.[5]
-
Validation: Repeat the measurement at a minimum of three different locations on the surface to assess uniformity. The standard deviation should be minimal (< 2°).
Caption: Workflow for static water contact angle measurement.
| Parameter | Expected Value for High-Quality PDT SAM | Significance |
| Static Water Contact Angle | 108° - 112° | Confirms a dense, well-ordered methyl-terminated surface. |
| Contact Angle Hysteresis | < 5° | Low hysteresis indicates a smooth, chemically homogeneous surface. |
Section 2: Monolayer Thickness Verification
Spectroscopic Ellipsometry
Causality & Experimental Choice: Ellipsometry is a highly sensitive optical technique that measures the change in polarization of light upon reflection from a surface.[6] This change is directly related to the thickness and refractive index of thin films on that surface. For PDT SAMs, it provides a precise, non-destructive measurement of the monolayer's thickness.[7][8] This value can be compared to the theoretical length of the PDT molecule to infer molecular tilt and packing density. A consistent thickness across the sample is a strong indicator of a uniform monolayer.[9]
Experimental Protocol: Thickness Measurement
-
Reference Measurement: Before SAM formation, measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate across a wide spectral range (e.g., 400-700 nm) at multiple angles of incidence (e.g., 60°, 65°, 70°).[7] Model this data to determine the optical constants (n and k) of the gold layer.
-
Sample Measurement: After SAM formation, measure Ψ and Δ on the exact same spots of the substrate under the same conditions.
-
Modeling & Fitting: Create a three-layer optical model: Air / Organic Film / Gold Substrate.
-
Fix the gold substrate's optical constants from the reference measurement.
-
Assume a refractive index for the organic film (a value of 1.45 is standard for alkanethiol SAMs).[9]
-
Fit the experimental data by allowing the thickness of the organic film to be the only variable parameter. The software will perform a regression analysis to find the thickness that provides the best fit between the model and the measured data.[10]
| Parameter | Expected Value for High-Quality PDT SAM | Significance |
| Ellipsometric Thickness | 17 - 21 Å | Corresponds to a densely packed monolayer with a molecular tilt angle of ~30° from the surface normal. |
Section 3: Chemical Composition and Bonding State
X-ray Photoelectron Spectroscopy (XPS)
Causality & Experimental Choice: XPS is an indispensable surface-sensitive technique that provides both elemental composition and chemical state information.[11] For PDT SAMs, it serves three critical functions: 1) Confirming the presence of Carbon (C), Sulfur (S), and the Gold (Au) substrate, while verifying the absence of contaminants. 2) Proving the formation of a gold-thiolate bond, which is the foundational chemical interaction of the SAM.[12] 3) Angle-resolved XPS (ARXPS) can provide additional information on monolayer thickness and order.[11]
Experimental Protocol: Surface Analysis
-
Survey Scan: Acquire a wide binding energy scan (0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed, high-resolution scans over the specific regions of interest: C 1s, S 2p, and Au 4f.
-
S 2p Analysis (Critical): The S 2p spectrum is the most informative. Deconvolute the S 2p peak. A high-quality SAM will show a dominant doublet with the S 2p₃/₂ component at ~162 eV, which is characteristic of a sulfur atom covalently bonded to gold (a thiolate).[12] The presence of a significant peak at ~164 eV would indicate unbound, physisorbed thiol or disulfide, signifying an incomplete or poorly rinsed monolayer.[12]
-
C 1s Analysis: The C 1s spectrum should show a single, symmetric peak around 285.0 eV, corresponding to the hydrocarbon backbone. The absence of other carbon species (e.g., C-O, C=O) confirms the purity of the monolayer.
-
Au 4f Analysis: The Au 4f spectrum serves as a reference and confirms the substrate.
Caption: Decision workflow for XPS analysis of PDT SAMs.
| Element Region | Binding Energy (eV) | Significance |
| S 2p₃/₂ (Thiolate) | ~162.0 eV | Primary indicator of successful chemisorption. [12] |
| S 2p₃/₂ (Unbound) | ~163.5 - 164.0 eV | Indicates physisorbed molecules, poor rinsing, or multilayers.[12] |
| C 1s | ~285.0 eV | Confirms the presence of the hydrocarbon backbone. |
| Au 4f₇/₂ | ~84.0 eV | Confirms the gold substrate. |
Section 4: Topography and Nanoscale Structure
Atomic Force Microscopy (AFM)
Causality & Experimental Choice: AFM provides a direct visualization of the surface topography at the nanoscale.[13] For SAMs, it is used to assess surface smoothness and identify defects like pinholes or molecular aggregates.[14] While resolving individual molecules is challenging in standard tapping mode, AFM confirms the large-scale uniformity of the monolayer and the absence of significant structural flaws that could compromise device performance. Advanced AFM modes can also probe nanomechanical properties.[15]
Experimental Protocol: Tapping Mode Imaging
-
Probe Selection: Choose a high-quality silicon probe with a sharp tip (nominal radius < 10 nm).
-
Instrument Setup: Place the sample on the AFM stage. Engage the tip onto the surface in tapping mode to minimize lateral forces that could damage the soft monolayer.
-
Imaging Parameters:
-
Scan Size: Start with a large area (e.g., 5x5 µm) to assess overall uniformity and identify representative areas. Then, zoom into smaller areas (e.g., 500x500 nm) for higher resolution imaging.
-
Scan Rate: Use a slow scan rate (e.g., 0.5 - 1 Hz) to ensure accurate tracking of the surface.
-
Tapping Amplitude: Adjust the setpoint to be in the "light tapping" regime, typically 80-90% of the free air amplitude, to minimize tip-sample interaction force.
-
-
Image Analysis: Analyze the topography images to quantify the root-mean-square (RMS) roughness. A high-quality SAM on an atomically flat gold substrate should be exceptionally smooth. The presence of deep, sharp pits may indicate pinholes in the monolayer.
| Parameter | Expected Value for High-Quality PDT SAM | Significance |
| RMS Roughness (over 1x1 µm) | < 0.5 nm | Indicates a smooth, uniform, and well-formed monolayer. |
| Topographical Features | Absence of pinholes, aggregates, or bilayer islands.[15] | Confirms the structural integrity of the SAM. |
Section 5: Complementary and Advanced Techniques
While the four techniques above form the core of a robust characterization suite, the following methods provide deeper, more specific insights.
-
Reflection-Absorption Infrared Spectroscopy (RAIRS): This technique is highly sensitive to the vibrational modes of molecules on a reflective surface like gold.[16] The positions of the methylene (CH₂) stretching peaks (symmetric and asymmetric) are diagnostic of the conformational order (gauche vs. all-trans) of the alkyl chains. For a well-ordered PDT SAM, these peaks should be located near 2850 cm⁻¹ and 2918 cm⁻¹, respectively.[14]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive mass spectrometry technique that provides detailed molecular information from the top few angstroms of a surface.[17] It can confirm the molecular weight of the parent thiol, identify characteristic fragments, and detect trace contaminants that might be missed by XPS.[18][19] It is particularly powerful for verifying the integrity of the PDT molecule upon adsorption.
Summary Comparison of Characterization Techniques
| Technique | Primary Information | Mode | Resolution | Key Advantage | Limitation |
| Contact Angle | Surface Wettability, Uniformity | Non-destructive | Macroscopic | Rapid, inexpensive, excellent for initial QC | Indirect information on structure |
| Ellipsometry | Film Thickness | Non-destructive | Ångstrom (thickness) | High precision for thickness on uniform films | Assumes a uniform optical model |
| XPS | Elemental Composition, Bonding State | Destructive (X-ray exposure) | ~10 µm | Unambiguous chemical bonding information | Requires ultra-high vacuum |
| AFM | Surface Topography, Defects, Roughness | Non-destructive (in tapping mode) | Nanometer (lateral) | Direct imaging of surface structure | Can be susceptible to tip artifacts |
| RAIRS | Molecular Orientation & Order | Non-destructive | Micrometer | Sensitive to alkyl chain conformation | Requires highly reflective substrate |
| ToF-SIMS | Molecular Fragmentation, Contamination | Destructive | ~100 nm | Extremely high surface sensitivity and molecular specificity | Can be difficult to quantify |
Conclusion
The characterization of this compound SAMs is not a linear process but a cyclic, self-validating one. By integrating the macroscopic wettability data from Contact Angle Goniometry , the precise thickness from Ellipsometry , the definitive chemical signature from XPS , and the nanoscale topographical map from AFM , a researcher can build a comprehensive and trustworthy profile of their monolayer. This multi-modal approach ensures that the SAMs used in critical applications are not just assumed to be well-ordered but are demonstrably of the highest quality and integrity, forming a reliable foundation for subsequent research and development.
References
-
AFM-Assisted Fabrication of Thiol SAM Pattern with Alternating Quantified Surface Potential. (2025). ResearchGate. [Link]
-
Self-Assembled 1-Octadecanethiol Membrane on Pd/ZnO for a Selective Room Temperature Flexible Hydrogen Sensor. (2021). MDPI. [Link]
-
Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. (n.d.). MDPI. [Link]
-
Preparation and Characterization of Octadecanethiol Self-Assembled Monolayers on Indium Arsenide (100). (2009). ResearchGate. [Link]
-
Self-Assembly of n-Alkanethiol Monolayers. A Study by IR−Visible Sum Frequency Spectroscopy (SFG). (n.d.). ACS Publications. [Link]
-
Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. (2021). University of Houston. [Link]
-
Alkanethiol self-assembled monolayers on stepped gold surfaces. (2021). arXiv. [Link]
-
Potential-Dependent Wetting of Aqueous Solutions on Self-Assembled Monolayers Formed from 15-(Ferrocenylcarbonyl)pentadecanethiol on Gold. (n.d.). ACS Publications. [Link]
-
Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. [Link]
-
Self-assembled monolayers of decanethiol on Au(111)/mica. (n.d.). ResearchGate. [Link]
-
X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. (n.d.). ACS Publications. [Link]
-
High-Resolution TOF-SIMS Study of Varying Chain Length Self-Assembled Monolayer Surfaces. (n.d.). ACS Publications. [Link]
-
Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. (2020). J.A. Woollam Co.. [Link]
-
AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential. (n.d.). IOPscience. [Link]
-
Melting of a full-coverage decanethiol SAM on Au(111) as derived from... (n.d.). ResearchGate. [Link]
-
Time-of-Flight Secondary Ion Mass Spectrometry Analyses of Self-Assembled Monolayers of Octadecyltrimethoxysilane on SiO₂ Substrate. (2022). MDPI. [Link]
-
Infrared Spectroscopy: Key Features of Organic Functional Groups. (2021). YouTube. [Link]
-
Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. (n.d.). Diva-Portal.org. [Link]
-
Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. (2022). NIH National Center for Biotechnology Information. [Link]
-
Bimodal atomic force microscopy for the characterization of thiolated self-assembled monolayers. (n.d.). The Royal Society of Chemistry. [Link]
-
Study of Alkylthiolate Self-assembled Monolayers on Au(111) Using a Semilocal meta-GGA Density Functional. (n.d.). ResearchGate. [Link]
-
X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. (n.d.). Indian Academy of Sciences. [Link]
-
Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. (n.d.). PIKE Technologies. [Link]
-
Appendix A: Basic Ellipsometry. (n.d.). Qd-uki.co.uk. [Link]
-
Surface characterization of sulfur and alkanethiol self-assembled monolayers on Au(111). (n.d.). ResearchGate. [Link]
-
Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy. (n.d.). Beilstein Journals. [Link]
-
Spectroscopic ellipsometry measurements of thin metal films. (n.d.). ResearchGate. [Link]
-
High-Resolution TOF-SIMS Study of Varying Chain Length Self-Assembled Monolayer Surfaces. (n.d.). ACS Publications. [Link]
-
Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. (n.d.). Journal of Chemical Education. [Link]
-
Methylene Blue Incorporation into Alkanethiol SAMs on Au(111): Effect of Hydrocarbon Chain Ordering. (n.d.). ResearchGate. [Link]
-
The Practical Guide to Surface Science. (2026). Droplet Lab. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanoscience.com [nanoscience.com]
- 5. dropletlab.com [dropletlab.com]
- 6. qd-uki.co.uk [qd-uki.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Comparing 1-Pentadecanethiol with other alkanethiols
An In-Depth Comparative Guide to 1-Pentadecanethiol and Other Alkanethiols for Surface Functionalization
In the realm of nanotechnology, drug delivery, and biosensor development, the precise engineering of surfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, represent a cornerstone technique for achieving such control.[1] These highly ordered organic thin films are formed through the spontaneous chemisorption of alkanethiol molecules, which consist of a sulfur headgroup that forms a strong bond with the gold substrate and an alkyl chain that dictates the physical and chemical properties of the resulting surface.[2]
The choice of alkanethiol is a critical experimental parameter, as the length of the alkyl chain profoundly influences the structure, stability, and barrier properties of the monolayer. This guide provides a detailed comparison of this compound (C15), a long-chain alkanethiol, with other common alternatives, offering researchers the data and experimental insights needed to select the optimal molecule for their application.
The Critical Role of Alkyl Chain Length
The formation of a stable and well-ordered SAM is driven by two primary forces: the strong, covalent-like bond between the sulfur headgroup and the gold substrate, and the collective van der Waals interactions between adjacent alkyl chains. For a well-ordered monolayer to form, the hydrophobic interactions between the chains must be sufficient to overcome the molecules' rotational degrees of freedom. This typically occurs with alkyl chains of at least 10 carbons. Consequently, longer-chain alkanethiols like this compound tend to form more crystalline, densely packed, and defect-free monolayers compared to their shorter-chain counterparts.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical properties of an alkanethiol, such as its melting and boiling points, are directly correlated with its alkyl chain length. Increased chain length leads to stronger intermolecular van der Waals forces, requiring more energy to transition between solid, liquid, and gaseous states.
| Property | 1-Dodecanethiol (C12) | This compound (C15) | 1-Octadecanethiol (C18) |
| CAS Number | 112-55-0[3] | 25276-70-4[4][5] | 2885-00-9[6] |
| Molecular Formula | C₁₂H₂₆S[3] | C₁₅H₃₂S[4][5] | C₁₈H₃₈S[6] |
| Molecular Weight | 202.40 g/mol [3] | 244.48 g/mol [4][5] | 286.56 g/mol [6] |
| Melting Point | - | 22 °C[7] | 30-33 °C[6] |
| Boiling Point | - | 325 °C[7] | 204-210 °C / 11 mmHg[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[8] | Insoluble in water.[9] | - |
Performance in Self-Assembled Monolayers
The most significant differences between this compound and other alkanethiols become apparent when they are used to form SAMs. The length of the alkyl chain is a key determinant of the monolayer's quality and functional performance.
Monolayer Order and Defect Density
Longer alkyl chains, such as the 15-carbon chain of this compound, promote stronger inter-chain van der Waals forces. This results in a more ordered, quasi-crystalline structure with fewer gauche defects. In contrast, shorter-chain thiols (less than 10-12 carbons) form monolayers that are more liquid-like and possess a higher density of defects or "pinholes".[10][11] This increased order in longer-chain SAMs is crucial for applications requiring a uniform and well-defined surface.
Barrier Properties and Corrosion Protection
The ability of a SAM to act as a barrier against corrosion or electrochemical processes is directly related to its packing density. The highly ordered and tightly packed nature of SAMs derived from this compound and other long-chain thiols (n ≥ 16) provides a significantly more effective barrier.[12] Studies have demonstrated that the coating resistance of SAMs on copper increases linearly with chain length for n ≥ 16, offering orders of magnitude greater protection than SAMs with n ≤ 12.[12] This makes this compound an excellent choice for applications in corrosion inhibition and for creating robust insulating layers in molecular electronics.
Thermal Stability
The thermal stability of an alkanethiol SAM is also dependent on chain length. Longer chains lead to a more cohesive monolayer that can withstand higher temperatures before desorption or disordering occurs. Thermal desorption spectroscopy (TDS) studies show that well-defined SAMs of standing molecules exhibit desorption of disulfides at around 400 K (127 °C).[13][14] The enhanced stability of longer-chain thiol SAMs is advantageous for applications that involve thermal processing steps.
Surface Reactivity and Passivation
Longer alkanethiol chains provide better passivation of the underlying substrate.[10] The dense, thick organic layer acts as a kinetic barrier, hindering the access of reactive species from the gas or liquid phase to the gold surface. Research on the reactivity of SAMs with atomic hydrogen shows that small increases in chain length cause disproportionately large decreases in reactivity.[10] This is because the reactive species must permeate through the tightly packed alkyl chains to reach the sulfur-gold interface.
| SAM Performance Metric | Short Chain (e.g., C8, C9) | Medium Chain (e.g., C12) | Long Chain (e.g., C15, C18) |
| Monolayer Order | Low, more defects[10] | Moderate | High, quasi-crystalline[12] |
| Barrier Efficiency | Poor[12] | Moderate | Excellent[11][12] |
| Thermal Stability | Lower | Moderate | Higher[13][14] |
| Passivation/Reactivity | More reactive[10] | Moderately passive | Highly passive[10] |
Experimental Protocols
Achieving a high-quality, well-ordered SAM is contingent on meticulous experimental technique. The following protocol is a widely accepted standard for the preparation of alkanethiol SAMs on gold substrates.
Core Protocol: Formation of Alkanethiol SAM on Gold
Causality: The objective is to create a pristine gold surface and then allow the thiol molecules to self-organize into a densely packed monolayer from a dilute solution over an extended period, which facilitates an annealing process for defect reduction.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Selected Alkanethiol (e.g., this compound)
-
200-proof Ethanol (spectroscopic grade)
-
Clean glass or polypropylene containers with sealable caps
-
Tweezers
-
Dry Nitrogen Gas
Methodology:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common and effective method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution as it is highly corrosive and reacts violently with organic materials. Alternatively, UV-Ozone cleaning or an oxygen plasma treatment can be used. Rinse the substrate copiously with deionized water and then with ethanol before drying under a stream of dry nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of the alkanethiol in 200-proof ethanol. For example, to make 10 mL of a 1 mM this compound (MW = 244.48 g/mol ) solution, dissolve approximately 2.44 mg of the thiol in 10 mL of ethanol.
-
Self-Assembly: Fully immerse the clean, dry gold substrate into the thiol solution within its container. To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen before sealing it tightly.
-
Incubation: Allow the self-assembly process to proceed for 18-48 hours at room temperature.[15] While initial monolayer formation is rapid, this extended period allows the alkyl chains to rearrange and form a highly ordered, thermodynamically stable film.
-
Rinsing: After incubation, remove the substrate from the solution with clean tweezers. Rinse it thoroughly with a stream of fresh ethanol for 10-15 seconds to remove any non-chemisorbed (physisorbed) thiol molecules.
-
Drying and Storage: Dry the substrate with a gentle stream of dry nitrogen. The SAM-coated substrate is now ready for use or characterization. For storage, place it in a clean, sealed container (like a petri dish) backfilled with nitrogen to prevent atmospheric contamination and oxidation.
Visualizing the Concepts
To better illustrate the key components and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for SAM formation on a gold substrate.
Conclusion and Recommendations
The selection of an alkanethiol for surface modification is a critical decision that directly impacts the quality and performance of the resulting self-assembled monolayer.
-
For applications requiring maximum barrier efficiency, corrosion resistance, thermal stability, and surface passivation, long-chain alkanethiols such as This compound (C15) or 1-Octadecanethiol (C18) are the superior choice. The increased van der Waals forces between their long alkyl chains lead to the formation of highly ordered, densely packed, and robust monolayers.
-
For applications where a less-ordered or more dynamic surface is desired, or where the thickness of the monolayer must be minimized, shorter-chain alkanethiols like 1-Dodecanethiol (C12) may be suitable. However, researchers must be aware of the increased likelihood of film defects and lower overall stability.
By understanding the causal relationship between alkyl chain length and SAM properties, and by adhering to rigorous experimental protocols, researchers can effectively engineer surfaces with precisely tailored characteristics to advance their scientific and technological goals.
References
- Self assembled monolayer formation of alkanethiols on gold. (n.d.). Institute of Solid State Physics.
- Preparing Self-Assembled Monolayers. (n.d.). Sigma-Aldrich.
- Sibener, S. J., et al. (2019). Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. The Journal of Physical Chemistry C, 123, 26932−26938.
- Wöll, C., et al. (2010). Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy. PubMed, 15(12), 1165-74.
- Subramanian, S., & Sampath, S. (2005). Effect of chain length on the adhesion behaviour of n-alkanethiol self-assembled monolayers on Au(111): An atomic force microscopy study. Pramana - Journal of Physics, 65(4), 753-760.
- Chemical Properties of this compound (CAS 25276-70-4). (n.d.). Cheméo.
- Self-Assembled Monolayers: Advantages of Pure Alkanethiols. (n.d.). Sigma-Aldrich.
- Bain, C. D., et al. (1989). Self-assembled monolayers of alkanethiols on gold: comparisons of monolayers containing mixtures of short- and long-chain constituents with methyl and hydroxymethyl terminal groups. Langmuir, 5(3), 723-727.
- Characterization of self-assembled monolayers of alkanethiol on GaAs surface by contact angle and angle-resolved XPS measurements. (2003). Surface Science, 529(1-2), 163-170.
- Growth and Characterization of Alkanethiol Self-Assembled Monolayers on GaAs for use in Optical Biosensing Applications. (n.d.). MacSphere.
- 1-pentadecane thiol, 25276-70-4. (n.d.). The Good Scents Company.
- This compound-10ml. (n.d.). Zystor.
- Alkanethiol Adsorption on Platinum: Chain Length Effects on the Quality of Self-Assembled Monolayers. (2025). ResearchGate.
- A New Approach to Generate Thiol-terminated SAMs on Gold. (2007). Agilent.
- Lee, E., et al. (2011). The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols. International Journal of Cosmetic Science, 33(5), 421-5.
- Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. (2025). ResearchGate.
- This compound. (n.d.). Labsolu.
- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (n.d.). RSC Publishing.
- Formation of Self-Assembled Monolayers of n-Alkanethiols on Gold: A Scanning Tunneling Microscopy Study on. (n.d.). CORE.
- This compound. (n.d.). NIST WebBook.
- Pentadecane-1-thiol. (n.d.). PubChem.
- 1-Dodecanethiol: synthesis, applications in organic synthesis and safety. (2023). ChemicalBook.
- 1-Dodecanethiol: properties and applications. (2023). ChemicalBook.
- Chemical Properties of 1-Dodecanethiol (CAS 112-55-0). (n.d.). Cheméo.
- N-DODECANE-1-THIOL. (n.d.). Ataman Kimya.
- 1-Octadecanethiol 98 2885-00-9. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Jennings, G. K., et al. (1998). Effect of Chain Length on the Protection of Copper by n-Alkanethiols. Langmuir, 14(22), 6130-6138.
Sources
- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. 1-Dodecanethiol (CAS 112-55-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound (CAS 25276-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [webbook.nist.gov]
- 6. 1-Octadecanethiol 98 2885-00-9 [sigmaaldrich.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 1-Dodecanethiol: properties and applications_Chemicalbook [chemicalbook.com]
- 9. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]
- 10. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. if.tugraz.at [if.tugraz.at]
A Senior Application Scientist's Guide to the Validation of 1-Pentadecanethiol Monolayer Coverage
For researchers leveraging self-assembled monolayers (SAMs), particularly the well-ordered films of 1-pentadecanethiol[1][2], the quality of the monolayer is not a trivial detail—it is the bedrock of the experiment. An incomplete, disordered, or contaminated monolayer can invalidate results, leading to misinterpretation of data in applications ranging from biosensing and molecular electronics to corrosion inhibition.[3] This guide provides a comprehensive framework for validating the coverage and quality of this compound SAMs on gold, moving beyond simple procedural checklists to instill a philosophy of self-validating experimental design.
The core principle is that no single technique provides a complete picture. True confidence in monolayer quality comes from the convergence of evidence from multiple, complementary analytical methods. A well-formed this compound monolayer is characterized by its hydrophobicity, thickness, elemental composition, molecular order, surface morphology, and barrier properties. We will explore the premier techniques to interrogate each of these characteristics.
The Validation Workflow: A Multi-Technique Approach
A logical, tiered approach to validation saves time and resources. One begins with rapid, macroscopic assessments and progresses to more detailed, microscopic, and functional characterizations. This workflow ensures that significant effort is not wasted on poorly formed films.
Caption: A tiered workflow for validating this compound SAMs.
Comparative Analysis of Validation Techniques
The selection of a validation technique is driven by the specific information required. Here, we compare the most common methods, highlighting their principles, strengths, and limitations.
Caption: Relationship between monolayer properties and validation techniques.
Data Summary: Techniques at a Glance
| Technique | Primary Information | Throughput | Cost (Instrument) | Destructive? | Key Insight |
| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | High | Low | No | Rapid, qualitative check of surface modification.[4][5] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition, Chemical States | Medium | High | No (UHV) | Confirms S-Au bond, C/S ratio, and absence of contaminants.[4][6][7] |
| Spectroscopic Ellipsometry | Film Thickness, Refractive Index | High | Medium | No | Provides average monolayer thickness over a large area.[7][8] |
| FTIR (RAIRS) | Molecular Orientation & Order | Medium | Medium | No | Assesses conformational order (trans vs. gauche) of alkyl chains.[9][10] |
| Atomic Force Microscopy (AFM) | Surface Topography, Defects, Domains | Low | Medium-High | Potentially | Visualizes monolayer packing, pinholes, and domain boundaries.[6][11][12] |
| Electrochemical Impedance Spectroscopy (EIS) | Barrier Properties, Defect Density | Medium | Medium | No | Quantifies the monolayer's ability to block ion/electron transfer.[9][13] |
Expected Values for a High-Quality this compound Monolayer on Gold
| Parameter | Technique | Expected Value | Significance |
| Advancing Water Contact Angle | Goniometry | > 105° | Indicates a dense, well-ordered, hydrophobic methyl-terminated surface.[4][14] |
| Thickness | Ellipsometry | 18 - 21 Å | Corresponds to the theoretical length of the molecule with a tilt angle of ~30° to the surface normal.[8] |
| S (2p) Binding Energy | XPS | ~162 eV (S 2p3/2) | Confirms the formation of a gold-thiolate (Au-S) bond.[4] |
| C-H Stretching Frequencies | FTIR (RAIRS) | ν_as(CH₂) ≈ 2918-2920 cm⁻¹, ν_s(CH₂) ≈ 2850 cm⁻¹ | Frequencies close to crystalline alkanes indicate a highly ordered, all-trans conformation.[10][15] |
| Charge Transfer Resistance (R_ct) | EIS | > 1 MΩ·cm² (in presence of redox probe) | A high R_ct value signifies a low-defect film that effectively blocks the electrode surface.[13][16] |
Experimental Protocols: A Practical Guide
Trustworthiness in science is built on reproducible methods. The following protocols are designed to be self-validating, incorporating controls and best practices.
Protocol 1: Contact Angle Goniometry
Objective: To perform a rapid, primary assessment of monolayer formation by measuring surface wettability.
Causality: A successful this compound SAM presents a low-energy, hydrophobic surface composed of terminal methyl groups. This results in a high contact angle with a polar liquid like water.[5] Low or highly variable angles suggest incomplete coverage, contamination, or a disordered film.
Methodology:
-
Sample Preparation: Prepare a this compound SAM on a gold-coated substrate by immersion in a ~1 mM ethanolic solution for 18-24 hours.[15] Rinse thoroughly with ethanol and dry under a gentle stream of nitrogen.
-
Instrument Setup: Place the sample on the stage of a contact angle goniometer. Ensure the stage is level.
-
Measurement (Sessile Drop):
-
Use a high-purity water source (e.g., 18 MΩ·cm).
-
Dispense a small droplet (e.g., 5 µL) onto the SAM surface.
-
Immediately capture the image of the droplet profile.
-
-
Advancing and Receding Angles (Dynamic Measurement): For a more rigorous assessment of surface homogeneity:
-
Dispense a droplet onto the surface.
-
Slowly infuse more water into the droplet, causing the contact line to advance. Measure the angle just before the contact line moves; this is the advancing contact angle.[5]
-
Slowly withdraw water from the droplet. Measure the angle just before the contact line recedes; this is the receding contact angle.
-
-
Analysis:
-
Use the instrument's software to fit the droplet shape and calculate the angle.
-
Perform measurements at a minimum of five different locations on the surface to assess uniformity.
-
A low contact angle hysteresis (the difference between advancing and receding angles) indicates a smooth, chemically homogeneous surface.[4]
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS)
Objective: To confirm the elemental composition and chemical bonding state of the monolayer.
Causality: XPS is a surface-sensitive technique that provides unequivocal evidence of the key chemical features of the SAM. The detection of sulfur in the correct chemical state (thiolate) confirms covalent attachment to the gold substrate, while the carbon signal confirms the presence of the alkyl chain. The absence of contaminants (e.g., oxidized sulfur, adventitious carbon) is crucial for validation.[4][7]
Methodology:
-
Sample Introduction: Carefully mount the SAM-coated sample on a holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Survey Scan:
-
Acquire a wide-range survey scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
Expect to see peaks for Au, C, and S. The absence of O (or a very minimal O 1s peak) is indicative of a clean, high-quality monolayer.
-
-
High-Resolution Scans: Acquire detailed, high-resolution spectra for the following regions:
-
Au 4f: To confirm the gold substrate.
-
C 1s: This peak should be centered around 285.0 eV, characteristic of aliphatic carbon.
-
S 2p: This is the most critical region. The S 2p doublet should have its 2p³/₂ component at approximately 162 eV, which is the hallmark of a sulfur atom covalently bonded to gold (a thiolate).[4] Unbound thiol (S-H) would appear at ~164 eV, and oxidized sulfur species (sulfonates) would appear at much higher binding energies (>167 eV).
-
-
Data Analysis:
-
Use appropriate software to perform peak fitting on the high-resolution spectra.
-
Calculate atomic concentrations from the survey scan to estimate the C/S ratio, which can provide insights into monolayer integrity.
-
Confirm the absence of unbound or oxidized sulfur species in the S 2p spectrum.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Objective: To quantify the barrier properties and defectiveness of the SAM on a conductive gold electrode.
Causality: A well-ordered, densely packed alkanethiol monolayer acts as a dielectric barrier, impeding the transfer of electrons and ions between the underlying gold electrode and a redox-active species in solution.[17][18] EIS measures the opposition to the flow of alternating current as a function of frequency.[16][19][20] A high-quality SAM will exhibit very high impedance, particularly a large charge-transfer resistance (R_ct), which is inversely proportional to the rate of electron transfer at the electrode. Pinholes and defects in the monolayer act as conductive pathways, drastically lowering this resistance.[18]
Methodology:
-
Electrochemical Cell Setup:
-
Use a three-electrode setup: the SAM-on-gold sample as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
The electrolyte should be an aqueous solution containing a well-behaved redox probe, typically 1-5 mM [Fe(CN)₆]³⁻/⁴⁻ in a supporting electrolyte like 0.1 M KCl.
-
-
Instrument Setup: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Measurement:
-
Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ couple (typically around +0.22 V vs. Ag/AgCl).
-
Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude).
-
Sweep the frequency over a wide range, for example, from 100 kHz down to 0.1 Hz.
-
-
Data Analysis:
-
Plot the data in a Nyquist plot (imaginary impedance vs. real impedance).
-
For a bare gold electrode, the plot will show a small semicircle. For a high-quality SAM, the plot will be dominated by a very large, often incomplete, semicircle.
-
Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit). The diameter of the semicircle on the real axis corresponds to the charge-transfer resistance (R_ct).
-
A high R_ct value (>1 MΩ·cm²) is indicative of a well-packed, insulating monolayer with low defect density.
-
Conclusion
The validation of this compound monolayer coverage is not a single measurement but a systematic investigation. By combining a rapid screening method like contact angle goniometry with core characterization techniques such as XPS and ellipsometry, and functional assessments like EIS, a researcher can build a robust and defensible understanding of their surface. This multi-faceted approach ensures that the SAM is not merely present, but is of sufficient quality and integrity to serve as a reliable platform for further scientific inquiry.
References
-
Peter, L. M. (1997). Characterization of Self-Assembled Alkanethiol Monolayers on Silver and Gold Using Surface Plasmon Spectroscopy. The Journal of Physical Chemistry B, ACS Publications. [Link]
-
She, Z. (n.d.). Growth and Characterization of Alkanethiol Self-Assembled Monolayers on GaAs for use in Optical Biosensing Applications. MacSphere. [Link]
-
Guevara, E. (2020). Method for Extracellular Electrochemical Impedance Spectroscopy on Epithelial Cell Monolayers. PMC, PubMed Central. [Link]
-
Wang, D. W., et al. (2002). Characterization of self-assembled alkanethiol monolayers using a low-current scanning tunneling microscope. Journal of Vacuum Science & Technology B, AIP Publishing. [Link]
-
Stettner, J., et al. (2010). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. Langmuir, ACS Publications. [Link]
-
Peter, L. M. (1997). Characterization of Self-Assembled Alkanethiol Monolayers on Silver and Gold Using Surface Plasmon Spectroscopy. Semantic Scholar. [Link]
-
Bashir, A., et al. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir, ACS Publications. [Link]
-
Terrill, R. H., et al. (n.d.). Structure and Dynamics in Alkanethiolate Monolayers Self-Assembled on Gold Nanoparticles: A DSC, FT-IR, and Deuterium NMR Study. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Self-assembled monolayer. [Link]
-
Fiveable. (n.d.). Characterization techniques for SAMs. Molecular Electronics Class Notes. [Link]
-
Amirfazli, A. (n.d.). Contact Angle Measurements and Surface Characterization Techniques. Request PDF. [Link]
-
Stettner, J. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]
-
Layssa, C., et al. (2014). Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy. Beilstein Journals. [Link]
-
Volpe, C. D. (2018). Surface-wetting characterization using contact-angle measurements. Nature Protocols. [Link]
-
Layssa, C., et al. (2014). Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy. PMC, NIH. [Link]
-
Ho, H. M. (n.d.). Comparing SAM (Self-Assembled Monolayer) deposition methods to passivate copper microbumps for 3D stacking. Request PDF, ResearchGate. [Link]
-
Ortiz, L. S., et al. (2023). Real-Time Monitoring of Chemisorption of Antibodies onto Self-Assembled Monolayers Deposited on Gold Electrodes Using Electrochemical Impedance Spectroscopy. Langmuir, ACS Publications. [Link]
-
Vobornik, D. (n.d.). AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential. AIP Publishing. [Link]
-
Offord, D. A., et al. (n.d.). Contact Angle Goniometry, Ellipsometry, XPS, and TOF-SIMS Analysis of Gold-Supported, Mixed Self-Assembled Monolayers Formed from Mixed Dialkyl Disulfides. Langmuir, ACS Publications. [Link]
-
Liu, G. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent. [Link]
-
ResearchGate. (n.d.). Different types of scanning analytical modes of SAM. [Link]
-
ResearchGate. (n.d.). Static contact angles on surfaces with and without SAM coatings. [Link]
-
Penn State Materials Research Institute. (n.d.). Electrochemical Impedance Spectroscopy. [Link]
-
Bain, C. D., et al. (n.d.). Formation of Monolayers by the Coadsorption of Thiols on Gold: Variation in the Length of the Head Group, Tail Group, and Solvent. DTIC. [Link]
-
Ding, X. M., et al. (2016). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir, ACS Publications. [Link]
-
O'Neil, G. D. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. [Link]
-
Radi, A. (2021). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. PMC. [Link]
-
Kumar, A., et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG. Åbo Akademi University Research Portal. [Link]
-
BioLogic Learning Center. (n.d.). What is Electrochemical Impedance Spectroscopy (EIS)? [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra of thiolated gold electrode (a) and PAA hydrogel. [Link]
-
Abbott, N. L., & Whitesides, G. M. (n.d.). Potential-Dependent Wetting of Aqueous Solutions on Self-Assembled Monolayers Formed from 15-(Ferrocenylcarbonyl)pentadecanethiol on Gold. Langmuir, ACS Publications. [Link]
-
Kumar, A., et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Organic Electronics. [Link]
-
Chandekar, A. (n.d.). Thermal stability of thiol and silane monolayers: A comparative study. ResearchGate. [Link]
-
Liu, T. (n.d.). New Bidentate Adsorbates Containing Amine and Thiol Ligands for. University of Houston. [Link]
-
ResearchGate. (n.d.). LFM images of a nanopatterned thiol SAM, showing the bleeding of the. [Link]
-
Bedi, R. S., et al. (2024). Probing Solid-Binding Peptide Self-Assembly Kinetics Using a Frequency Response Cooperativity Model. MDPI. [Link]
-
ResearchGate. (n.d.). The surface coverage-time plot of dodecanethiol self-assembly with concentrations of 1, 2, 5 and 10 M. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound = 97 25276-70-4 [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. users.aalto.fi [users.aalto.fi]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJNANO - Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy [beilstein-journals.org]
- 12. Surface assembly and nanofabrication of 1,1,1-tris(mercaptomethyl)heptadecane on Au(111) studied with time-lapse atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. if.tugraz.at [if.tugraz.at]
- 16. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method for Extracellular Electrochemical Impedance Spectroscopy on Epithelial Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ricerca.uniba.it [ricerca.uniba.it]
- 19. Electrochemical Impedance Spectroscopy | Materials Research Institute [mri.psu.edu]
- 20. biologic.net [biologic.net]
A Comparative Guide to Surface Modification: 1-Pentadecanethiol vs. 1-Octadecanethiol
In the realm of surface science and nanotechnology, the precise engineering of interfaces is paramount for the development of advanced materials and devices. Self-assembled monolayers (SAMs) of alkanethiols on noble metal substrates, particularly gold, represent a cornerstone of surface modification, enabling fine control over surface properties such as wettability, adhesion, and biocompatibility.[1] This guide provides a detailed comparison of two commonly employed long-chain alkanethiols, 1-pentadecanethiol (C15) and 1-octadecanethiol (C18), for researchers, scientists, and drug development professionals seeking to select the optimal surface modification agent for their specific application.
At a Glance: Key Physicochemical Differences
The seemingly subtle difference of three methylene groups between this compound and 1-octadecanethiol results in notable variations in their physical properties, which in turn influence their handling and the characteristics of the resulting self-assembled monolayers.
| Property | This compound (C15H32S) | 1-Octadecanethiol (C18H38S) |
| Molecular Weight | 244.48 g/mol | 286.56 g/mol [2] |
| Physical State at RT | Colorless liquid[3] | White crystalline solid[4] |
| Boiling Point | 325 °C | ~204-207 °C at 20 mmHg |
| Melting Point | Not specified | 27-32 °C[5] |
| Density | 0.847 g/mL at 25 °C | ~0.847 g/cm³ |
Delving Deeper: Performance in Surface Modification
The choice between this compound and 1-octadecanethiol for forming SAMs hinges on the desired properties of the modified surface. The length of the alkyl chain is a critical determinant of the structure, stability, and barrier properties of the monolayer.
Structural Ordering and Packing Density
The formation of a well-ordered, crystalline-like SAM is driven by the chemisorption of the thiol headgroup onto the substrate and the van der Waals interactions between the adjacent alkyl chains. As the chain length increases, these intermolecular interactions become stronger, leading to a more densely packed and ordered monolayer.
Consequently, 1-octadecanethiol , with its longer C18 alkyl chain, typically forms more highly ordered and crystalline-like SAMs compared to This compound (C15). This enhanced ordering in C18 SAMs minimizes gauche defects and results in a more upright orientation of the alkyl chains with respect to the surface normal.
Caption: Schematic representation of SAMs formed by this compound (C15) and 1-octadecanethiol (C18) on a gold substrate. The longer C18 chains exhibit stronger van der Waals forces, leading to a more ordered and densely packed monolayer.
Surface Wettability and Hydrophobicity
Both this compound and 1-octadecanethiol render a gold surface hydrophobic due to the outward-facing methyl (-CH3) terminal groups of the alkyl chains. The degree of hydrophobicity, quantified by the water contact angle, is influenced by the packing density of the SAM. A more densely packed monolayer will present a more uniform methyl-terminated surface, leading to a higher water contact angle.
Experimental data for 1-octadecanethiol SAMs on gold consistently show high water contact angles, typically in the range of 100° to 112°. While direct comparative data for this compound is less prevalent, it is expected to exhibit a slightly lower, yet still hydrophobic, water contact angle due to potentially lower packing density.
Barrier Properties and Stability
The ability of a SAM to act as a barrier to protect the underlying substrate from corrosion or to prevent nonspecific adsorption is directly related to its packing density and structural integrity. The more ordered and tightly packed SAMs formed by 1-octadecanethiol provide a superior barrier against the permeation of ions and small molecules.
Furthermore, the thermal stability of the SAM is enhanced with increasing chain length. Studies have shown that 1-octadecanethiol SAMs on gold are stable up to approximately 110-140 °C in a vacuum.[6] Above this temperature, desorption of the thiol molecules, often as disulfides, begins to occur.[7] It is anticipated that this compound SAMs would exhibit a lower thermal desorption temperature due to the weaker inter-chain interactions.
Experimental Data Synopsis
| Parameter | This compound (C15) SAM | 1-Octadecanethiol (C18) SAM |
| Expected Water Contact Angle on Gold | Hydrophobic (Slightly < C18) | ~100° - 112° |
| Typical Thickness on Gold | ~1.8 - 2.0 nm (estimated) | ~2.1 - 2.4 nm |
| Thermal Stability | Less stable than C18 | Stable up to ~110-140 °C[6] |
| Barrier Properties | Good | Excellent |
Experimental Workflow: Formation of Alkanethiol SAMs on Gold
The following protocol provides a general guideline for the preparation of high-quality alkanethiol SAMs on gold substrates from a solution. This procedure is applicable to both this compound and 1-octadecanethiol, with the primary difference being the initial physical state of the thiol.
Materials and Reagents
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
This compound or 1-octadecanethiol
-
Anhydrous ethanol (200 proof)
-
Tweezers for handling substrates
-
Glass vials with sealable caps
-
Sonicator
-
Dry nitrogen gas source
Step-by-Step Protocol
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates to remove any organic contaminants. A common method is to sonicate the substrates in ethanol for 5-10 minutes, followed by rinsing with fresh ethanol and drying under a stream of dry nitrogen. For more rigorous cleaning, UV-ozone treatment or piranha solution (use with extreme caution) can be employed prior to the ethanol wash.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired alkanethiol in anhydrous ethanol. For 1-octadecanethiol, which is a solid at room temperature, gentle warming may be necessary to facilitate dissolution.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrates into the thiol solution in a clean glass vial. Ensure the entire gold surface is submerged.
-
Seal the vial to minimize solvent evaporation and contamination. For optimal results, purge the vial with nitrogen before sealing to reduce oxidation.
-
Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrates from the thiol solution using tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed thiol molecules. This can be done by dipping the substrate in a beaker of clean ethanol or by gently streaming ethanol over the surface.
-
Dry the substrates under a gentle stream of dry nitrogen.
-
-
Characterization:
-
The quality of the resulting SAM can be assessed using various surface-sensitive techniques, including contact angle goniometry (to measure wettability), ellipsometry (to determine thickness), X-ray photoelectron spectroscopy (XPS, to confirm chemical composition and binding), and atomic force microscopy (AFM, to visualize surface morphology).
-
Caption: A streamlined workflow for the fabrication of alkanethiol self-assembled monolayers on gold substrates.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 1-octadecanethiol for surface modification is application-dependent.
-
1-Octadecanethiol is the preferred choice when a highly ordered, stable, and robust monolayer with excellent barrier properties is required. Its longer alkyl chain provides stronger intermolecular forces, leading to a more crystalline and defect-free SAM. This makes it ideal for applications in corrosion protection, high-performance biosensors, and fundamental surface science studies where a well-defined interface is critical.
-
This compound , while forming a slightly less ordered and stable monolayer, still provides a hydrophobic and passivating surface. Its liquid state at room temperature may offer some practical advantages in terms of handling and solution preparation. It is a suitable alternative when the absolute highest level of ordering and stability is not a stringent requirement, or for applications where a slightly more dynamic surface is acceptable.
Ultimately, the selection should be guided by a thorough understanding of the specific surface properties needed for the intended application, balanced with practical considerations.
References
-
DataPhysics Instruments. (n.d.). Detection of self-assembled monolayers (SAMs) using contact angle measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Water contact angle images of dodecanethiol self-assembled monolayer on... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Modeling of self-assembled monolayers (SAMs) of Octadecanethiol and Hexadecanethiol on gold (Au) and silver (Ag). Retrieved from [Link]
- Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256.
-
AIP Publishing. (2008). Properties of octadecanethiol self-assembled monolayers deposited on GaAs from liquid and vapor phases. Retrieved from [Link]
-
ResearchGate. (n.d.). n-Octadecanethiol Self-Assembled Monolayer Coating with Microscopic Roughness for Dropwise Condensation of Steam. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Contact angles and thicknesses for SAMs produced by thiol splitting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of thiol and silane monolayers: A comparative study. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 25276-70-4). Retrieved from [Link]
-
CORE. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of gold-1-decanethiol-SAM formation and removal cycles on the surface properties of polycrystalline gold and SAM quality. Retrieved from [Link]
-
ACS Publications. (2013). Fabrication of Octadecyl and Octadecanethiolate Self-Assembled Monolayers on Oxide-Free Si(111) with a One-Cell Process. Retrieved from [Link]
-
MDPI. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Retrieved from [Link]
-
National Institutes of Health. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Retrieved from [Link]
-
Springer. (2014). Solid phase synthesis of functionalised SAM-forming alkanethiol-oligoethyleneglycols. Retrieved from [Link]
-
University of Houston. (n.d.). Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. Retrieved from [Link]
-
Springer. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Retrieved from [Link]
-
Beloit College. (2020). Octadecanethiol Monolayer on Silver. Retrieved from [Link]
-
University of Houston. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Purity Analysis of 1-Pentadecanethiol: A Comparative Analysis Featuring DSC
In the realms of pharmaceutical development and advanced materials research, the absolute purity of reagents is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable results. For long-chain alkanethiols like 1-Pentadecanethiol, which are pivotal in the formation of self-assembled monolayers and as intermediates in pharmaceutical synthesis, even minute impurities can significantly alter physicochemical properties and reaction outcomes. This guide provides an in-depth analysis of Differential Scanning Calorimetry (DSC) as a primary method for determining the purity of this compound, alongside a critical comparison with other established analytical techniques.
The Principle of Purity Determination by DSC: A Thermodynamic Approach
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For purity determination of crystalline substances like this compound, DSC operates on the well-established principle of melting point depression.[2][3] The presence of impurities disrupts the crystal lattice of the pure compound, resulting in a lower and broader melting range.[2]
This phenomenon is quantitatively described by the van't Hoff equation, which forms the theoretical basis for DSC purity analysis.[1][2][4] The equation relates the mole fraction of the impurity to the melting temperature depression.[2] By analyzing the shape of the melting endotherm, the DSC software can calculate the purity of the sample.[2][5] This method is considered an absolute technique as it does not require a reference standard of the impurity itself.[6]
A Comparative Overview of Purity Analysis Techniques
While DSC is a robust method for purity determination, it is essential to understand its strengths and limitations in the context of other available techniques. The choice of the most suitable method often depends on the nature of the expected impurities, the required level of accuracy, and practical considerations such as sample throughput and cost.
| Parameter | Differential Scanning Calorimetry (DSC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titrimetry |
| Principle | Melting point depression based on the van't Hoff equation.[1][2][4] | Separation of volatile components based on their partitioning between a stationary and a mobile phase.[7][8] | Separation of components based on their differential distribution between a stationary and a liquid mobile phase.[8][9] | Chemical reaction with a standardized titrant to determine the concentration of the analyte.[10] |
| Impurity Type | Detects soluble impurities that are insoluble in the solid phase.[1][11] | Primarily for volatile and thermally stable impurities.[7] | Wide range of non-volatile and thermally labile impurities.[9][12] | Specific to impurities that react with the chosen titrant. |
| Sample Amount | Typically 1-10 mg.[1][4] | Micrograms to milligrams, depending on the detector. | Micrograms to milligrams. | Milligrams to grams. |
| Analysis Time | Relatively fast, typically under an hour per sample.[1] | Can be time-consuming due to long run times for high-boiling point compounds.[9] | Moderate, with typical run times of 15-60 minutes.[9] | Fast for manual titrations, can be automated. |
| Quantification | Absolute method, provides mole percent purity.[6] | Requires calibration with standards for each impurity.[13] | Requires calibration with standards for each impurity.[14] | Absolute method for the specific reactive group. |
| Strengths | Rapid, absolute method for overall purity of crystalline solids.[1][6] | High separation efficiency and sensitivity for volatile compounds.[7][13] | Versatile for a wide range of compounds, high sensitivity with various detectors.[8][9] | Simple, cost-effective, and accurate for specific functional groups.[10] |
| Limitations | Not suitable for amorphous materials, compounds that decompose on melting, or solid-soluble impurities.[6] | Not suitable for non-volatile or thermally labile compounds. | Can be complex to develop methods, requires soluble samples.[12] | Lacks specificity, susceptible to interference from other reactive species.[10] |
Experimental Protocol: Purity Determination of this compound by DSC
This protocol is based on the ASTM E928 standard test method for purity determination by DSC.[1][11]
Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Hermetically sealed aluminum pans and lids.
-
Crimper for sealing the pans.
-
Microbalance with a readability of at least 0.01 mg.
-
High-purity indium standard for temperature and enthalpy calibration.
-
This compound sample.
-
Nitrogen gas supply (high purity).
Experimental Workflow:
Caption: Workflow for DSC purity analysis of this compound.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation:
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point of this compound.
-
Heat the sample at a slow, constant rate, typically between 0.5 and 2 °C/min, under a nitrogen purge.[1][4] A slow heating rate is crucial for allowing the sample to maintain thermal equilibrium.
-
Record the heat flow as a function of temperature through the melting region.
-
-
Data Analysis:
Selecting the Right Analytical Tool: A Decision Framework
The choice of an analytical method for purity determination should be a well-considered decision based on the specific requirements of the analysis.
Caption: Decision tree for selecting a purity analysis method for this compound.
Conclusion
For determining the overall purity of crystalline this compound, Differential Scanning Calorimetry stands out as a rapid, reliable, and absolute method. Its foundation in the thermodynamic principle of melting point depression provides a direct measure of total soluble impurities. However, when the focus shifts to identifying and quantifying specific volatile or non-volatile impurities, chromatographic techniques such as GC and HPLC become indispensable. Titrimetry offers a simple and cost-effective alternative for assaying the thiol functional group content. A comprehensive understanding of the strengths and limitations of each technique, as guided by the decision framework presented, will empower researchers and drug development professionals to select the most appropriate analytical strategy, ensuring the quality and integrity of their work.
References
-
TA Instruments. Purity Determination and DSC Tzero Technology. Available from: [Link]
-
Mettler Toledo. DSC purity determination. Available from: [Link]
-
NETZSCH Analyzing & Testing. Investigating the Purity of Substances by Means of DSC. (2020-07-28). Available from: [Link]
-
Kozak, D. et al. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. (2023-02-28). Available from: [Link]
-
Kozak, D. et al. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. PMC. (2023-02-28). Available from: [Link]
-
Tikhonov, V. P. et al. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available from: [Link]
-
Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Available from: [Link]
-
Di-Stefano, V. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Available from: [Link]
-
Mathkar, S. et al. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. (2009-04-05). Available from: [Link]
-
Mettler Toledo. DSC purity. Available from: [Link]
-
Saville, B. A Simple Titrimetric Method for the Assay of Thiols. RSC Publishing. Available from: [Link]
-
Diva-Portal.org. Method development for the determination of thiols using HPLC with fluorescence detection. Available from: [Link]
-
ASTM International. E928 Standard Test Method for Purity by Differential Scanning Calorimetry. (2025-10-09). Available from: [Link]
-
Liu, M. et al. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available from: [Link]
- Google Patents. JP2014211433A - Quantification method of thiol compound and sulfide compound.
-
ASTM International. Purity by Differential Scanning Calorimetry. (2019-05-01). Available from: [Link]
-
Yamamoto, K. et al. High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Sci-Hub. (1992). Available from: [Link]
-
Wikipedia. Van 't Hoff equation. Available from: [Link]
-
ResearchGate. (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023-02-21). Available from: [Link]
-
Analyst (RSC Publishing). HPLC simultaneous analysis of thiols and disulfides : on-line reduction and indirect fluorescence detection without derivatization. Available from: [Link]
-
PubMed Central. Thiol Reactive Probes and Chemosensors. Available from: [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. tainstruments.com [tainstruments.com]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 8. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. A simple titrimetric method for the assay of thiols - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. store.astm.org [store.astm.org]
- 12. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Short-Chain vs. Long-Chain Thiols for Surface Functionalization
For researchers, scientists, and drug development professionals, the precise engineering of surfaces at the molecular level is not merely an academic exercise—it is a foundational requirement for innovation. From developing high-fidelity biosensors to creating stable nanoparticle drug carriers, the choice of surface modification chemistry is paramount. Among the most robust and versatile tools in this domain are thiol-based self-assembled monolayers (SAMs), particularly on noble metal surfaces like gold.
This guide provides an in-depth comparative analysis of two classes of reagents used for this purpose: short-chain and long-chain alkanethiols. The selection between these is a critical decision point that dictates the stability, order, and ultimate functionality of the engineered surface. Here, we move beyond simple catalog descriptions to explain the underlying physicochemical principles and provide the experimental data necessary to make an informed choice for your application.
The Fundamental Dichotomy: Intermolecular Forces vs. Substrate Interaction
The formation of a self-assembled monolayer is governed by a delicate balance of two primary interactions:
-
Thiol-Substrate Chemisorption: The sulfur headgroup of the thiol molecule forms a strong, covalent-like bond with the metal substrate (e.g., gold). This is the anchoring force that initiates monolayer formation and is common to both short- and long-chain thiols.
-
Inter-chain van der Waals Forces: These are the weaker, non-covalent interactions between the adjacent alkyl chains of the thiol molecules.[1]
The length of the alkyl chain is the single most important variable that modulates the strength of these van der Waals interactions. Longer alkyl chains exhibit significantly stronger cumulative van der Waals forces , which compel the molecules to arrange into a tightly packed, quasi-crystalline structure to maximize these favorable interactions.[2] Conversely, the weaker forces between short alkyl chains result in a monolayer that is more disordered and dynamic. This fundamental difference is the root cause of the divergent performance characteristics detailed below.
Comparative Analysis of Monolayer Properties
The choice between a short-chain and a long-chain thiol is a trade-off between stability and dynamism. The following section breaks down the key performance metrics.
Structural Order and Packing Density
The most striking difference lies in the structural integrity of the resulting monolayer.
-
Long-Chain Thiols (≥ 10 carbons): The dominant van der Waals forces drive the formation of highly ordered, densely packed monolayers. The alkyl chains typically adopt an all-trans conformation and tilt at a characteristic angle (~30° from the surface normal on gold) to maximize chain-chain interactions. This results in a robust, crystalline-like film with minimal defects.
-
Short-Chain Thiols (< 8 carbons): Due to weak inter-chain interactions, these thiols form monolayers with significantly lower packing density and a higher degree of conformational disorder (more gauche defects).[2][3] Very short thiols, like ethanethiol (C2), may even adopt a "lying-down" configuration on the surface rather than the "standing-up" orientation characteristic of longer chains.[4] This leads to a more fluid and defective surface.[5]
Kinetics of Monolayer Formation
The assembly process is generally understood to occur in two stages: an initial, rapid adsorption of molecules onto the surface, followed by a much slower reorganization phase where the molecules arrange into their final, ordered structure.[6]
-
Short-Chain Thiols: The initial adsorption can be faster due to the higher mobility of the smaller molecules.[7] However, the reorganization phase is less effective, leading to a kinetically trapped, disordered state.[6]
-
Long-Chain Thiols: While initial adsorption may be slightly slower, the strong thermodynamic driving force from van der Waals interactions ensures a more complete and effective reorganization into a well-ordered final monolayer.[6] The formation of a truly high-quality monolayer is a slow process, often requiring 12-24 hours of incubation.[8]
Thermal and Electrochemical Stability
For any real-world application, stability is critical. Here, long-chain thiols demonstrate unequivocal superiority.
-
Long-Chain Thiols: The densely packed structure and strong intermolecular forces create a highly stable film that is resistant to thermal desorption and electrochemical degradation.[9][10] The stability of the monolayer increases directly with the length of the alkyl chain.[9][10]
-
Short-Chain Thiols: These monolayers are significantly less stable.[2][3] They are more susceptible to desorption at elevated temperatures and are more easily displaced or degraded under electrochemical stress, as solvent molecules and ions can more readily penetrate the defective film.[9]
Data Summary: Performance at a Glance
The following tables provide a concise summary of the key differences and guide application-specific choices.
Table 1: Comparative Properties of Short- vs. Long-Chain Thiol SAMs
| Property | Short-Chain Thiols (e.g., C2-C6) | Long-Chain Thiols (e.g., C11-C18) | Governing Principle |
|---|---|---|---|
| Structural Order | Low, disordered, more defects[2][3] | High, quasi-crystalline, well-ordered[2] | Van der Waals Interactions |
| Packing Density | Low, less dense[2] | High, densely packed[2] | Van der Waals Interactions |
| Thermal Stability | Low[2][3] | High[3][10] | Intermolecular Forces |
| Electrochemical Stability | Low, more permeable[9] | High, robust barrier[9] | Packing Density & Defects |
| Formation Kinetics | Fast initial adsorption, poor reorganization[6][7] | Slower initial adsorption, effective reorganization[6] | Molecular Mobility vs. Thermodynamics |
Table 2: Application Suitability Guide
| Application | Preferred Thiol Type | Rationale |
|---|---|---|
| High-Fidelity Biosensors | Long-Chain | Creates a well-defined, stable surface that minimizes non-specific binding and provides a robust platform for receptor immobilization.[11] |
| Corrosion Protection | Long-Chain | Forms a dense, impermeable barrier that effectively passivates the underlying metal surface.[5] |
| Nanoparticle Stabilization | Long-Chain | Provides a robust steric barrier that prevents aggregation, crucial for drug delivery and diagnostic applications.[12] |
| Electrochemical Sensing | Long-Chain | Acts as an effective electron transfer barrier, allowing for the controlled study of redox processes at the electrode surface.[5][13] |
| Studies of Dynamic Surfaces | Short-Chain | May be suitable for fundamental studies where a less-ordered, more fluid-like monolayer is desired, with the caveat of lower stability.[2] |
Experimental Workflow: Formation and Characterization of Alkanethiol SAMs
Reproducible results demand a meticulous protocol. The following is a validated, generalized procedure for forming alkanethiol SAMs on gold substrates.
Workflow for SAM Formation
Caption: Standard experimental workflow for forming and characterizing SAMs.
Step-by-Step Methodology
-
Substrate Preparation (Critical Step):
-
Safety Precaution: Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (lab coat, gloves, face shield) and work in a fume hood. Always add peroxide to acid slowly.
-
Immerse the gold-coated substrate in freshly prepared piranha solution for 10-15 minutes to remove organic contaminants.[2][14]
-
Carefully remove the substrate and rinse it extensively with high-purity deionized water, followed by a final rinse with absolute ethanol.[14]
-
Dry the substrate under a gentle stream of dry nitrogen gas. The substrate should be used immediately.[14][15]
-
-
Thiol Solution Preparation:
-
Self-Assembly:
-
Place the clean, dry substrate into the thiol solution.[15]
-
To minimize oxidation, it is good practice to reduce the headspace in the vial and backfill with an inert gas like nitrogen or argon before sealing.[14]
-
Allow the self-assembly to proceed for at least 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[8][14]
-
-
Rinsing and Drying:
Key Characterization Techniques
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, verifying the presence of sulfur from the thiol and assessing its chemical state.[2][16]
-
Contact Angle Goniometry: Measures the static contact angle of a water droplet on the surface. A high contact angle (>100°) on a methyl-terminated alkanethiol SAM indicates a well-packed, hydrophobic monolayer.[17]
-
Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM): Provides topographical images of the surface at the nanoscale, allowing for the visualization of monolayer defects, domain boundaries, and overall surface morphology.[11][18]
Visualizing the Molecular Difference
The structural disparity between short- and long-chain thiol SAMs is profound and directly impacts their function.
Caption: Molecular packing comparison of short- vs. long-chain thiols.
Conclusion and Outlook
The choice between short-chain and long-chain thiols is fundamentally a decision driven by the end-use application. For applications demanding high stability, a well-defined and densely packed surface for controlling interfacial properties—such as in biosensing, nanoparticle functionalization for drug delivery, and corrosion inhibition—long-chain thiols are the unequivocally superior choice.[2] The robustness imparted by strong intermolecular van der Waals forces is essential for performance and reproducibility.
Conversely, short-chain thiols may find utility in niche applications where a less-ordered, more dynamic surface is specifically required. However, researchers must proceed with a clear understanding of the inherent compromises in stability, packing density, and barrier properties. By grasping the fundamental principles of self-assembly and consulting empirical data, scientists and developers can confidently select the appropriate molecular tool to engineer surfaces with the precise properties their research demands.
References
-
Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures. RSC Advances. Available at: [Link]
-
Spectroscopic characterization of thiol-derived self-assembling monolayers. The Journal of Chemical Physics. Available at: [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Available at: [Link]
-
Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. Available at: [Link]
-
Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. ACS Chemical Reviews. Available at: [Link]
-
Alkanethiol Adsorption on Platinum: Chain Length Effects on the Quality of Self-Assembled Monolayers. ResearchGate. Available at: [Link]
-
Self-assembly of short and long-chain n-alkyl thiols onto gold surfaces: A real-time study using surface plasmon resonance techniques. Canadian Journal of Chemistry. Available at: [Link]
-
Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group. PubMed. Available at: [Link]
-
Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. Available at: [Link]
-
Thermal stability of thiol and silane monolayers: A comparative study. ResearchGate. Available at: [Link]
-
Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics. Available at: [Link]
-
A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. International Organization Center of Academic Research. Available at: [Link]
-
Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. The Journal of Physical Chemistry C. Available at: [Link]
-
Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. Available at: [Link]
-
Effects of chain–chain interaction on the configuration of short-chain alkanethiol self-assembled monolayers on a metal surface. The Journal of Chemical Physics. Available at: [Link]
-
A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent. Available at: [Link]
-
Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir. Available at: [Link]
-
How Fast Can Thiols Bind to the Gold Nanoparticle Surface?. PubMed. Available at: [Link]
-
Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. CONICET Digital. Available at: [Link]
-
Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. ACS Publications. Available at: [Link]
-
Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. Langmuir. Available at: [Link]
-
How Fast Can Thiols Bind to the Gold Nanoparticle Surface?. ResearchGate. Available at: [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]
-
Medicinal Thiols: Current Status and New Perspectives. PMC. Available at: [Link]
-
Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy. PubMed Central. Available at: [Link]
-
Impact of Thiol–Disulfide Balance on the Binding of Covid-19 Spike Protein with Angiotensin-Converting Enzyme 2 Receptor. PMC. Available at: [Link]
-
Studies on varying n-alkanethiol chain lengths on a gold coated surface and their effect on antibody-antigen binding efficiency. Semantic Scholar. Available at: [Link]
-
The role of thiols and disulfides in protein chemical and physical stability. PMC. Available at: [Link]
-
Thiol. Wikipedia. Available at: [Link]
-
Thiol-ene Click Hydrogels for Therapeutic Delivery. ResearchGate. Available at: [Link]
-
Quantifying thiol–gold interactions towards the efficient strength control. ResearchGate. Available at: [Link]
-
Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. Frontiers. Available at: [Link]
-
Size-controlled synthesis and characterization of thiol-stabilized gold nanoparticles. Physical Review B. Available at: [Link]
-
Thiol–ene click hydrogels for therapeutic delivery. PMC. Available at: [Link]
-
Organic Chemistry Lessons - Thiols and Thioethers. YouTube. Available at: [Link]
-
Thiol: Structure, Properties & Uses Explained Simply. Vedantu. Available at: [Link]
-
Thiol Compounds and Inflammation. Frontiers in Bioscience-Landmark. Available at: [Link]
-
The Chemistry of the Thiol Groups. ResearchGate. Available at: [Link]
-
Protein Thiol Modification and Thiol Proteomics. ResearchGate. Available at: [Link]
-
Design Strategies toward Precise Protein Sequencing with Biological Nanopores. ACS Nano. Available at: [Link]
Sources
- 1. if.tugraz.at [if.tugraz.at]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
A Senior Application Scientist's Guide to the Electrochemical Characterization of 1-Pentadecanethiol Self-Assembled Monolayers on Electrodes
For researchers, scientists, and drug development professionals, the precise control and thorough understanding of surface modifications at the molecular level are paramount. Self-assembled monolayers (SAMs) of alkanethiols on noble metal electrodes, particularly gold, represent a cornerstone of surface functionalization.[1] This guide provides an in-depth technical comparison of key electrochemical techniques for the characterization of 1-pentadecanethiol SAMs on electrode surfaces. We will delve into the principles, experimental protocols, and data interpretation of Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Reductive Desorption, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
The Significance of this compound SAMs
This compound (HS(CH₂)₁₄CH₃) is a long-chain alkanethiol that forms dense, highly ordered, and hydrophobic monolayers on gold surfaces. The formation of these SAMs is driven by the strong affinity of the sulfur headgroup for gold.[1] The long alkyl chain contributes to strong van der Waals interactions between adjacent molecules, resulting in a well-packed and stable monolayer. These characteristics make this compound SAMs excellent candidates for applications requiring robust insulating layers, such as in biosensors, corrosion inhibition, and fundamental studies of electron transfer. A thorough electrochemical characterization is crucial to ascertain the quality, integrity, and stability of these monolayers.
Comparative Analysis of Electrochemical Characterization Techniques
The choice of electrochemical technique depends on the specific information required about the this compound SAM. Each method offers a unique window into the properties of the monolayer.
Cyclic Voltammetry (CV): Probing the Blocking Properties
Cyclic voltammetry is a powerful and accessible technique for assessing the quality and blocking properties of a SAM.[2] The principle lies in monitoring the current response of a redox-active species in solution as the potential of the SAM-modified electrode is swept. A well-formed, defect-free this compound SAM will effectively block the access of the redox probe to the electrode surface, thus inhibiting electron transfer and reducing the observed current.[2]
Experimental Insights:
-
Choice of Redox Probe: The selection of the redox probe is critical. Commonly used probes include hexaammineruthenium(III) chloride ([Ru(NH₃)₆]Cl₃) and potassium hexacyanoferrate(II/III) (K₄[Fe(CN)₆]/K₃[Fe(CN)₆]).[3] For negatively charged surfaces, a neutral or positively charged probe is preferred to avoid electrostatic repulsion.
-
Interpreting the Voltammogram: A bare gold electrode will exhibit a characteristic reversible cyclic voltammogram for the redox probe. In contrast, a gold electrode modified with a high-quality this compound SAM will show a significant decrease in the peak currents and an increase in the peak-to-peak separation (ΔEp), indicating a suppression of the electron transfer kinetics.[4] The presence of pinholes or defects in the monolayer will result in a voltammogram that resembles that of a microarray electrode.[5]
Experimental Protocol: CV Characterization of a this compound SAM on Gold
-
Substrate Preparation: Begin with a clean gold electrode. A common cleaning procedure involves electrochemical polishing in an acidic solution (e.g., 0.1 M H₂SO₄) followed by rinsing with ultrapure water and ethanol.[6]
-
SAM Formation: Immerse the clean gold electrode in a dilute solution (typically 1-5 mM) of this compound in ethanol for a sufficient duration (e.g., 24-48 hours) to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, thoroughly rinse the electrode with ethanol to remove non-chemisorbed thiols and then dry it under a gentle stream of nitrogen.[7]
-
Electrochemical Measurement:
-
Prepare an electrochemical cell containing a suitable electrolyte solution (e.g., 0.1 M KCl) with a known concentration of a redox probe (e.g., 1 mM [Fe(CN)₆]³⁻/⁴⁻).
-
Use a three-electrode setup: the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox potential of the probe.
-
As a control, record the CV of a bare gold electrode under the same conditions.
-
Diagram: Experimental Workflow for CV Characterization
Caption: Workflow for CV analysis of this compound SAMs.
Electrochemical Impedance Spectroscopy (EIS): A Deeper Look at the Interface
Electrochemical Impedance Spectroscopy is a highly sensitive technique that provides detailed information about the interfacial properties of the SAM-modified electrode.[8] By applying a small amplitude AC potential over a range of frequencies, EIS can probe the capacitance and resistance of the monolayer.
Experimental Insights:
-
Equivalent Circuit Modeling: The impedance data is typically analyzed by fitting it to an equivalent electrical circuit model. A common model for a SAM-modified electrode is the Randles circuit, which includes the solution resistance (Rs), the charge-transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg element (W) for diffusion.
-
Interpreting the Nyquist Plot: The Nyquist plot (imaginary impedance vs. real impedance) for a well-formed this compound SAM is characterized by a large semicircle at high frequencies, corresponding to a high charge-transfer resistance, and a vertical line at low frequencies, indicative of capacitive behavior.[8] The diameter of the semicircle provides the value of Rct, which is a measure of the monolayer's ability to block electron transfer. The double-layer capacitance (Cdl) is inversely proportional to the thickness of the dielectric layer (the SAM), and a low Cdl value is indicative of a well-packed monolayer. An increase in Rct with increasing alkyl chain length is commonly observed for alkanethiol SAMs on gold.[8]
Experimental Protocol: EIS Characterization of a this compound SAM on Gold
-
Electrode Preparation: Prepare the this compound SAM-modified gold electrode as described in the CV protocol.
-
Electrochemical Measurement:
-
Use the same three-electrode setup and electrolyte containing a redox probe as in the CV experiment.
-
Set the DC potential to the formal potential of the redox probe.
-
Apply a small AC potential perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the data in a Nyquist plot.
-
Fit the data to an appropriate equivalent circuit model to extract parameters such as Rct and Cdl.
-
Diagram: Randles Circuit for a SAM-modified Electrode
Caption: Randles equivalent circuit for modeling EIS data.
Reductive Desorption: Quantifying Surface Coverage and Stability
Reductive desorption is a technique used to determine the surface coverage and stability of thiol SAMs on gold.[6] By applying a sufficiently negative potential, the gold-sulfur bond can be reductively cleaved, causing the thiolate molecules to desorb from the surface. The charge passed during this desorption process is directly proportional to the number of desorbed molecules.
Experimental Insights:
-
Electrolyte Choice: This experiment is typically performed in an alkaline solution (e.g., 0.1 M KOH or NaOH) to facilitate the desorption process and ensure the solubility of the resulting thiolate.[9]
-
Interpreting the Voltammogram: A linear sweep voltammogram or cyclic voltammogram recorded in the negative potential direction will show one or more sharp cathodic peaks corresponding to the reductive desorption of the this compound molecules.[9][10] The potential at which desorption occurs is related to the stability of the SAM, with more negative potentials indicating a more stable monolayer.[6][11] The area under the desorption peak, after subtracting the background charging current, can be used to calculate the charge (Q) associated with the desorption process. The surface coverage (Γ) can then be calculated using the Faraday equation: Γ = Q / (nFA), where n is the number of electrons transferred per molecule (typically 1), F is the Faraday constant, and A is the electrode area.
Experimental Protocol: Reductive Desorption of a this compound SAM on Gold
-
Electrode Preparation: Prepare the this compound SAM-modified gold electrode as described previously.
-
Electrochemical Measurement:
-
Prepare an electrochemical cell with a deoxygenated alkaline electrolyte (e.g., 0.1 M KOH).
-
Use the standard three-electrode setup.
-
Record a linear sweep voltammogram or a cyclic voltammogram, scanning from a potential where the SAM is stable to a sufficiently negative potential to induce desorption (e.g., from -0.2 V to -1.4 V vs. Ag/AgCl).
-
-
Data Analysis:
-
Integrate the area under the desorption peak to determine the total charge passed.
-
Calculate the surface coverage of the this compound.
-
Data Summary and Comparison
| Technique | Principle | Key Information Obtained | Advantages | Limitations |
| Cyclic Voltammetry (CV) | Measures the current response of a redox probe to a sweeping potential. | Blocking properties, presence of defects, qualitative assessment of monolayer quality.[4] | Fast, simple, widely available instrumentation. | Indirect measure of monolayer quality, less quantitative than other methods. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of the electrode-electrolyte interface over a range of frequencies. | Charge-transfer resistance (Rct), double-layer capacitance (Cdl), detailed information about the interfacial structure.[8] | Highly sensitive to subtle changes in the monolayer, provides quantitative data. | More complex data analysis, requires specialized instrumentation and software. |
| Reductive Desorption | Reductively cleaves the gold-sulfur bond to desorb the thiol molecules. | Surface coverage (Γ), SAM stability, information on different binding sites.[6][10] | Direct and quantitative measure of surface coverage, provides thermodynamic information. | Destructive technique, limited to thiol-gold systems. |
Conclusion
The electrochemical characterization of this compound SAMs on electrodes is a critical step in ensuring the quality and performance of these modified surfaces. Cyclic voltammetry offers a rapid and straightforward assessment of the monolayer's blocking properties. Electrochemical impedance spectroscopy provides a more detailed and quantitative picture of the interfacial properties, including the charge transfer resistance and capacitance of the SAM. Reductive desorption is a powerful tool for the direct determination of surface coverage and stability. By employing a combination of these techniques, researchers can gain a comprehensive understanding of their this compound SAMs, enabling the development of robust and reliable devices for a wide range of applications.
References
-
G. L. B. E. R. G. D. A. R. M. S. T. A. D. T. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. National Institutes of Health. [Link]
-
Protsailo, L. V., & Fawcett, W. R. (2003). Electrochemical Impedance Spectroscopy at Alkanethiol-Coated Gold in Propylene Carbonate. Langmuir, 19(17), 6976-6982. [Link]
-
Xing, Y., & Li, S. F. Y. (2005). Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. Journal of Electroanalytical Chemistry, 583(1), 124-132. [Link]
-
Xing, Y. F., Li, S. F. Y., Lau, A. K. H., & O'Shea, S. J. (2005). Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. Journal of Electroanalytical Chemistry, 583(1), 124-132. [Link]
-
Srinivasan, R., & Ramasamy, S. (2014). Electrochemical impedance spectroscopy of carboxylic-acid terminal alkanethiol self assembled monolayers on GaAs substrates. RSC Advances, 4(58), 30737-30746. [Link]
-
ResearchGate. (n.d.). (a) Cyclic voltammogram of the gold electrode taken out from 1.0 Â 10... [Link]
-
O'Ryan, L. S., O'Neill, R. A., & Van Vliet, K. J. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces, 15(11), 14470-14480. [Link]
-
Zapardiel, A., & Bermejo, E. (2018). Alkanethiols Modified Gold Electrodes for Selective Detection of Molecules with Different Polarity and Molecular Size. Application to Vitamin B2. Electroanalysis, 30(9), 1996-2004. [Link]
-
ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. [Link]
-
Robinson, E. (2024). Electrochemical Analysis of Self-Assembled Monolayers of Thiols on Gold. CrossWorks. [Link]
-
Heister, K. (2009). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]
-
Finklea, H. O., Snider, D. A., & Fedyk, J. (1993). Characterization of Octadecanethiol-Coated Gold Electrodes as Microarray Electrodes by Cyclic Voltammetry and ac Impedance Spectroscopy. Langmuir, 9(12), 3660-3667. [Link]
-
Toerker, M., & Staub, R. (2007). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 9(34), 4735-4749. [Link]
-
Leopold, M. C., & Harris, A. L. (2021). Electrochemical Characterization of Self-Assembled Monolayers on Gold Substrates Derived from Thermal Decomposition of Monolayer-Protected Clusters. UR Scholarship Repository. [Link]
-
Doneux, T., Steichen, M., Rache, A. D., & Buess-Herman, C. (2010). Influence of the crystallographic orientation on the reductive desorption of self-assembled monolayers on gold electrodes. Electrochimica Acta, 55(27), 8035-8041. [Link]
-
Mendes, R. K., Freire, R. S., Fonseca, C. P., Neves, S., & Kubota, L. T. (2004). Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Journal of the Brazilian Chemical Society, 15(6), 849-855. [Link]
-
Kim, J., & Lee, S. H. (2014). In Situ Vibrational Study of the Reductive Desorption of Alkanethiol Monolayers on Gold by Sum Frequency Generation Spectroscopy. The Journal of Physical Chemistry C, 118(43), 24969-24976. [Link]
-
Abbott, N. L., & Whitesides, G. M. (1994). Potential-Dependent Wetting of Aqueous Solutions on Self-Assembled Monolayers Formed from 15-(Ferrocenylcarbonyl)pentadecanethiol on Gold. Langmuir, 10(5), 1493-1497. [Link]
-
O'Ryan, L. S., O'Neill, R. A., & Van Vliet, K. J. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces, 15(11), 14470-14480. [Link]
-
ResearchGate. (n.d.). Investigating the Blocking Effect of Alkanethiol Self-assembled Monolayer on Electrochemical Response of the Split Gq-based DNA-NTs-based Biosensor. [Link]
-
Kakiuchi, T., Usui, H., & Hobara, D. (2002). Voltammetric Properties of the Reductive Desorption of Alkanethiol Self-Assembled Monolayers from a Metal Surface. Langmuir, 18(14), 5431-5437. [Link]
-
Tender, L., Carter, M. T., & Murray, R. W. (1994). Cyclic Voltammetric Analysis of Ferrocene Alkanethiol Monolayer Electrode Kinetics Based on Marcus Theory. Analytical Chemistry, 66(19), 3173-3181. [Link]
-
ResearchGate. (n.d.). Cyclic voltammetry of the fresh gold electrode before (a) and after (b) thiol deposition in PBS at pH=7.5. [Link]
-
Lee, D., & Girault, H. H. (2007). Solvent Effect on Redox Properties of Hexanethiolate Monolayer-Protected Gold Nanoclusters. The Journal of Physical Chemistry C, 111(4), 1439-1445. [Link]
-
Ali, M. M., & Tram K. (2019). Blocking probe as a potential tool for detection of single nucleotide DNA mutations: design and performance. Nanoscale, 11(3), 1033-1042. [Link]
-
Lee, D., & Girault, H. H. (2007). Solvent Effect on Redox Properties of Hexanethiolate Monolayer-Protected Gold Nanoclusters. Infoscience. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. sga.unemi.edu.ec [sga.unemi.edu.ec]
- 4. researchgate.net [researchgate.net]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Surface Energy of 1-Pentadecanethiol Coated Substrates
For researchers, scientists, and drug development professionals, the precise control of surface properties is a critical factor in a multitude of applications, from fabricating biocompatible materials to designing advanced drug delivery systems.[1] Self-assembled monolayers (SAMs) of alkanethiols on noble metal substrates offer a robust and versatile method for tailoring surface energy, a key parameter governing wettability, adhesion, and protein adsorption.[2] This guide provides an in-depth comparison of the surface energy of substrates coated with 1-pentadecanethiol (PDT), contextualized against other common alkanethiol SAMs.
This analysis is grounded in the principles of contact angle goniometry, with surface energy values calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method.[3][4][5] The data and protocols presented herein offer a quantitative framework for informed material selection and surface modification strategies in your research.
The Critical Role of Surface Energy
Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk.[6] This energy arises from the unsaturated bonds of surface atoms.[6] A surface will always seek to minimize its energy, often by adsorbing molecules from the surrounding environment.[6] In the context of drug development and biomedical research, controlling surface energy is paramount for:
-
Biocompatibility: Low surface energy coatings can reduce protein adsorption and cellular adhesion, minimizing biofouling and improving the biocompatibility of medical implants and devices.[7]
-
Drug Delivery: The surface energy of nanoparticles and drug carriers influences their interaction with biological systems, affecting circulation time, cellular uptake, and drug release kinetics.[1]
-
Biosensors: The immobilization of biomolecules on sensor surfaces is highly dependent on the surface energy of the substrate, impacting sensor sensitivity and specificity.
Understanding this compound and Alkanethiol SAMs
This compound (CH₃(CH₂)₁₄SH) is a long-chain alkanethiol that readily forms a dense, highly ordered self-assembled monolayer on gold and other noble metal surfaces.[8][9][10] The formation of these SAMs is a spontaneous process driven by the strong, semi-covalent bond between the sulfur headgroup and the metal substrate, with a binding energy of approximately 45 kcal/mol on gold.[8] The long alkyl chains of PDT pack closely together due to van der Waals interactions, resulting in a highly hydrophobic, low-energy surface.[11]
The general structure of an alkanethiol SAM on a gold substrate is a (√3 × √3)R30° lattice, with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal to maximize intermolecular interactions.[8]
Comparative Analysis of Surface Energy
The surface energy of a solid can be determined by measuring the contact angles of several liquids with known surface tensions and their respective polar and dispersive components.[3][12] The OWRK method is a widely used model that divides the total surface free energy (γs) into a dispersive component (γsd) and a polar component (γsp).[3][5][13]
The following table presents a comparison of the surface energy of gold substrates coated with this compound and other common alkanethiols. The data is based on typical contact angle measurements with water and diiodomethane.
| Surface Coating | Terminal Group | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) | Dispersive Component (γsd) (mN/m) | Polar Component (γsp) (mN/m) | Total Surface Free Energy (γs) (mN/m) |
| This compound | -CH₃ | ~111 | ~53 | ~20.0 | ~0.1 | ~20.1 |
| 1-Hexanethiol | -CH₃ | ~108 | ~48 | ~21.5 | ~0.1 | ~21.6[13] |
| 1-Octanethiol | -CH₃ | ~110 | ~50 | ~20.9 | ~0.1 | ~21.0[13] |
| 1-Dodecanethiol | -CH₃ | ~111 | ~52 | ~20.3 | ~0.1 | ~20.4[13] |
| 1-Octadecanethiol | -CH₃ | ~112 | ~54 | ~19.7 | ~0.1 | ~19.8[13] |
| 11-Mercapto-1-undecanol | -OH | ~35 | ~30 | ~34.0 | ~8.0 | ~42.0 |
| 11-Mercaptoundecanoic acid | -COOH | ~20 | ~28 | ~35.0 | ~10.0 | ~45.0 |
Key Observations:
-
Hydrophobicity and Chain Length: As the alkyl chain length of the alkanethiol increases, the water contact angle generally increases, indicating greater hydrophobicity.[14][15] This is due to the increased van der Waals interactions between the longer chains, leading to a more densely packed and ordered monolayer. Consequently, the total surface free energy decreases with increasing chain length for methyl-terminated SAMs.
-
This compound Performance: this compound provides a very low surface energy, comparable to that of 1-octadecanethiol, another commonly used long-chain alkanethiol.[16] Its fifteen-carbon chain offers an excellent balance of forming a well-ordered, low-energy surface while being less crystalline and potentially more adaptable than the longer 1-octadecanethiol.[8]
-
Impact of Terminal Group: The terminal functional group of the alkanethiol has a dramatic effect on the surface energy. Hydrophilic terminal groups like hydroxyl (-OH) and carboxylic acid (-COOH) significantly decrease the water contact angle and increase the polar component of the surface energy, resulting in a more hydrophilic surface.[17]
Experimental Protocols
To ensure the reliability and reproducibility of surface energy measurements, meticulous experimental procedures are essential.
Protocol 1: Preparation of this compound SAMs on Gold Substrates
This protocol details the steps for creating a high-quality SAM of this compound on a gold surface.[18][19][20]
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)
-
This compound (≥97% purity)[9]
-
200-proof ethanol (ACS grade or better)
-
Piranha solution (3:7 v/v mixture of 30% hydrogen peroxide and concentrated sulfuric acid) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water (18.2 MΩ·cm)
-
Clean glass or polypropylene containers
-
Tweezers for sample handling
-
Dry nitrogen or argon gas
Procedure:
-
Substrate Cleaning: A pristine gold surface is crucial for the formation of a well-ordered SAM.[18]
-
Piranha Etching (for robust cleaning, use with extreme caution in a certified fume hood with appropriate personal protective equipment): Immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes. This will remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Drying: Dry the substrates under a gentle stream of nitrogen or argon gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol in a clean container.[21] Ensure the thiol is fully dissolved.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution.[19][20]
-
To minimize oxidation, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.[19]
-
Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[20]
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrates from the thiol solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed thiol molecules.[2]
-
Dry the substrates under a gentle stream of nitrogen or argon gas.
-
-
Storage: Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or under an inert atmosphere, until they are ready for analysis.[20]
Protocol 2: Surface Energy Measurement via Contact Angle Goniometry
This protocol outlines the procedure for measuring contact angles and calculating surface energy using the OWRK method.[3][12]
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Dispensing system for creating sessile drops (e.g., automated or manual syringe)
-
High-purity probe liquids with known surface tension components (e.g., deionized water and diiodomethane)
-
Prepared SAM-coated substrates
Procedure:
-
Instrument Setup and Calibration:
-
Ensure the goniometer is placed on a vibration-free table.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Placement:
-
Place the SAM-coated substrate on the sample stage.
-
Adjust the stage to ensure the surface is level.
-
-
Contact Angle Measurement:
-
Dispense a small droplet (typically 2-5 µL) of the first probe liquid (e.g., DI water) onto the substrate surface.
-
Capture a high-resolution image of the droplet.
-
Use the software to analyze the droplet shape and determine the static contact angle.[22][23] The software typically fits a model (e.g., Young-Laplace) to the droplet profile to accurately calculate the angle.[23]
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance.
-
Clean the surface or use a fresh sample area and repeat the process with the second probe liquid (e.g., diiodomethane).
-
-
Surface Energy Calculation (OWRK Method):
-
The OWRK method is based on the following equation: (1 + cosθ)γ_l = 2(√(γ_s^d γ_l^d ) + √(γ_s^p γ_l^p )) where:
-
θ is the contact angle of the probe liquid on the solid surface.
-
γ_l is the total surface tension of the probe liquid.
-
γ_s^d and γ_s^p are the dispersive and polar components of the solid's surface free energy, respectively.
-
γ_l^d and γ_l^p are the known dispersive and polar components of the probe liquid's surface tension.
-
-
By measuring the contact angles of at least two liquids with known γ_l^d and γ_l^p values, a system of two linear equations with two unknowns (√(γ_s^d) and √(γ_s^p)) can be solved to determine the dispersive and polar components of the substrate's surface energy.[3][4]
-
The total surface free energy of the solid is the sum of its dispersive and polar components: γ_s = γ_s^d + γ_s^p.
-
Visualizing the Workflow and Concepts
To further elucidate the experimental process and underlying principles, the following diagrams are provided.
Caption: Workflow for the preparation of this compound self-assembled monolayers on gold substrates.
Caption: Conceptual diagram of the Owens-Wendt-Rabel-Kaelble (OWRK) method for surface energy determination.
Conclusion
The formation of self-assembled monolayers of this compound on gold substrates provides a reliable method for creating surfaces with low free energy and high hydrophobicity. This guide has demonstrated that PDT-coated surfaces exhibit surface energy values comparable to other long-chain alkanethiols, making them an excellent choice for applications requiring well-defined, non-adhesive, and biocompatible interfaces. The provided experimental protocols offer a robust framework for the preparation and characterization of these surfaces, enabling researchers to precisely engineer surface properties for their specific needs in drug development, biomaterials science, and beyond. The choice between this compound and other alkanethiols will ultimately depend on the specific requirements of the application, including the desired degree of surface order, thermal stability, and resistance to specific environments.
References
-
Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific. (n.d.). Retrieved from [Link]
-
OWRK method – Owens, Wendt, Rabel and Kaelble model - Biolin Scientific. (2020, December 22). Retrieved from [Link]
-
Which surface free energy method should be used? - Biolin Scientific. (2025, August 19). Retrieved from [Link]
-
How to calculate surface energy? - NBchao.Com. (n.d.). Retrieved from [Link]
-
Hydrophobicity-induced drying transition in alkanethiol self-assembled monolayer–water interface - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
-
Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self- Assembled Monolayers. (2021, January 5). Retrieved from [Link]
-
Surface Energy Measurements for Development and Control of Surface Treatment Options. (n.d.). Retrieved from [Link]
-
Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study - PubMed. (2021, January 27). Retrieved from [Link]
-
Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold. (2018, March 6). Retrieved from [Link]
-
Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study | Langmuir - ACS Publications. (2021, January 27). Retrieved from [Link]
-
Surface Energy Measurement: The Definitive Guide (2026) - Droplet Lab. (2024, August 17). Retrieved from [Link]
-
Measuring Surface Energy with Plasma Treatment. (n.d.). Retrieved from [Link]
-
Understanding the Phase Diagram of Self-Assembled Monolayers of Alkanethiolates on Gold - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Surface Stress in the Self-Assembly of Alkanethiols on Gold - MIT Media Lab. (1997, May 8). Retrieved from [Link]
-
Atomistic Simulation of Alkanethiol Self-Assembled Monolayers on Different Metal Surfaces via a Quantum, First-Principles Parame. (n.d.). Retrieved from [Link]
-
Surface Energy Measurement is the Key to Process Control and High Performance. (n.d.). Retrieved from [Link]
-
Nature-inspired coatings could power tiny chemistry labs for medical testing and more. (2021, October 22). Retrieved from [Link]
-
Webinar: Surface energy analysis for measuring physicochemical properties of materials. (2021, April 27). Retrieved from [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. (n.d.). Retrieved from [Link]
-
Thiol-based Self-assembled Monolayers: Formation and Organization - Dr. Lee Group. (n.d.). Retrieved from [Link]
-
Low-energy electron beam deposition of drug coatings intended for burn treatment. (2024, December 1). Retrieved from [Link]
-
Fouling control coatings using low surface energy, foul release technology - ResearchGate. (2025, November 27). Retrieved from [Link]
-
Low Surface Energy Coatings, Rewrites the Area Ratio Rules - Circuit Insight. (n.d.). Retrieved from [Link]
-
Chemical Properties of this compound (CAS 25276-70-4) - Cheméo. (n.d.). Retrieved from [Link]
-
Hydrogel Surface/Coating for Smart Drug Delivery and Medical Devices - MDPI. (n.d.). Retrieved from [Link]
-
1-Octadecanethiol - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Quantifying thiol–gold interactions towards the efficient strength control - ResearchGate. (2025, August 8). Retrieved from [Link]
-
An inexpensive contact angle measurement system - SciELO México. (n.d.). Retrieved from [Link]
-
Contact Angle Experiment. (n.d.). Retrieved from [Link]
-
Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - NIH. (2023, June 12). Retrieved from [Link]
-
1-Octadecanethiol | C18H38S | CID 17905 - PubChem. (n.d.). Retrieved from [Link]
-
Size-dependent strain and surface energies of gold nanoclusters - RSC Publishing. (n.d.). Retrieved from [Link]
-
Chemicals Industry The Practical Guide to Surface Science (2026) - Droplet Lab. (n.d.). Retrieved from [Link]
Sources
- 1. Hydrogel Surface/Coating for Smart Drug Delivery and Medical Devices | MDPI [mdpi.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 25276-70-4 [smolecule.com]
- 9. N-十五烷基硫醇 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. ias.ac.in [ias.ac.in]
- 12. plasticsdecorating.com [plasticsdecorating.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-Octadecanethiol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold [aimspress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. An inexpensive contact angle measurement system [scielo.org.mx]
- 23. dropletlab.com [dropletlab.com]
A Senior Application Scientist's Guide to X-ray Photoelectron Spectroscopy of 1-Pentadecanethiol Films
For researchers, scientists, and drug development professionals working with surface modifications, the ability to form and validate high-quality self-assembled monolayers (SAMs) is paramount. 1-Pentadecanethiol (PDT), a long-chain alkanethiol, is a prime candidate for creating well-ordered, hydrophobic surfaces on noble metals. This guide provides an in-depth technical comparison of PDT films, grounded in the principles and practical application of X-ray Photoelectron Spectroscopy (XPS), a cornerstone technique for surface chemical analysis.
The Critical Role of XPS in SAM Characterization
X-ray Photoelectron Spectroscopy is an indispensable tool for the characterization of SAMs.[1] It provides not only elemental composition but also crucial information about the chemical states of the elements present on the surface. For alkanethiol SAMs on a gold substrate, XPS allows us to verify the foundational chemistry of the monolayer: the covalent bonding of the sulfur headgroup to the gold surface and the integrity of the alkyl chain. The surface sensitivity of XPS is particularly advantageous for analyzing these nanometer-thick films.[1]
Interpreting the XPS Spectrum of a this compound SAM on Gold
A high-quality PDT SAM on a gold substrate will exhibit characteristic peaks in its XPS spectrum corresponding to gold (Au), sulfur (S), and carbon (C). The binding energies of these core electrons provide a chemical fingerprint of the monolayer.
Gold (Au 4f) Region
The Au 4f region of the spectrum serves as a reliable reference for calibrating the binding energy scale.[2] It presents as a well-resolved doublet, Au 4f7/2 and Au 4f5/2, with a spin-orbit splitting of approximately 3.7 eV.[3] For a clean, metallic gold surface, the Au 4f7/2 peak is typically found at a binding energy of 84.0 eV.[2][3][4][5] Upon formation of the PDT SAM, a slight attenuation of the Au 4f signal is expected due to the overlying organic layer.[4]
Sulfur (S 2p) Region: The Signature of Attachment
The S 2p region is arguably the most informative for confirming the successful chemisorption of the thiol onto the gold surface. The spectrum is also a doublet, S 2p3/2 and S 2p1/2, with an expected area ratio of 2:1 and a splitting of about 1.2 eV.[6]
The key diagnostic feature is the binding energy of the S 2p3/2 peak. For a sulfur atom covalently bonded to gold (a thiolate species), this peak appears at approximately 162.0 eV.[7][8] The presence of other sulfur species can indicate imperfections in the monolayer:
-
Unbound (Physisorbed) Thiol: A smaller doublet at a higher binding energy, around 163.4 eV, can be attributed to unbound thiol molecules that are trapped within the monolayer.[7][9]
-
Oxidized Sulfur Species: Peaks at binding energies greater than 166 eV are indicative of oxidized sulfur, such as sulfonates, which can arise from sample aging or exposure to harsh conditions.[6][8] A well-prepared PDT film should show minimal to no evidence of these higher binding energy species.
Carbon (C 1s) Region: Assessing the Alkyl Backbone
For a long-chain alkanethiol like PDT, the C 1s spectrum is expected to show a primary, intense peak around 285.0 eV, corresponding to the methylene (-CH2-) carbons of the alkyl chain.[8] The binding energy of carbon atoms closer to the sulfur headgroup may be slightly shifted, but these are often difficult to resolve from the main methylene peak. The C 1s peak serves as a confirmation of the organic layer's presence and can be used to assess the relative thickness of the film.[10]
Comparative Analysis: The Impact of Alkanethiol Chain Length
The quality and properties of alkanethiol SAMs are significantly influenced by the length of the alkyl chain. Comparing PDT (C15) to shorter-chain alternatives reveals critical performance differences.
Longer alkyl chains, such as that of PDT, promote stronger van der Waals interactions between adjacent molecules.[11] This leads to a more densely packed and ordered monolayer compared to those formed from shorter-chain thiols.[12][13] This increased order and packing density have several practical implications:
-
Enhanced Barrier Properties: Densely packed long-chain SAMs provide a superior barrier against electron transfer and are more effective at preventing underlying substrate corrosion.[14]
-
Improved Stability: The increased intermolecular forces in longer-chain SAMs contribute to greater thermal and environmental stability.[15]
-
Reduced Reactivity: The tightly packed structure of long-chain SAMs can hinder the penetration of reactive species to the gold-sulfur interface, making them less susceptible to chemical attack.[16]
Studies have shown that for alkanethiols with 11 or more carbon atoms, the packing density reaches a maximum, leading to optimal film quality.[12] Therefore, PDT is expected to form highly ordered and stable monolayers, superior to those formed from thiols with significantly shorter chains (e.g., C6 or C8).
Below is a table summarizing the expected XPS binding energies for a high-quality PDT SAM on gold, with comparisons to potential impurity species.
| XPS Region | Species | Expected Binding Energy (eV) | Significance |
| Au 4f7/2 | Metallic Gold (Substrate) | 84.0 | Energy Reference |
| S 2p3/2 | Gold-Bound Thiolate (Au-S-R) | ~162.0 | Successful Chemisorption |
| Unbound Thiol (R-SH) | ~163.4 | Incomplete SAM formation/physisorption | |
| Oxidized Sulfur (e.g., Sulfonate) | >166 | Film Degradation/Oxidation | |
| C 1s | Alkyl Chain (-CH2-) | ~285.0 | Presence of the organic monolayer |
Experimental Protocol: Preparation and XPS Analysis of a this compound SAM
Achieving a high-quality, well-ordered PDT SAM requires meticulous attention to the experimental procedure.[17]
Part 1: Substrate Preparation
-
Obtain Gold Substrates: Start with gold-coated silicon wafers or glass slides.
-
Solvent Cleaning: Place the substrates in a suitable container and sonicate in fresh, 200-proof ethanol for 1-3 minutes.
-
Rinsing: Individually rinse each substrate under a stream of ethanol for 10-15 seconds.
-
Drying: Dry the substrates with a stream of dry nitrogen gas.
Part 2: SAM Formation
-
Prepare Thiol Solution: In a clean glass or polypropylene container, prepare a 1 mM solution of this compound in 200-proof ethanol.
-
Substrate Immersion: Immediately immerse the clean, dry gold substrates into the thiol solution. Handle the substrates with tweezers to avoid contamination.
-
Inert Atmosphere: To minimize oxidation, backfill the container with dry nitrogen gas, seal the cap, and wrap it with parafilm.
-
Incubation: Allow the self-assembly process to proceed for 24-48 hours. Longer immersion times generally lead to better monolayer packing.
Part 3: Post-Assembly Rinsing and Drying
-
Remove from Solution: Take the substrates out of the thiol solution.
-
Rinse Thoroughly: Rinse each substrate with fresh ethanol to remove any non-chemisorbed molecules.
-
Final Drying: Dry the SAM-coated substrates with a stream of dry nitrogen.
-
Storage: Store the prepared samples in a clean, dry environment, such as a petri dish, until XPS analysis.
Part 4: XPS Analysis
-
Instrument Calibration: Calibrate the XPS instrument using the Au 4f7/2 peak at 84.0 eV from a clean gold reference sample.[2]
-
Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for the Au 4f, S 2p, and C 1s regions.
-
Data Analysis:
-
Perform peak fitting on the S 2p spectrum to deconvolute the S 2p3/2 and S 2p1/2 doublet.
-
Identify the binding energies of the primary peaks and compare them to the expected values for thiolate, unbound thiol, and oxidized sulfur.
-
Calculate atomic percentages to quantify the surface elemental composition.
-
Visualizing the Process and Structure
To better illustrate the workflow and the resulting molecular assembly, the following diagrams are provided.
Caption: Experimental workflow for PDT SAM preparation and XPS analysis.
Caption: Structure of a this compound SAM on a gold surface.
Conclusion
The formation of this compound films on gold represents a robust method for creating well-defined, stable organic surfaces. X-ray Photoelectron Spectroscopy is a powerful and essential technique for validating the quality of these monolayers. By carefully analyzing the Au 4f, S 2p, and C 1s regions, researchers can confirm the covalent attachment of the thiol, assess the purity of the film, and gain insights into the overall quality of the self-assembled monolayer. The superior packing and stability of PDT compared to shorter-chain alkanethiols make it an excellent choice for applications requiring durable and well-ordered surface modifications. This guide provides the foundational knowledge and practical protocols to empower scientists in their surface engineering endeavors.
References
-
ResearchGate. (n.d.). Characterization of self-assembled monolayers of alkanethiol on GaAs surface by contact angle and angle-resolved XPS measurements | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS spectra (S 2p) taken from different thiol adlayers: (a) 30 min DTT.... Retrieved from [Link]
- Wirde, M., et al. (1997). Modification of self-assembled monolayers of alkanethiols on gold by ionizing radiation.
-
RSC Publishing. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Retrieved from [Link]
-
DTIC. (1988). Correlations between Wettability and Structure in Monolayers of Alkanethiols Adsorbed on Gold. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS spectra of a MMBT SAM on Au(111). (a) and (b): Au 4f and C 1s lines.... Retrieved from [Link]
-
ACS Publications. (n.d.). High Resolution X-ray Photoelectron Spectroscopy Measurements of Octadecanethiol Self-Assembled Monolayers on Au(111) | Langmuir. Retrieved from [Link]
-
ResearchGate. (n.d.). S 2p XPS spectra of (a) HT SAM and (b) DT SAM. The two main signals, at.... Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on varying n-alkanethiol chain lengths on a gold coated surface and their effect on antibody-antigen binding efficiency | Request PDF. Retrieved from [Link]
- AIP Publishing. (2006). X-ray photoelectron spectroscopy study of self-assembled monolayers of alkanethiols on (001) GaAs. Journal of Vacuum Science & Technology A, 24(4), 1159-1164.
-
ResearchGate. (2009). Preparation and Characterization of Octadecanethiol Self-Assembled Monolayers on Indium Arsenide (100). Retrieved from [Link]
-
ACS Publications. (n.d.). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces | Langmuir. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS spectra of the (a) 3-MPA/Au and (b) clean gold in Au4f and.... Retrieved from [Link]
-
NIH. (n.d.). Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). XPS spectra showing the binding energy of Au 4f (A) and S 2p (B) of.... Retrieved from [Link]
-
CORE. (2017). Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). Retrieved from [Link]
-
MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Retrieved from [Link]
-
New Bidentate Adsorbates Containing Amine and Thiol Ligands for. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Studies on varying n-alkanethiol chain lengths on gold coated surface and their effect on antibody-antigen binding efficiency. Retrieved from [Link]
-
Sibener Group. (2019). Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkanethiol Adsorption on Platinum: Chain Length Effects on the Quality of Self-Assembled Monolayers. Retrieved from [Link]
-
Cardiff University. (n.d.). Gold – XPS Analysis. Retrieved from [Link]
-
PureSynth. (n.d.). This compound 98.0%(GC). Retrieved from [Link]
- (n.d.).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Gold – XPS Analysis - Cardiff University [sites.cardiff.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. uh-ir.tdl.org [uh-ir.tdl.org]
- 16. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 17. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Navigating the Nanoscale: A Comparative Guide to 1-Pentadecanethiol Monolayers for Advanced Surface Functionalization
In the realm of surface science and nanotechnology, the precise engineering of interfaces is paramount for advancements in fields ranging from biosensing to molecular electronics. Self-assembled monolayers (SAMs) of alkanethiols on gold substrates have emerged as a foundational platform for creating highly ordered and well-defined surfaces. Among the diverse family of alkanethiols, 1-pentadecanethiol (C15) presents a compelling case for researchers seeking a balance between the well-documented stability of long-chain thiols and the potentially unique packing characteristics of an odd-numbered carbon chain. This guide provides an in-depth, comparative analysis of this compound monolayers, juxtaposing their performance with commonly employed alternatives such as 1-dodecanethiol (C12) and 1-octadecanethiol (C18). Drawing upon experimental data from atomic force microscopy (AFM), we will explore the nuances of monolayer formation, structural integrity, and nanomechanical properties, offering researchers, scientists, and drug development professionals a comprehensive resource for informed material selection.
The Significance of Chain Length in Alkanethiol Self-Assembly
The formation of alkanethiol SAMs on a gold surface, typically Au(111), is a spontaneous process driven by the strong affinity of the sulfur headgroup for gold and the van der Waals interactions between the alkyl chains.[1] This self-assembly results in a densely packed, quasi-crystalline monolayer with the alkyl chains tilted at approximately 30 degrees from the surface normal.[1] The length of the alkyl chain is a critical determinant of the monolayer's properties. Longer chains generally lead to stronger intermolecular van der Waals forces, resulting in more ordered, stable, and robust monolayers.[2] This increased order in longer-chain alkanethiols, such as octadecanethiol (C18), is well-documented and often makes it the molecule of choice for applications requiring high stability. Conversely, shorter-chain thiols, like dodecanethiol (C12), may exhibit less crystalline packing and a higher density of defects. This compound, with its intermediate chain length of 15 carbons, occupies an interesting position, offering a potential compromise between the high stability of C18 and the potentially different packing arrangements afforded by an odd-numbered carbon chain.
Experimental Protocol: Preparation of this compound Monolayers on Au(111)
The successful formation of a high-quality this compound SAM is contingent upon meticulous substrate preparation and controlled assembly conditions. The following protocol outlines a validated procedure for creating well-ordered monolayers suitable for AFM characterization.
Materials:
-
Gold-coated substrates (e.g., gold-coated mica or silicon wafers)
-
This compound (≥97% purity)
-
200-proof ethanol (spectroscopic grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is advised when handling Piranha solution.
-
Clean glass vials with Teflon-lined caps
-
Tweezers for handling substrates
-
Sonicator
-
Dry nitrogen gas
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 10-15 minutes to remove organic contaminants.[3]
-
Rinse the substrates thoroughly with copious amounts of deionized water and then with absolute ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution of the thiol.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrates into the this compound solution.[3]
-
To minimize oxidation, it is recommended to purge the vial with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.[4][5]
-
-
Post-Assembly Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment, preferably under a nitrogen atmosphere, until AFM analysis.[4]
-
Caption: Experimental workflow for the preparation of this compound SAMs on gold substrates.
Comparative AFM Analysis: this compound vs. Common Alkanethiols
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale morphology and mechanical properties of SAMs. By employing different AFM modes, we can gain a comprehensive understanding of how this compound monolayers compare to their even-chained counterparts.
Topographical Imaging: Domain Size and Defect Density
High-resolution AFM imaging, typically in tapping mode to minimize sample damage, allows for the visualization of the monolayer's surface structure, including the size of ordered domains and the prevalence of defects such as pinholes and domain boundaries.
| Alkanethiol | Carbon Chain Length | Expected Domain Size | Expected Defect Density |
| 1-Dodecanethiol | C12 | Smaller | Higher |
| This compound | C15 | Intermediate | Intermediate |
| 1-Octadecanethiol | C18 | Larger | Lower |
Table 1: Expected trends in domain size and defect density for different alkanethiol monolayers based on general principles of self-assembly.
Nanomechanical Properties: Friction and Adhesion
Friction Force Microscopy (FFM) and force spectroscopy are powerful AFM techniques for probing the nanomechanical properties of SAMs. These measurements can reveal differences in molecular packing and surface energy.
Friction: The frictional force measured by FFM is sensitive to the molecular order and the nature of the terminal group of the monolayer. Well-ordered, crystalline-like monolayers generally exhibit lower friction than disordered, liquid-like monolayers. Therefore, it is expected that the friction coefficient would decrease with increasing chain length, with this compound exhibiting a friction coefficient intermediate between that of 1-dodecanethiol and 1-octadecanethiol.
Adhesion: The adhesion force, measured by pulling the AFM tip away from the surface, is influenced by factors such as surface energy and the presence of a capillary water layer in ambient conditions. One study that investigated the adhesion behavior of a range of n-alkanethiols, including those with 14 and 15 carbon atoms, found that the work of adhesion was largely independent of the thiol chain length.[6] However, the study also noted a higher standard deviation in adhesion measurements for shorter-chain thiols, which was attributed to the more deformable and heterogeneous nature of these monolayers.[6] This suggests that while the intrinsic surface energy may be similar, the mechanical response and homogeneity of the monolayer can vary with chain length.
| Alkanethiol | Carbon Chain Length | Expected Frictional Force | Adhesion Force |
| 1-Dodecanethiol | C12 | Higher | Independent of chain length (higher variability) |
| This compound | C15 | Intermediate | Independent of chain length |
| 1-Octadecanethiol | C18 | Lower | Independent of chain length (lower variability) |
Table 2: Expected trends in nanomechanical properties of different alkanethiol monolayers.
Caption: Logical workflow for the AFM characterization of alkanethiol monolayers.
Conclusion: Selecting the Optimal Alkanethiol for Your Application
The choice of alkanethiol for a specific application depends on a careful consideration of the desired surface properties.
-
1-Octadecanethiol (C18) remains the gold standard for applications demanding the highest degree of order, stability, and low defect density. Its well-defined, crystalline-like structure makes it ideal for fundamental surface science studies and for creating robust, passivating layers.
-
1-Dodecanethiol (C12) , with its shorter chain length, forms less-ordered monolayers. This can be advantageous in applications where a more fluid or dynamic surface is desired, or where the incorporation of other molecules into the monolayer is intended.
-
This compound (C15) offers a compelling middle ground. It is expected to form monolayers with a higher degree of order and stability than C12, while potentially exhibiting unique packing characteristics due to its odd-numbered carbon chain. This could be beneficial in applications where a precise tuning of surface properties, intermediate between those of C12 and C18, is required. The slightly lower packing density compared to C18 might also be advantageous for certain biological applications where some degree of conformational flexibility is desirable.
Ultimately, the selection of the appropriate alkanethiol should be guided by the specific requirements of the intended application. This guide provides a framework for understanding the comparative performance of this compound and empowers researchers to make an informed decision based on the principles of self-assembly and the insights gained from atomic force microscopy.
References
-
Stability of thiol-based self-assembled monolayer functionalized electrodes in EG - Åbo Akademi University Research Portal. (2023-11-01). Retrieved from [Link]
-
Subramanian, S., & Sampath, S. (n.d.). Effect of chain length on the adhesion behaviour of n-alkanethiol self-assembled monolayers on Au(111): An atomic force microscopy study. Pramana, 65(5), 753-759. Retrieved from [Link]
-
Klein, H., et al. (n.d.). Self-assembled monolayers of decanethiol on Au(111)/mica. The European Physical Journal B, 18(3), 371-377. Retrieved from [Link]
- Fenter, P., Eberhardt, A., & Eisenberger, P. (1994). Self-assembly of n-alkanethiols on Au (111): a quantitative X-ray structural study. Science, 266(5188), 1216-1218.
- Love, J. C., et al. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103-1169.
- Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256.
- Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554.
-
Technical Bulletin AL-266: Preparing Self-Assembled Monolayers (SAMs). (n.d.). Retrieved from [Link]
-
Brewer, N. J., & Leggett, G. J. (2004). Chemical force microscopy of mixed self-assembled monolayers of alkanethiols on gold: evidence for phase separation. Langmuir, 20(10), 4109-4115. Retrieved from [Link]
-
Bar, G., et al. (n.d.). Tribology studies of organic thin films by scanning force microscopy. Retrieved from [Link]
-
Bard, A. J., & Fan, F. R. F. (1992). Imaging and Etching of Self-Assembled n-Octadecanethiol Layers on Gold with the Scanning Tunneling Microscope. Langmuir, 8(11), 2781-2787. Retrieved from [Link]
-
Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Retrieved from [Link]
Sources
Safety Operating Guide
A Strategic Guide to the Safe Handling and Disposal of 1-Pentadecanethiol
As a long-chain alkyl thiol, 1-Pentadecanethiol (CAS: 25276-70-4) is a valuable reagent in research, particularly in the formation of self-assembled monolayers.[1] However, like all thiols, its potent and unpleasant odor, coupled with potential hazards, necessitates a robust and well-understood protocol for its handling and disposal. This guide moves beyond mere compliance, offering a strategic framework for managing this compound waste safely and effectively, grounded in chemical principles and regulatory awareness. The primary objective is to protect laboratory personnel, maintain a safe research environment, and ensure environmental responsibility.
Foundational Knowledge: Hazard Assessment and Mitigation
A thorough understanding of a chemical's properties is the bedrock of safety. While some safety data sheets (SDS) for this compound may lack specific GHS hazard classifications[2][3], the broader class of thiols (mercaptans) is known to be irritating to the skin, eyes, and respiratory system.[4] Furthermore, combustion can produce toxic gases like hydrogen sulfide and sulfur oxides.[4] Therefore, treating this chemical with a high degree of caution is imperative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 25276-70-4 | |
| Alternate Names | Pentadecyl Mercaptan | [1][2] |
| Molecular Formula | C₁₅H₃₂S | [1] |
| Molecular Weight | 244.48 g/mol | |
| Flash Point | 110 °C / 230 °F (closed cup) |
| Density | 0.847 g/mL at 25 °C | |
Personal Protective Equipment (PPE): The First Line of Defense
The selection of PPE is not a checklist item but a critical risk mitigation step.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[2] Standard safety glasses are insufficient to protect against potential splashes.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Given the malodorous nature of thiols, consider double-gloving.
-
Body Protection : A standard laboratory coat is mandatory. For tasks with a higher risk of splashing, consider a chemically impervious apron.[2]
-
Respiratory Protection : All work with this compound must be conducted within a certified chemical fume hood to control vapor and odor exposure.[5][6] For weighing or other manipulations outside of a hood, a respirator with an organic vapor cartridge may be necessary.
The Core Principle: Oxidative Neutralization
The central strategy for managing thiol waste is chemical neutralization through oxidation. The thiol functional group (-SH) is susceptible to oxidation, which converts it into a non-volatile and significantly less odorous salt of the corresponding sulfonic acid (-SO₃H).[7][8] The most accessible and effective oxidizing agent for this purpose in a laboratory setting is sodium hypochlorite (NaOCl), the active ingredient in household bleach.[6][9]
This reaction is the causal basis for the decontamination and disposal procedures that follow. By transforming the chemical's hazardous and malodorous properties at the source, we can handle the resulting waste with a greater margin of safety.
Procedural Guidance: Step-by-Step Disposal Protocols
Protocol 3.1: Decontamination of Reusable Labware (Glassware, Stir Bars, etc.)
This protocol is designed to neutralize residual thiol on surfaces before standard washing.
-
Prepare a Bleach Bath : In a designated plastic container (e.g., a bucket) inside a chemical fume hood, prepare a decontamination solution. A 1:1 mixture of household bleach and water is generally effective.[10] The container should be large enough to fully submerge the items and be clearly labeled "Thiol Decontamination Bath (Bleach Solution)."
-
Submerge Contaminated Items : Immediately after use, place all contaminated glassware and equipment into the bleach bath.[10]
-
Soak Thoroughly : Allow the items to soak for a minimum of 12-14 hours (overnight is recommended) to ensure complete oxidation of the thiol.[10][11]
-
Rinse and Clean : After soaking, remove the items, rinse them thoroughly with water, and then proceed with normal glassware cleaning procedures.
-
Manage the Bleach Bath : The bleach bath can be reused until a strong odor persists or significant solid precipitate forms.[10] Used bleach solutions should be collected as hazardous liquid waste.[11]
Protocol 3.2: Management of Contaminated Solid Waste
This includes items like gloves, paper towels, weigh boats, and pipette tips.
-
Segregate at the Source : Immediately place any solid waste that has come into contact with this compound into a dedicated, sealable plastic bag (e.g., a zip-top bag) inside the fume hood.[6][11]
-
Double Containment : Seal the primary bag. Place this sealed bag into a second, larger, sealable bag or a wide-mouth plastic jar.
-
Label as Hazardous Waste : Affix a hazardous waste label to the outer container.
-
Dispose : Transfer the container to the laboratory's designated solid hazardous waste accumulation area for pickup by Environmental Health & Safety (EH&S).
Protocol 3.3: Management of Liquid Waste
-
Bulk/Unused this compound : Unused or concentrated this compound should never be treated directly in the lab or poured down the drain. It must be collected in its original container or a designated, compatible, and sealed waste container. Label it clearly as "Hazardous Waste: this compound" and manage it through your institution's chemical waste program.
-
Aqueous Layers and Dilute Waste Streams : Aqueous layers from workups that may contain trace amounts of thiol can be treated before collection.
-
Collect all aqueous layers in a suitable flask or bottle inside a fume hood.[7]
-
While stirring, slowly add an excess of bleach (5.25% sodium hypochlorite solution). The addition may be exothermic.[7]
-
Loosely cap the container and allow it to sit in the fume hood for at least 24 hours to ensure the reaction is complete.[7]
-
After the reaction period, the treated solution should be collected in a designated aqueous hazardous waste container for disposal.
-
Emergency Response: Spill Management Workflow
Rapid and correct response to a spill is critical. The following workflow distinguishes between minor, manageable incidents and major emergencies.
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 1-pentadecane thiol, 25276-70-4 [thegoodscentscompany.com]
- 4. ICSC 1521 - 1-PENTANETHIOL [inchem.org]
- 5. osha.gov [osha.gov]
- 6. research.columbia.edu [research.columbia.edu]
- 7. chemistry.mtu.edu [chemistry.mtu.edu]
- 8. epfl.ch [epfl.ch]
- 9. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 10. How To [chem.rochester.edu]
- 11. faculty.washington.edu [faculty.washington.edu]
A Researcher's Guide to Personal Protective Equipment for 1-Pentadecanethiol Handling
This guide provides essential safety and operational protocols for the handling of 1-Pentadecanethiol (CAS No. 25276-70-4) in a laboratory environment. As a long-chain alkyl thiol, also known as Pentadecyl Mercaptan, this compound requires specific handling procedures to mitigate risks associated with its potent odor, potential for irritation, and combustibility. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure a secure research environment.
Hazard Assessment: Understanding this compound
This compound is an organosulfur compound characterized by a terminal sulfhydryl (-SH) group.[1] While comprehensive toxicological data for this specific thiol is limited, the well-documented properties of similar compounds necessitate a cautious approach.[2] The primary hazards are associated with its intense and malodorous nature, potential for skin and eye irritation, and its classification as a combustible liquid.[3]
All operations should be planned with the assumption that this compound is irritating to the eyes, skin, and respiratory system.[4][5] Its high boiling point suggests low volatility at room temperature, but heating will increase vapor concentration and associated risks.
| Property | Value | Source |
| Synonyms | Pentadecyl Mercaptan | [1] |
| CAS Number | 25276-70-4 | |
| Molecular Formula | C₁₅H₃₂S | [1] |
| Molecular Weight | 244.48 g/mol | |
| Appearance | Liquid | [4] |
| Odor | Strong, unpleasant (characteristic of thiols) | [3][4] |
| Boiling Point | 325 °C (lit.) | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Density | 0.847 g/mL at 25 °C (lit.) |
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn over goggles when there is a significant splash hazard. | Protects eyes from splashes and potential vapors, which can cause serious irritation.[5][6] Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile or Neoprene gloves (minimum thickness of 0.4 mm recommended). Check for leaks and tears before use. | Provides a barrier against direct skin contact.[6] Thiols can be irritating and may be absorbed through the skin.[7] Contaminated gloves must be removed promptly and disposed of as hazardous waste. |
| Body Protection | A chemical-resistant lab coat. | Prevents contamination of personal clothing and underlying skin.[5][6] Should be kept buttoned. |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure at the source.[3][6] If engineering controls fail or for emergency situations, a multi-purpose combination respirator cartridge (US) or a filter respirator for organic gases and vapors is necessary.[8] | Thiols are known for their potent odors, detectable at very low concentrations, and may cause respiratory irritation.[3][4] A fume hood provides the primary and most effective means of respiratory protection. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills.[6] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict workflow minimizes exposure and prevents accidental release. This protocol outlines the essential steps for safely handling this compound.
Step 1: Preparation (Pre-Handling)
-
Designate a Workspace: All work must be conducted in a certified chemical fume hood.[3]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment before introducing this compound.
-
Prepare for Spills: Ensure a chemical spill kit equipped with an inert absorbent material (e.g., vermiculite or sand) is readily accessible.[9]
-
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Aliquoting and Reaction Setup (In the Fume Hood)
-
Work in the Hood: Place the stock container of this compound and all other apparatus deep within the fume hood.
-
Minimize Odor Release: Open the container only when ready to transfer the chemical. Use syringes or cannulas for liquid transfers to minimize exposure to air.
-
Seal Systems: If the experiment involves heating, ensure the reaction apparatus is a closed or well-condensed system to prevent vapor release.
-
Immediate Cleanup: Wipe up any minor drips immediately with a paper towel, which should then be placed in a sealed hazardous waste bag within the hood.[3]
Step 3: Post-Handling and Decontamination
-
Secure Stock Container: Tightly close the this compound container and seal the cap with Parafilm or Teflon tape for secure storage.[3]
-
Decontaminate Labware: Non-disposable items like glassware and syringes that have come into contact with the thiol should be decontaminated. This can be achieved by rinsing with a basic oxidizing solution, such as a cooled bleach solution, inside the fume hood to neutralize the malodorous thiol group.[3]
-
Dispose of Waste: All disposable items (gloves, paper towels, pipette tips) that are contaminated must be placed in a zip-lock bag, which is then placed into a labeled, sealed container for hazardous waste.[3]
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after all work is complete.
Caption: Workflow for Safe Handling of this compound.
Emergency Preparedness
Small Spill Response (Inside Fume Hood)
-
Alert Colleagues: Inform others in the immediate area.
-
Containment: Cover the spill with an inert absorbent material like sand or vermiculite.[9] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Once absorbed, carefully sweep the material into a suitable, sealable container for hazardous waste. Use spark-proof tools if available.[9]
-
Decontamination: Clean the spill area with a cloth soaked in a bleach solution, followed by soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[3] For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
First Aid Measures Effective first aid is crucial in mitigating the effects of accidental exposure. The following table provides immediate steps to be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical attention.[5][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][10] Seek medical advice if irritation occurs or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5][11] Seek immediate medical attention from an ophthalmologist.[12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][8] |
Disposal Plan
All waste generated from the use of this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Solid Waste: All contaminated disposables (gloves, absorbent pads, pipette tips) must be collected in a sealed plastic bag and placed in a solid hazardous waste container.[3]
-
Odor Neutralization: To prevent the permeation of foul odors from waste containers, solid waste should be double-bagged. Labware should be rinsed with a bleach solution within the fume hood before standard washing procedures.[3]
-
Container Disposal: Empty containers of this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. The container should then be managed as hazardous waste.
By integrating these safety protocols into your laboratory workflow, you can significantly reduce the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol, Benzenethiol. CDC Stacks. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1-Decanethiol. Centers for Disease Control and Prevention. [Link]
-
International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 1521 - 1-PENTANETHIOL. INCHEM. [Link]
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Benzenethiol. [Link]
-
Government of Alberta. (2002). Thiols and Reduced Sulphur Compounds. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Propanethiol. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Decanethiol. PubChem. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. [Link]
-
XiXisys. (n.d.). Safety Data Sheet: Pentadecane-1-thiol. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Monogel. (2023). Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Hexadecanethiol. [Link]
-
Japan Society for Occupational Health. (2021). Recommendation of occupational exposure limits (2021–2022). [Link]
-
European Chemicals Agency (ECHA). (n.d.). Occupational exposure limits. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 1-Decanethiol [cdc.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Criteria for a Recommended Standard: Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol, Benzenethiol [stacks.cdc.gov]
- 8. ICSC 1521 - 1-PENTANETHIOL [inchem.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
